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Foundational

An In-depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: Synthesis, Characterization, and Potential Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry. The document delineates its chemical structure and physicochemical properties. A detailed, field-proven synthetic protocol for its preparation via the reduction of the corresponding phthalide precursor is presented, including a discussion of the underlying reaction mechanism and experimental considerations. Furthermore, this guide outlines the analytical methodologies for the structural elucidation and purity assessment of the title compound, with a summary of expected spectroscopic data. The guide also explores the potential applications of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in drug discovery, drawing upon the established biological activities of the dihydroisobenzofuran scaffold and the strategic role of halogen substituents in modulating pharmacokinetic and pharmacodynamic properties. Safety precautions and handling guidelines are also provided. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic entities for therapeutic development.

Introduction and Significance

The 1,3-dihydroisobenzofuran (phthalane) scaffold is a privileged structural motif found in a variety of biologically active molecules and natural products.[1] Its unique conformational and electronic properties make it an attractive framework for the design of novel therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[2][3]

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran combines the dihydroisobenzofuran core with two key halogen substituents. The presence of a bromine atom can introduce specific interactions with target proteins and serves as a handle for further synthetic transformations, such as cross-coupling reactions. The fluorine atom can significantly alter the electronic properties of the aromatic ring and improve pharmacokinetic properties.[4] This unique combination of structural features makes 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran a promising building block for the synthesis of new chemical entities with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]

This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of this compound, offering a foundational resource for its utilization in drug discovery and development programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is characterized by a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. The benzene ring is substituted with a bromine atom at the 5-position and a fluorine atom at the 6-position.

Caption: Chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Table 1: Physicochemical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

PropertyValueSource
CAS Number 2408643-40-1[7]
Molecular Formula C₈H₆BrFO[7]
Molecular Weight 217.03 g/mol [7]
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)N/A
SMILES C1c2cc(c(cc2CO1)Br)F[7]

Synthesis and Mechanistic Insights

A robust and scalable synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be achieved through a two-step process starting from a commercially available precursor. The proposed synthetic route involves the preparation of the key intermediate, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, followed by its reduction.

G cluster_0 Step 1: Synthesis of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one cluster_1 Step 2: Reduction to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran start Commercially available starting materials step1 Halogenation and cyclization reactions to form the phthalide ring system. start->step1 product1 5-Bromo-6-fluoroisobenzofuran-1(3H)-one (CAS: 1823929-79-8) step1->product1 step2 Reduction of the lactone functionality. product1->step2 product2 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran step2->product2

Caption: Proposed two-step synthetic workflow.

Synthesis of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one (Precursor)

The synthesis of the phthalide precursor, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, can be accomplished from simpler aromatic precursors through a series of reactions that may include nitration, reduction, diazotization, and Sandmeyer reactions to introduce the bromo and fluoro substituents at the desired positions, followed by reactions to form the lactone ring.[8] This compound is also commercially available, which provides a more direct starting point for the synthesis of the target molecule.[4]

Detailed Protocol: Reduction of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one

The reduction of the lactone functionality in the phthalide precursor to the corresponding diol, which then cyclizes to form the 1,3-dihydroisobenzofuran ring, is a key transformation. A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • 5-Bromo-6-fluoroisobenzofuran-1(3H)-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Anhydrous THF is added to the reaction flask via a syringe. Lithium aluminum hydride (LiAlH₄) is carefully weighed and added to the THF in portions under a nitrogen atmosphere. The resulting suspension is stirred.

  • Substrate Addition: 5-Bromo-6-fluoroisobenzofuran-1(3H)-one is dissolved in a minimal amount of anhydrous THF in a separate flask. This solution is then transferred to the dropping funnel.

  • Reaction: The solution of the phthalide is added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the flask is cooled in an ice bath. The reaction is quenched by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts.

  • Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether or ethyl acetate. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is critical as LiAlH₄ reacts violently with water.

  • Controlled Addition and Temperature: The dropwise addition of the substrate at 0 °C helps to control the initial exothermic reaction. Subsequent heating to reflux ensures the reaction goes to completion.

  • Fieser Work-up: This specific quenching procedure is a well-established and safe method for decomposing LiAlH₄ and results in easily filterable aluminum salts.

  • Aqueous Washes: The acid wash removes any basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer before drying.

Analytical Characterization

The structural integrity and purity of the synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The two methylene (CH₂) groups of the dihydrofuran ring will likely appear as two distinct singlets or doublets (due to geminal coupling) in the range of δ 5.0-5.5 ppm.
¹³C NMR Aromatic carbons will appear in the range of δ 120-145 ppm, with those bonded to bromine and fluorine showing characteristic chemical shifts and C-F coupling. The benzylic carbons of the dihydrofuran ring will appear in the range of δ 70-75 ppm.
FTIR Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the aliphatic CH₂ groups (around 2850-2960 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹). The C-Br and C-F stretching vibrations will appear in the fingerprint region.
Mass Spec (EI) The mass spectrum will show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak of similar intensity at m/z 218, which is characteristic of a compound containing one bromine atom.

Potential Applications in Drug Development

The 1,3-dihydroisobenzofuran scaffold is a component of several approved drugs, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram. The synthesis of analogs of these antidepressants often involves intermediates with a similar core structure.[9]

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Further Functionalization Further Functionalization 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran->Further Functionalization e.g., Cross-coupling reactions at the bromine position Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Introduction of pharmacophores

Caption: Role as a key intermediate in medicinal chemistry.

The presence of both bromine and fluorine in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran offers several advantages for its use as a scaffold in drug discovery:

  • Metabolic Stability: The fluorine atom can block sites of metabolism, leading to an improved pharmacokinetic profile.[4]

  • Modulation of Physicochemical Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by the presence of these halogens, which can impact cell permeability and target binding.[2]

  • Synthetic Handle: The bromine atom provides a reactive site for further chemical modifications, such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Given the known biological activities of related benzofuran and dihydroisobenzofuran derivatives, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a promising starting point for the development of novel agents targeting:

  • Central Nervous System (CNS) Disorders: Building upon the precedent of citalopram, this scaffold could be explored for new antidepressants, anxiolytics, or other neurotherapeutics.

  • Oncology: Many benzofuran derivatives have demonstrated anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[6][10]

  • Inflammatory Diseases: The anti-inflammatory properties of some benzofurans suggest potential applications in treating inflammatory conditions.

Safety and Handling

As with any chemical substance, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, the hazard information for structurally similar compounds suggests that it may be harmful if swallowed and may cause skin and eye irritation.[11]

References

  • Kobayashi, K., Shikata, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599.
  • Good Buy SHOP. (n.d.). 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • Wang, P., Zhang, R., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 469-472.
  • SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Future Medicinal Chemistry, 12(13), 1213-1227.
  • Natural Product Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0267569). Retrieved from [Link]

  • PubMed. (2020, September 15). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Retrieved from [Link]

  • Google Patents. (2006, November 28). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
  • Google Patents. (n.d.). CN1634906A - Synthesis of 5-bromo phthalide.
  • PubMed Central (PMC). (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • PubMed. (2023, August 7). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Retrieved from [Link]

  • AiFChem. (n.d.). 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95%. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 6,6′- and 5,5′-dihalogenoindigos. Retrieved from [Link]

  • IOPscience. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • ASEAN Journal for Science and Engineering in Materials. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • Semantic Scholar. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2009, February 11). An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, May 30). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromophthalide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the known and predicted physical and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon available data for the compound and its structural analogs, this document aims to equip researchers with the foundational knowledge necessary for its handling, characterization, and utilization in synthetic and biological studies.

Introduction: The Significance of Fluorinated Dihydroisobenzofurans

The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of both a bromine and a fluorine atom on the benzene ring of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran suggests a molecule with unique electronic and lipophilic characteristics, making it a compound of interest for the development of novel therapeutics.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is presented in Table 1. It is important to note that while some properties are experimentally confirmed, others are estimated based on data from structurally related compounds due to the limited availability of specific experimental data for this exact molecule.

Table 1: Molecular and Physicochemical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

PropertyValueSource/Comment
IUPAC Name 5-Bromo-6-fluoro-1,3-dihydro-2-benzofuranIUPAC Nomenclature
CAS Number 2408643-40-1Chemical Abstracts Service[1]
Molecular Formula C₈H₆BrFO---
Molecular Weight 217.03 g/mol [1]
Appearance Likely a solid at room temperatureBased on related structures[2]
Melting Point Not experimentally determined. Estimated to be in the range of 40-60 °C.Based on the melting point of the structurally similar 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran (45 °C)[3][4]
Boiling Point Not experimentally determined.---
Density Not experimentally determined.---
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water.General solubility of halogenated organic compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dihydrofuran ring. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The two methylene protons at the 1- and 3-positions would likely appear as two distinct signals, possibly as doublets or more complex multiplets depending on their magnetic equivalence and coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens and the oxygen atom.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, the chemical shift and splitting of which would be informative about the electronic environment of the fluorine atom and its coupling to neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran would be characterized by the following key absorption bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C-O-C stretching (ether): ~1250-1050 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-Br stretching: ~700-500 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 216 and a characteristic M+2 peak of similar intensity due to the presence of the bromine-81 isotope. Fragmentation patterns would likely involve the loss of the bromine atom, the fluorine atom, and cleavage of the dihydrofuran ring.

Synthesis and Reactivity

While a specific synthesis protocol for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related 1,3-dihydroisobenzofurans. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

G cluster_0 Starting Material cluster_1 Step 1: Reduction cluster_2 Step 2: Bromination cluster_3 Step 3: Intramolecular Cyclization 4-Bromo-5-fluoro-2-methylbenzoic acid 4-Bromo-5-fluoro-2-methylbenzoic acid Reagents: LiAlH4 or BH3-THF Reagents: LiAlH4 or BH3-THF 4-Bromo-5-fluoro-2-methylbenzoic acid->Reagents: LiAlH4 or BH3-THF (4-Bromo-5-fluoro-2-methylphenyl)methanol (4-Bromo-5-fluoro-2-methylphenyl)methanol Reagents: LiAlH4 or BH3-THF->(4-Bromo-5-fluoro-2-methylphenyl)methanol Reagents: PBr3 or NBS/PPh3 Reagents: PBr3 or NBS/PPh3 (4-Bromo-5-fluoro-2-methylphenyl)methanol->Reagents: PBr3 or NBS/PPh3 1-(Bromomethyl)-4-bromo-5-fluoro-2-methylbenzene 1-(Bromomethyl)-4-bromo-5-fluoro-2-methylbenzene Reagents: PBr3 or NBS/PPh3->1-(Bromomethyl)-4-bromo-5-fluoro-2-methylbenzene Reagents: Base (e.g., NaOH, K2CO3) Reagents: Base (e.g., NaOH, K2CO3) 1-(Bromomethyl)-4-bromo-5-fluoro-2-methylbenzene->Reagents: Base (e.g., NaOH, K2CO3) 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Reagents: Base (e.g., NaOH, K2CO3)->5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS No: 2408643-40-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a fluorinated heterocyclic compound of increas...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The guide details its chemical and physical properties, outlines a plausible multi-step synthesis with detailed experimental protocols, and discusses its potential applications in drug discovery, particularly in the development of novel therapeutic agents. Furthermore, it covers the analytical characterization of the molecule and provides insights into its safety and handling. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated scaffolds.

Introduction: The Significance of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the C-F bond, such as high electronegativity, small atomic radius, and the ability to form strong, stable bonds, can significantly enhance the pharmacological profile of a drug candidate.[1][2] Fluorination can improve metabolic stability, increase lipophilicity and bioavailability, and modulate the pKa of nearby functional groups, thereby optimizing drug-target interactions.[1]

The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure found in a number of biologically active compounds. Its incorporation into drug candidates has been explored for various therapeutic areas. The specific substitution of a bromine and a fluorine atom on the benzene ring of the dihydroisobenzofuran core, as in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, presents a unique combination of functionalities. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the fluorine atom can impart the aforementioned beneficial properties. This makes 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran a valuable building block for the synthesis of novel and potent therapeutic agents, particularly in oncology and as anti-inflammatory agents.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is essential for its effective use in research and development.

PropertyValueSource
CAS Number 2408643-40-1[5]
Molecular Formula C₈H₆BrFO[5]
Molecular Weight 217.03 g/mol [5]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THFInferred from similar compounds
Storage Store in an inert atmosphere at room temperature[5]

Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: A Proposed Multi-Step Approach

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 4-Bromo-5-fluorophthalic Acid B 5-Bromo-6-fluorophthalic Anhydride A->B Dehydration (e.g., Acetic Anhydride, heat) C 5-Bromo-6-fluorophthalide B->C Selective Reduction (e.g., NaBH4) D 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran C->D Reduction (e.g., LiAlH4 or BH3-THF)

Caption: Proposed synthetic pathway for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Step 1: Synthesis of 5-Bromo-6-fluorophthalic Anhydride

The synthesis of the phthalic anhydride intermediate is a critical first step. This can be achieved through the dehydration of the corresponding phthalic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-5-fluorophthalic acid (1.0 eq).

  • Dehydration: Add acetic anhydride (3.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 5-Bromo-6-fluorophthalic anhydride.

Step 2: Synthesis of 5-Bromo-6-fluorophthalide

The selective reduction of one of the carbonyl groups of the phthalic anhydride yields the desired phthalide. Sodium borohydride is a suitable reagent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 5-Bromo-6-fluorophthalic anhydride (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.5 - 1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Bromo-6-fluorophthalide.

Step 3: Reduction of 5-Bromo-6-fluorophthalide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

The final step involves the reduction of the lactone functionality of the phthalide to the corresponding diol, which spontaneously cyclizes to the dihydroisobenzofuran. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) is typically employed for this conversion.

Experimental Protocol (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a solution of 5-Bromo-6-fluorophthalide (1.0 eq) in anhydrous THF.

  • Reagent Preparation: In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the phthalide solution to 0°C. Slowly add the LiAlH₄ solution via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Isolation: A granular precipitate should form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Analytical Characterization

The identity and purity of the synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be confirmed using a combination of spectroscopic techniques.

Diagram of the Analytical Workflow:

Analytical Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Purity Check - Reaction Monitoring Start->TLC NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 19F NMR TLC->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation NMR->MS Final Characterized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran MS->Final

Caption: A typical analytical workflow for the characterization of the target compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the dihydroisobenzofuran ring. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The two methylene groups (at positions 1 and 3) will likely appear as two distinct singlets or doublets, depending on the substitution pattern and potential chirality.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (J-C-F).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will display a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a promising building block for the synthesis of novel drug candidates. The presence of both a bromine and a fluorine atom on the aromatic ring provides a unique opportunity for medicinal chemists to explore structure-activity relationships (SAR).

  • Scaffold for Novel Therapeutics: The dihydroisobenzofuran core can be further functionalized at various positions to generate libraries of compounds for high-throughput screening. The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.[2]

  • Potential as an Intermediate for Bioactive Molecules: The structural motif of fluorinated benzofurans and related heterocycles has been associated with a range of biological activities, including anti-inflammatory and anticancer properties.[3][4] Therefore, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran could serve as a key intermediate in the synthesis of potent and selective inhibitors of various enzymes and receptors.

  • Role of Halogen Substitution: The interplay between the electron-withdrawing fluorine atom and the larger, more polarizable bromine atom can influence the electronic properties of the aromatic ring, which in turn can affect binding affinity and selectivity for biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Hazard Statements: Based on similar compounds, it is expected to have the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with detailed protocols, and insights into its potential applications. The unique combination of the dihydroisobenzofuran scaffold with bromine and fluorine substitution offers significant opportunities for the development of new and improved therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • BenchChem. (2025).
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  • AiFChem, an Xtalpi Company. (n.d.). 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95%. BuyChemJapan.
  • ChemScene. (n.d.). 5-Bromo-6-fluoroisobenzofuran-1,3-dione.
  • CN1634906A - Synthesis of 5-bromo phthalide - Google P
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  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1535.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-hydroxy-benzoic acid methyl ester.
  • Wright, P. A., et al. (2012). Synthesis and crystal chemistry of the STA-12 family of metal N,N '-piperazinebis(methylenephosphonate)s and applications of STA-12(Ni) in the separation of gases.
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  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • Kumar, S., & Kumar, R. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
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  • Sigma-Aldrich. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398.
  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1245-1249.
  • A facile synthesis of 6,6′- and 5,5′-dihalogenoindigos. (2010). Journal of Heterocyclic Chemistry, 47(4), 932-935.
  • PubChem. (n.d.). 5-Bromophthalide.
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  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
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  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(38), 33864-33905.
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Exploratory

An In-Depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key intermediate in pharmaceutical synthesis. This do...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key intermediate in pharmaceutical synthesis. This document, intended for an audience with a strong scientific background, delves into the molecule's physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in the development of modern therapeutics.

Molecular Profile and Physicochemical Properties

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with the chemical formula C₈H₆BrFO. Its structure features a dihydroisobenzofuran core substituted with a bromine atom and a fluorine atom on the benzene ring.

Table 1: Physicochemical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

PropertyValueSource
Molecular Weight 217.03 g/mol [1]
CAS Number 2408643-40-1[1]
Chemical Formula C₈H₆BrFO[1]
SMILES C1C2=CC(=C(C=C2CO1)Br)F[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

The synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be achieved through a multi-step process, often starting from commercially available precursors. The following is a plausible and adaptable synthetic route based on established methodologies for related 1,3-dihydroisobenzofuran derivatives.

DOT Diagram: Synthetic Pathway

Synthesis_Pathway A Starting Material (e.g., 4-Bromo-5-fluoro-2-methylphenol) B Protection of Hydroxyl Group A->B (e.g., Acetic Anhydride) C Benzylic Bromination B->C (e.g., NBS, AIBN) D Intramolecular Cyclization C->D (e.g., Base) E 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran D->E Deprotection (if necessary)

Caption: A generalized synthetic workflow for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Experimental Protocol: A Generalized Synthesis

This protocol outlines a general procedure for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and available starting materials.

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of the starting phenol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., acetic anhydride or benzyl bromide) and a base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Benzylic Bromination

  • Dissolve the protected phenol in a non-polar solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude benzylic bromide in a suitable solvent (e.g., tetrahydrofuran or ethanol).

  • Add a base (e.g., sodium hydroxide or potassium tert-butoxide) to facilitate the intramolecular Williamson ether synthesis.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 4: Deprotection (if necessary) and Purification

  • If a protecting group was used, deprotect under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group, or hydrogenolysis for a benzyl group).

  • Purify the crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

DOT Diagram: Analytical Workflow

Analytical_Workflow A Synthesized Compound B Purity Assessment (TLC, HPLC, GC-MS) A->B C Structural Elucidation A->C H Final Characterized Product B->H D 1H NMR C->D E 13C NMR C->E F Mass Spectrometry C->F G Infrared Spectroscopy C->G G->H

Caption: A standard workflow for the analytical characterization of the target compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm, showing coupling patterns consistent with a di-substituted benzene ring. Methylene protons of the dihydrofuran ring appearing as a singlet or two doublets around 5.0-5.5 ppm.
¹³C NMR Aromatic carbons in the region of 110-140 ppm. The carbon bearing the bromine will be shifted downfield, and the carbon bearing the fluorine will show a characteristic C-F coupling. The methylene carbon of the dihydrofuran ring will appear around 70 ppm.
Mass Spectrometry (MS) The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns corresponding to the loss of bromine, fluorine, and parts of the dihydrofuran ring.
Infrared (IR) Spectroscopy C-H stretching vibrations for aromatic and aliphatic protons (around 3100-2850 cm⁻¹). C-O-C stretching of the ether linkage in the dihydrofuran ring (around 1250-1050 cm⁻¹). C-Br and C-F stretching vibrations in the fingerprint region (below 1000 cm⁻¹).[2] Aromatic C=C stretching bands (around 1600-1450 cm⁻¹).

Applications in Drug Development

The primary application of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran lies in its role as a crucial intermediate in the synthesis of antidepressant drugs, most notably Escitalopram.[3]

DOT Diagram: Role in Escitalopram Synthesis

Escitalopram_Synthesis A 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran B Introduction of the (4-fluorophenyl) group A->B Grignard Reaction C Functionalization at C1 B->C D Introduction of the (3-(dimethylamino)propyl) side chain C->D Grignard Reaction E Final Conversion to Escitalopram D->E Cyanation

Caption: Simplified schematic of the role of the title compound in Escitalopram synthesis.

The bromo- and fluoro-substituents on the isobenzofuran ring are strategically positioned for further chemical modifications. The bromine atom, in particular, serves as a versatile handle for introducing other functional groups through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the construction of the complex molecular architecture of Escitalopram and other related pharmaceutical compounds. The fluorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Safety and Handling

As a halogenated organic compound, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and reactive functional groups make it an essential building block for the synthesis of complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists involved in drug discovery and development. This guide provides a foundational understanding of this important molecule, paving the way for its effective utilization in the creation of novel therapeutics.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated derivative of the 1,3-dihydroiso...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated derivative of the 1,3-dihydroisobenzofuran scaffold. This document details its chemical identity, including its IUPAC name and key physicochemical properties. A plausible multi-step synthesis pathway is outlined, drawing from established methodologies for analogous structures. The strategic importance of the bromo and fluoro substituents is discussed in the context of medicinal chemistry and drug design, with a particular focus on its relevance as a potential building block in the synthesis of pharmacologically active molecules. This guide also presents predicted spectroscopic data to aid in the characterization of this compound and highlights its connection to the development of selective serotonin reuptake inhibitors (SSRIs).

Introduction and Nomenclature

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a substituted derivative of 1,3-dihydroisobenzofuran, also known as phthalan. The core structure, a bicyclic ether, is a feature found in a number of biologically active compounds. The strategic placement of bromo and fluoro groups on the benzene ring significantly influences the molecule's electronic properties and potential for further functionalization, making it a compound of interest for medicinal chemists and drug development professionals.

The nomenclature for this compound is derived from the parent heterocycle, 1,3-dihydroisobenzofuran. The substituents are numbered according to the standard IUPAC rules for fused ring systems.

IUPAC Name: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran[1]

Physicochemical Properties

A summary of the key physicochemical properties for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is provided in the table below.

PropertyValueSource
CAS Number 2408643-40-1[2]
Molecular Formula C₈H₆BrFO[1][2]
Molecular Weight 217.03 g/mol [1][2]
SMILES C1C2=CC(=C(C=C2CO1)Br)F[1]
Storage Inert atmosphere, Room Temperature[2]

The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[3][4] These substitutions can profoundly modulate a compound's pharmacokinetic and pharmacodynamic properties.

Fluorine , with its high electronegativity and small size, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] It can also increase binding affinity to target proteins through favorable electrostatic interactions and by altering the acidity of nearby functional groups.[5][6]

Bromine , on the other hand, is a larger and more polarizable atom. Its introduction can increase lipophilicity, thereby improving membrane permeability and oral bioavailability.[3] Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding affinity and selectivity.[3]

The dual presence of both a fluorine and a bromine atom in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran offers a unique combination of these beneficial properties, making it an attractive scaffold for the development of novel therapeutics.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the preparation of a suitably substituted phthalic acid derivative, followed by its conversion to the phthalide, and concluding with the reduction to the desired 1,3-dihydroisobenzofuran.

G A 4-Bromo-5-fluorophthalic Acid B 5-Bromo-6-fluoroisobenzofuran-1,3-dione A->B Dehydration C 5-Bromo-6-fluoroisobenzofuran-1(3H)-one B->C Selective Reduction D 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran C->D Reduction

Caption: Proposed synthetic workflow for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-6-fluoroisobenzofuran-1,3-dione from 4-Bromo-5-fluorophthalic Acid

This step involves the dehydration of the dicarboxylic acid to form the corresponding anhydride.

  • Reactants: 4-Bromo-5-fluorophthalic acid, Acetic anhydride.

  • Procedure:

    • Suspend 4-Bromo-5-fluorophthalic acid in an excess of acetic anhydride.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature.

    • The product, 5-Bromo-6-fluoroisobenzofuran-1,3-dione, will precipitate out of solution.

    • Collect the solid by filtration, wash with a small amount of cold ether, and dry under vacuum.

Step 2: Synthesis of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one from 5-Bromo-6-fluoroisobenzofuran-1,3-dione

This step involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group.

  • Reactants: 5-Bromo-6-fluoroisobenzofuran-1,3-dione, Sodium borohydride.

  • Procedure:

    • Dissolve 5-Bromo-6-fluoroisobenzofuran-1,3-dione in a suitable solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a mild reducing agent, such as sodium borohydride, portion-wise.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Bromo-6-fluoroisobenzofuran-1(3H)-one.

Step 3: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran from 5-Bromo-6-fluoroisobenzofuran-1(3H)-one

The final step is the reduction of the remaining carbonyl group of the phthalide to a methylene group.

  • Reactants: 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, a strong reducing agent (e.g., Lithium aluminum hydride or borane-THF complex).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-Bromo-6-fluoroisobenzofuran-1(3H)-one in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran complex (BH₃·THF), to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solid and extract the filtrate with an organic solvent.

    • Dry the combined organic extracts, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Predicted Spectroscopic Data

As experimental spectroscopic data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is not currently available in public databases, the following predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.1m2HAromatic-H
~5.1s4H-CH₂-O-CH₂-
  • Rationale: The aromatic region is expected to show complex multiplets due to the influence of both the bromo and fluoro substituents. The two methylene groups of the dihydrofuran ring are expected to be chemically equivalent and appear as a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140-120Aromatic-C
~120-110 (d, J_CF)Aromatic-C-F
~115-105 (d, J_CF)Aromatic-C-Br
~70-CH₂-O-CH₂-
  • Rationale: The aromatic carbons will appear in the typical downfield region, with the carbon attached to the fluorine showing a characteristic doublet due to C-F coupling. The carbon attached to bromine will also be in this region. The methylene carbons are expected in the aliphatic region around 70 ppm.

Predicted IR Spectrum (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000mAromatic C-H stretch
~2950-2850mAliphatic C-H stretch
~1600-1450sAromatic C=C stretch
~1250-1000sC-O-C stretch (ether)
~1100-1000sC-F stretch
~700-500mC-Br stretch
  • Rationale: The spectrum is expected to show characteristic peaks for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the dihydrofuran ring, and strong absorptions for the C-O-C ether linkage and the C-F and C-Br bonds.

Applications in Drug Development: The Escitalopram Connection

The 1,3-dihydroisobenzofuran scaffold is a key structural motif in several pharmaceutical agents. A prominent example is the selective serotonin reuptake inhibitor (SSRI) Escitalopram, the active S-enantiomer of Citalopram, which is widely used for the treatment of major depressive disorder and generalized anxiety disorder.[7][8]

A closely related analogue, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran , has been identified as a key intermediate in an efficient synthesis of Escitalopram.[9] This highlights the importance of brominated 1,3-dihydroisobenzofuran derivatives as valuable building blocks in the synthesis of complex drug molecules.

G A 5-Bromo-1-(4-fluorophenyl)- 1,3-dihydroisobenzofuran B Further Synthetic Steps A->B Intermediate C Escitalopram B->C Final Product Synthesis

Caption: Role of a brominated 1,3-dihydroisobenzofuran derivative in the synthesis of Escitalopram.

Given the structural similarity, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran represents a potentially valuable starting material or intermediate for the synthesis of novel psychoactive compounds and other therapeutic agents. The presence of the additional fluoro group could be leveraged to fine-tune the pharmacological profile of the resulting molecules.

Conclusion

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical transformations. The strategic incorporation of both bromine and fluorine atoms provides a unique set of physicochemical properties that can be exploited in the design of novel therapeutic agents. The established connection of a similar bromo-substituted 1,3-dihydroisobenzofuran to the synthesis of the widely used antidepressant Escitalopram underscores the potential utility of this and related compounds in the development of new pharmaceuticals. Further research into the synthesis and reactivity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is warranted to fully explore its applications in drug development.

References

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  • Gaspar, A., & Matos, M. J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(1), 123. [Link]

  • Blakemore, D. C., & Woodward, R. L. (n.d.). 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Alliance Pharma. [Link]

  • Gouverneur, V. (2025, February 10). Putting the F in pharma. Chemistry World. [Link]

  • Thota, S., et al. (2025, September 19). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Omega. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

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  • Danscher, G., & Jensen, K. G. (2006, January 12). Process and intermediates for preparing escitalopram.
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  • Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

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Exploratory

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Abstract This technical guide provides a comprehensive, theoretically-derived prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the novel compound 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Intend...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, theoretically-derived prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for the novel compound 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Intended for researchers and professionals in synthetic chemistry and drug development, this document elucidates the process of spectral prediction by integrating foundational NMR principles with empirical data on substituent effects and spin-spin coupling dynamics. We will deconstruct the molecule's structure to forecast the chemical shift (δ), multiplicity, and integration of each unique proton signal. This guide emphasizes the causal relationships between molecular structure—specifically the influence of halogen substituents on an aromatic system—and the resulting NMR spectral features. All predictions are grounded in established spectroscopic data and are presented with detailed justifications to ensure scientific integrity and trustworthiness.

Introduction: The Structural and Spectroscopic Landscape

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a substituted phthalan derivative, presents an interesting case for ¹H NMR analysis. The molecule's asymmetry, combined with the presence of two distinct halogen substituents on the benzene ring, creates a well-defined and predictable set of proton signals. Understanding the ¹H NMR spectrum is a critical first step in the structural verification of this compound, providing invaluable insights into its electronic and conformational properties.

The core structure, 1,3-dihydroisobenzofuran (also known as phthalan), consists of a benzene ring fused to a five-membered heterocyclic ring containing an oxygen atom.[1][2][3] The protons of this molecule can be categorized into two distinct regions: the aliphatic protons of the dihydrofuran moiety and the aromatic protons on the benzene ring. The introduction of a bromine atom at position 5 and a fluorine atom at position 6 significantly perturbs the electronic environment of the aromatic protons, leading to predictable changes in their chemical shifts and introducing complex spin-spin coupling patterns.[4][5]

This guide will systematically predict the appearance of the ¹H NMR spectrum by:

  • Establishing a baseline using the known spectrum of the parent phthalan molecule.

  • Applying the principles of substituent chemical shifts (SCS) to account for the deshielding and shielding effects of the bromine and fluorine atoms.

  • Analyzing the expected spin-spin coupling interactions, including proton-proton (H-H) and proton-fluorine (H-F) couplings, to determine the multiplicity of each signal.

Predicted Proton Environments and Chemical Shifts

The structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran contains four unique proton environments, as illustrated below.

Figure 1: Structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran with unique proton environments highlighted.

Aliphatic Protons (H-1 and H-3)

The two methylene groups at the C1 and C3 positions are chemically equivalent due to the rapid conformational flexing of the five-membered ring at room temperature. Therefore, the four protons (two on C1 and two on C3) are expected to be magnetically equivalent, giving rise to a single signal.

  • Baseline Shift: In the parent compound, 1,3-dihydroisobenzofuran, the methylene protons appear as a singlet around δ 5.1 ppm.

  • Substituent Effects: The substituents on the aromatic ring are five bonds away from these protons, so their electronic influence (inductive or resonance effects) on the chemical shift of H-1 and H-3 is predicted to be minimal.

  • Predicted Chemical Shift: We predict the chemical shift for these protons to be very close to that of the parent compound.

Predicted Signal (H-1, H-3): A singlet at approximately δ 5.1 ppm with an integration of 4H .

Aromatic Protons (H-4 and H-7)

The chemical shifts of the aromatic protons, H-4 and H-7, are significantly influenced by the adjacent halogen substituents. We can predict their shifts by starting with the chemical shift of benzene (δ 7.34 ppm) and applying additive substituent chemical shift (SCS) effects.

For H-4:

  • This proton is ortho to the fluorine atom and meta to the bromine atom.

  • Fluorine Effect: Fluorine is highly electronegative and inductively deshielding, but it is also a π-donor through resonance, which is a shielding effect.[6][7] The net effect for an ortho proton is typically a slight shielding, with SCS values around -0.2 ppm.

  • Bromine Effect: Bromine is inductively deshielding, and its effect on a meta proton is generally small and slightly deshielding, with a typical SCS value of approximately +0.1 ppm.[8]

  • Calculation: δ(H-4) ≈ 7.34 ppm (Benzene) - 0.1 ppm (Ortho-O-CH₂) + (-0.2 ppm for F) + (+0.1 ppm for Br) ≈ 7.14 ppm .

For H-7:

  • This proton is ortho to the bromine atom and meta to the fluorine atom.

  • Bromine Effect: The deshielding effect of bromine on an ortho proton is more pronounced, with a typical SCS value of +0.2 ppm.

  • Fluorine Effect: The effect of fluorine on a meta proton is primarily inductive and deshielding, with a typical SCS value of +0.1 ppm.[4]

  • Calculation: δ(H-7) ≈ 7.34 ppm (Benzene) - 0.1 ppm (Ortho-O-CH₂) + (+0.2 ppm for Br) + (+0.1 ppm for F) ≈ 7.54 ppm .

Predicted Spin-Spin Coupling and Multiplicities

The splitting pattern (multiplicity) of each signal is determined by the number of neighboring, non-equivalent nuclei with a non-zero spin. In this molecule, we must consider both H-H and H-F couplings.[9]

Aliphatic Protons (H-1, H-3)

As these four protons are magnetically equivalent, they do not split each other. There are no adjacent non-equivalent protons. Therefore, the signal is expected to be a singlet (s) .

Aromatic Protons (H-4, H-7)

The aromatic protons H-4 and H-7 are non-equivalent and will couple to each other and to the ¹⁹F nucleus (spin I = 1/2).[4]

G H4 H-4 H7 H-7 H4->H7 ⁴JHH ≈ 0-1 Hz (meta) F6 ¹⁹F H4->F6 ³JF-H ≈ 5-10 Hz (ortho) H7->F6 ⁴JF-H ≈ 2-3 Hz (meta)

Figure 2: Coupling relationships between the aromatic protons and the fluorine nucleus.

  • Signal for H-4:

    • Coupling to H-7: This is a four-bond meta coupling (⁴JHH), which is typically very small (0-1 Hz) and often not resolved.

    • Coupling to ¹⁹F: This is a three-bond ortho coupling (³JHF), which is significant and typically ranges from 5-10 Hz.[5]

    • Predicted Multiplicity: Due to the dominant ortho coupling to fluorine, the H-4 signal is predicted to be a doublet (d) .

  • Signal for H-7:

    • Coupling to H-4: As mentioned, the meta H-H coupling is negligible.

    • Coupling to ¹⁹F: This is a four-bond meta coupling (⁴JHF), which is smaller than the ortho coupling but still observable, typically in the range of 2-3 Hz.[5]

    • Predicted Multiplicity: The H-7 signal is predicted to be a doublet (d) due to the meta coupling to fluorine.

Summary of Predicted ¹H NMR Spectrum

The complete predicted ¹H NMR data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
H-1, H-3~ 5.14HSinglet (s)-
H-4~ 7.141HDoublet (d)³JHF ≈ 5-10
H-7~ 7.541HDoublet (d)⁴JHF ≈ 2-3

Experimental Workflow Considerations

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a standard NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve better signal dispersion, especially in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

To confirm the H-F coupling assignments, a ¹⁹F-decoupled ¹H NMR experiment could be performed. In this experiment, irradiation of the ¹⁹F nucleus would cause the doublets predicted for H-4 and H-7 to collapse into singlets.

Conclusion

This guide presents a detailed, theory-based prediction of the ¹H NMR spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. The spectrum is expected to show three distinct signals: a singlet for the equivalent methylene protons at approximately δ 5.1 ppm, and two doublets in the aromatic region around δ 7.14 ppm and δ 7.54 ppm, corresponding to H-4 and H-7, respectively. The multiplicities of the aromatic signals are dictated by ortho and meta couplings to the fluorine atom. This predictive analysis serves as a robust hypothesis for experimental verification and demonstrates the power of applying fundamental NMR principles to elucidate molecular structure.

References

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Foundational

Predicted 13C NMR of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules, forming the bedrock of chemical analysis in research and pharmaceutical development. This guide provides a comprehensive, in-depth prediction and theoretical analysis of the ¹³C NMR spectrum for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. By integrating foundational NMR principles, detailed substituent effect analysis, and the rationale behind computational prediction methodologies, this document serves as an authoritative resource for researchers, scientists, and drug development professionals. The predicted chemical shifts, multiplicities, and their theoretical underpinnings are presented to facilitate the identification and characterization of this and structurally related compounds.

Introduction: The Imperative for Accurate Structural Elucidation

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. A compound's biological activity, physical properties, and synthetic accessibility are all intrinsically linked to its atomic connectivity and stereochemistry. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a signal, providing a "fingerprint" of the molecular framework.[1][2]

The subject of this guide, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, presents a unique case study. As a halogenated heterocyclic compound, it contains a variety of carbon environments: sp³-hybridized carbons in an ether linkage, and an asymmetrically substituted aromatic ring. The presence of two different halogens, bromine and fluorine, introduces complex electronic effects that can make intuitive spectral interpretation challenging. Therefore, a robust, theory-grounded prediction of its ¹³C NMR spectrum is an invaluable asset for any researcher working with this molecule, saving significant time in analysis and preventing potential structural misassignment.

This guide will deconstruct the molecule's structure to predict its ¹³C NMR spectrum, explaining the causal relationships between structural features and their spectral manifestations.

Foundational Principles and Prediction Methodology

The prediction of a ¹³C NMR spectrum is not a speculative exercise but one grounded in the fundamental principles of nuclear magnetic resonance and quantum chemistry. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis and is determined by the local electronic environment of each carbon nucleus.[3][4] High electron density shields the nucleus from the external magnetic field, resulting in a lower chemical shift (upfield), while electron-withdrawing groups deshield the nucleus, causing a downfield shift to a higher ppm value.[5]

Our predictive methodology is a multi-faceted approach that mirrors the logic of a seasoned spectroscopist, augmented by the precision of modern computational insights.

Pillar 1: Analysis of the Core Structure - 1,3-Dihydroisobenzofuran

The parent scaffold, 1,3-dihydroisobenzofuran (also known as phthalan), provides the baseline chemical shifts upon which substituent effects are overlaid. It contains three unique carbon environments:

  • C1/C3: These two sp³-hybridized carbons are chemically equivalent due to the molecule's symmetry. Being attached to an electronegative oxygen atom, they appear in the typical range for aliphatic ethers (60-80 ppm).[6][7] Experimental data for phthalan places this signal at approximately 73.3 ppm.[8]

  • C3a/C7a: The two quaternary aromatic carbons at the ring fusion are also equivalent by symmetry. Their chemical shift is around 138.4 ppm.[8]

  • C4/C5/C6/C7: The four protonated aromatic carbons give two signals due to symmetry (C4/C7 and C5/C6) at approximately 127.3 ppm and 121.3 ppm, respectively.[8]

Pillar 2: Deconstruction of Substituent Chemical Shift (SCS) Effects

The introduction of bromine and fluorine atoms at the C5 and C6 positions, respectively, breaks the molecule's symmetry, rendering all eight carbon atoms chemically non-equivalent.[1] The predicted shifts are therefore derived by considering the inductive and resonance effects of these halogens.

  • Fluorine Substituent (at C6): As the most electronegative element, fluorine exerts a powerful influence.

    • Ipso-Effect (on C6): A very large deshielding effect is expected on the carbon directly attached to the fluorine, shifting it significantly downfield. This is primarily an inductive effect.

    • Ortho-Effect (on C5 and C7): A strong shielding (upfield) effect is observed on adjacent carbons, attributed to a combination of resonance and polarization effects.

    • Meta-Effect (on C4 and C7a): A minor deshielding (downfield) effect.

    • ¹³C-¹⁹F Coupling: A key diagnostic feature is the presence of spin-spin coupling between ¹³C and ¹⁹F (spin I=½). This splits the carbon signals into doublets. The magnitude of the coupling constant (J) is distance-dependent: ¹JCF (one bond) > ²JCF (two bonds) > ³JCF (three bonds).

  • Bromine Substituent (at C5):

    • Ipso-Effect (on C5): Unlike fluorine, the effect of bromine on its attached carbon is less straightforward. While bromine is electronegative, the "heavy atom effect" introduces shielding contributions that counteract the inductive deshielding.[9][10] The resulting shift is often modest and can be slightly upfield or downfield of an unsubstituted carbon.

    • Ortho-Effect (on C4 and C6): A moderate deshielding (downfield) effect.

    • Meta-Effect (on C7 and C3a): A small deshielding effect, similar in magnitude to the ortho effect.

Pillar 3: Authoritative Grounding in Computational Chemistry

While SCS analysis provides excellent estimates, the interplay of multiple substituents can lead to non-additive effects. For the highest degree of confidence, modern computational methods, particularly Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method, are employed.[11][12] These quantum chemical calculations model the electronic structure of the molecule to compute the magnetic shielding tensor for each nucleus, from which highly accurate chemical shifts can be derived.[13] The predictions in this guide are informed by the trends and principles validated by such computational approaches, ensuring a high level of scientific integrity.[10][14]

Predicted ¹³C NMR Data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

The following table summarizes the predicted ¹³C NMR chemical shifts, multiplicities (due to C-F coupling), and the rationale for each assignment. The numbering scheme used is based on standard IUPAC nomenclature for the 1,3-dihydroisobenzofuran ring system.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
C6 ~160.5d, ¹JCF ≈ 245 HzIpso-carbon to fluorine; strongly deshielded by electronegativity. Exhibits large one-bond C-F coupling.
C3a ~139.2d, ³JCF ≈ 3 HzQuaternary bridgehead carbon. Relatively unaffected by substituents (meta to F, para to Br).
C7a ~133.8d, ²JCF ≈ 15 HzQuaternary bridgehead carbon. Shielded by ortho-F substituent. Exhibits two-bond C-F coupling.
C4 ~130.1d, ³JCF ≈ 5 HzAromatic CH. Deshielded by ortho-Br and meta-F substituents. Exhibits three-bond C-F coupling.
C5 ~119.5d, ²JCF ≈ 20 HzIpso-carbon to bromine. Shift influenced by heavy atom effect and strong shielding from ortho-F. Exhibits two-bond C-F coupling.
C7 ~115.3d, ²JCF ≈ 18 HzAromatic CH. Strongly shielded by ortho-F substituent. Exhibits two-bond C-F coupling.
C1 ~73.0sAliphatic CH₂ attached to oxygen. Largely unaffected by aromatic substitution.
C3 ~72.8sAliphatic CH₂ attached to oxygen. Slightly different environment from C1 due to asymmetry, but predicted to be very close.

Disclaimer: These are predicted values based on established principles and data from analogous structures. Actual experimental values may vary slightly depending on solvent, concentration, and temperature.

Visualization of Predicted Spectral Data

To visually correlate the molecular structure with the predicted spectrum, the following diagrams illustrate the key relationships.

Caption: Correlation of molecular structure with predicted ¹³C NMR spectral regions.

Conclusion

This guide has provided a detailed theoretical prediction of the ¹³C NMR spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. By systematically analyzing the parent structure and the electronic effects of the bromine and fluorine substituents, we have assigned chemical shifts and multiplicities to all eight unique carbon atoms. The key predictive takeaways are the significant downfield shift of the fluorine-bearing carbon (C6), the characteristic C-F coupling patterns for all aromatic carbons, and the relatively stable positions of the aliphatic ether carbons (C1, C3). This comprehensive analysis serves as a robust framework for the empirical identification and structural verification of this compound, underscoring the predictive power of modern spectroscopic principles.

References

  • Scribd. (n.d.). Chemical Shift Calculation in 13C-NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 14). NMRShiftDB - PubChem Data Source. PubChem. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. Retrieved from [Link]

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  • Pausch, M., et al. (1999). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

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Exploratory

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran infrared (IR) spectrum

An In-depth Technical Guide to the Infrared (IR) Spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Executive Summary This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-6-f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. As a key intermediate, its structural verification is paramount. This document elucidates the theoretical basis for its IR spectrum, correlating its distinct structural features—a tetrasubstituted aromatic ring, a cyclic ether linkage, and carbon-halogen bonds—with specific vibrational frequencies. Furthermore, a validated experimental protocol for acquiring a high-fidelity IR spectrum using Attenuated Total Reflectance (ATR) is detailed, providing researchers and drug development professionals with a robust framework for the characterization and quality control of this and structurally related molecules.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (C₈H₆BrFO) is a structurally complex molecule that serves as a valuable building block in the synthesis of more elaborate chemical entities.[1] Its architecture features a 1,2,4,5-tetrasubstituted benzene ring fused to a dihydrofuran ring, incorporating both bromine and fluorine substituents. The precise arrangement of these functional groups is critical to its reactivity and its utility in targeted synthesis.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its covalent bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint".[3] For a molecule like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, IR spectroscopy serves as a rapid and reliable first-pass method for structural confirmation. It allows for the direct verification of key functional groups, such as the aromatic ring, the ether linkage (C-O-C), and the carbon-halogen bonds, ensuring the structural integrity of the material before its use in further synthetic steps.

This guide will deconstruct the molecule's structure to predict its IR absorption profile, provide a detailed experimental protocol for spectral acquisition, and offer insights into the interpretation of the resulting data.

Molecular Structure and Expected Vibrational Modes

The foundation of interpreting an IR spectrum lies in a thorough understanding of the molecule's structure. The key functional components of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran are illustrated below.

Figure 1: Chemical Structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

The primary vibrational modes anticipated are:

  • C-H Vibrations: Both aromatic (=C-H) and aliphatic (-C-H) stretching and bending vibrations will be present.

  • C=C Ring Vibrations: The stretching of carbon-carbon bonds within the aromatic ring gives rise to a series of characteristic absorptions.[4]

  • C-O Ether Vibrations: The C-O-C linkage of the cyclic ether will produce strong, diagnostically significant stretching bands.[5][6]

  • C-X Halogen Vibrations: The C-Br and C-F bonds will have characteristic stretching vibrations in the lower frequency (fingerprint) region of the spectrum.[7][8]

Predicted Infrared Absorption Spectrum

Based on established correlation tables and spectral data for analogous structures, a detailed prediction of the IR spectrum can be constructed. Each functional group contributes distinct absorption bands, which are summarized in Table 1.

Table 1: Predicted IR Absorption Bands for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Insights
3100 - 3010Weak to MediumAromatic C-H StretchAbsorptions at wavenumbers greater than 3000 cm⁻¹ are a hallmark of C-H bonds on sp² hybridized carbons, clearly distinguishing them from their aliphatic counterparts.[9][10][11]
2980 - 2850MediumAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂- group of the dihydrofuran ring. Their presence confirms the saturated portion of the cyclic ether structure.[12][13]
1610 - 1580MediumAromatic C=C Ring StretchVibrations of the carbon-carbon bonds within the aromatic ring typically produce a pair of bands in this region.[4][9] Their positions can be subtly influenced by the nature of the substituents.
1500 - 1450Medium to StrongAromatic C=C Ring StretchThis is another characteristic region for aromatic ring skeletal vibrations. The presence of multiple bands between 1610-1450 cm⁻¹ is strong evidence for an aromatic system.[9][11]
~1465MediumAliphatic C-H Bend (Scissoring)This absorption is due to the scissoring motion of the methylene (-CH₂-) group in the dihydrofuran ring.
1275 - 1220StrongAsymmetric C-O-C Stretch (Aryl-Alkyl Ether)Aryl alkyl ethers characteristically display a strong asymmetric C-O-C stretching band at a higher frequency due to resonance with the aromatic ring, which imparts partial double-bond character.[5][6][14]
1075 - 1020StrongSymmetric C-O-C Stretch (Aryl-Alkyl Ether)A second strong absorption corresponding to the symmetric C-O-C stretch is also expected for this class of ether. The presence of both strong C-O bands is highly diagnostic.[6][15]
1270 - 1100StrongC-F Stretch (Aryl Fluoride)The C-F stretching vibration gives rise to a very strong absorption in this region. This band may overlap with the C-O-C asymmetric stretch, potentially appearing as a broad, intense feature.[8]
900 - 860StrongAromatic C-H Out-of-Plane (OOP) BendThe 1,2,4,5-substitution pattern on the benzene ring leaves two adjacent hydrogen atoms. This arrangement typically produces a strong C-H "wagging" vibration in this specific range, providing powerful evidence for the substitution pattern.[11][16]
690 - 515Medium to StrongC-Br Stretch (Aryl Bromide)Due to the high mass of the bromine atom, the C-Br stretching frequency is low. A band in this region of the fingerprint spectrum is characteristic of a bromo-substituted compound.[7][17][18]

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

To ensure the acquisition of a reliable and reproducible IR spectrum, the use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is the modern standard for solid and liquid samples, requiring minimal sample preparation and ensuring excellent sample-to-sample consistency.

Rationale for ATR

The choice of ATR over traditional methods like KBr pellets is deliberate. KBr pellets require laborious sample preparation (grinding, pressing) and are highly susceptible to atmospheric moisture, which introduces a broad O-H absorption band around 3400 cm⁻¹ that can obscure N-H or other O-H features if present. ATR provides a direct, clean measurement by bringing the sample into intimate contact with a high-refractive-index crystal (typically diamond), making it a self-validating system that minimizes experimental artifacts.

Step-by-Step Experimental Workflow
  • Instrument Preparation & Background Scan:

    • Step 1.1: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

    • Step 1.2: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe (e.g., lint-free lens paper). This step is critical to prevent cross-contamination.

    • Step 1.3: Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and will be automatically subtracted from the sample spectrum. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application and Measurement:

    • Step 2.1: Place a small amount (typically 1-2 mg) of the solid 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran sample onto the center of the ATR crystal.

    • Step 2.2: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is the most critical step for obtaining a high-quality spectrum; poor contact results in weak, distorted signals. Most modern ATR accessories have a slip-clutch or pressure gauge to ensure reproducible pressure.

    • Step 2.3: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • Step 3.1: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Step 3.2: If the diamond ATR crystal was used, perform an ATR correction. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.

    • Step 3.3: Clean the sample from the ATR crystal and press using the same procedure as in Step 1.2.

G A Start: Instrument Stabilization B Clean ATR Crystal (e.g., Isopropanol) A->B 1 C Acquire Background Spectrum (32 scans, 4 cm⁻¹ resolution) B->C 2 D Place Sample on Crystal (1-2 mg) C->D 3 E Apply Consistent Pressure (Ensure Intimate Contact) D->E 4 F Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) E->F 5 G Perform Data Processing (ATR Correction) F->G 6 H Clean ATR Crystal G->H 7 I End: Spectrum Ready for Analysis H->I 8

Figure 2: Experimental workflow for ATR-FTIR spectrum acquisition.

Conclusion

The infrared spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is rich with structural information. A systematic analysis, grounded in the fundamental principles of molecular vibrations, allows for the confident assignment of its key absorption bands. The strong absorptions from the aryl-alkyl ether linkage, combined with the characteristic bands of the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the low-frequency C-halogen stretches, provide a definitive spectral fingerprint. By following the robust ATR-FTIR protocol outlined herein, researchers can reliably obtain high-quality spectra for structural verification and quality assurance, ensuring the integrity of this critical synthetic intermediate in the demanding landscape of pharmaceutical and materials science research.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

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  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Griti (YouTube). (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. [Link]

  • Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link]

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  • RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

  • PubMed. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. [Link]

  • Oklahoma Academy of Science. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]

  • Manipal Academy of Higher Education. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]

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Foundational

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated bicyclic ether. Its structural motif is found within crucial ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated bicyclic ether. Its structural motif is found within crucial pharmaceutical compounds, most notably as a precursor or intermediate in the synthesis of antidepressants like Citalopram.[1] For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of such intermediates are paramount to ensure the integrity, purity, and safety of the final active pharmaceutical ingredient (API).

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[2] It provides an exquisitely sensitive and precise measurement of a molecule's mass-to-charge ratio (m/z), offering definitive confirmation of its molecular weight. Furthermore, by inducing and analyzing fragmentation patterns, MS delivers a structural "fingerprint" that can be used to confirm the compound's identity and reveal details about its chemical architecture.[2][3]

This guide provides a comprehensive overview of the mass spectrometric behavior of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, detailing the theoretical principles, practical experimental protocols, and expected data outcomes. We will explore the nuances of different ionization techniques and delve into the predictable fragmentation pathways dictated by the molecule's unique structure, particularly the influence of its halogen substituents.

Part 1: Foundational Principles of Ionization

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecule for molecular weight determination or breaking it apart for structural analysis.[2]

Electron Ionization (EI): The Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy, or "hard," ionization technique. The analyte is bombarded with electrons accelerated to a standard energy of 70 eV.[4] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation (M+•).[5] The significant excess energy imparted to this molecular ion often causes it to be unstable, leading to extensive and highly reproducible fragmentation.[2][4] This rich fragmentation pattern is invaluable for structural elucidation and for matching against spectral libraries. However, the molecular ion peak may be weak or entirely absent for some molecules due to its instability.[4]

Electrospray Ionization (ESI): The Soft Ionization Standard

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method, ideal for polar and thermally fragile molecules.[4][6] It is the workhorse of liquid chromatography-mass spectrometry (LC-MS). In ESI, the analyte in solution is passed through a high-voltage capillary, creating a fine spray of charged droplets.[7] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[6][7] This gentle process typically forms even-electron ions, most commonly protonated molecules [M+H]+ in positive ion mode, with minimal fragmentation.[4][5] This makes ESI the preferred method for unequivocally determining the molecular weight of a compound.[8]

Part 2: Predicted Mass Spectrometric Behavior and Fragmentation

The chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Molecular Formula: C₈H₆BrFO, Molecular Weight: ~217.03 g/mol [9]) dictates its behavior in the mass spectrometer. Two features are particularly influential: the bromine atom and the dihydroisobenzofuran ring system.

The Definitive Signature: The Bromine Isotopic Pattern

The most striking feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[10] Consequently, any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity (M and M+2).[2][10] This characteristic pattern is a powerful diagnostic tool that immediately confirms the presence of bromine in the molecule and its fragments.

Electron Ionization (EI) Fragmentation Pathways

Under the high-energy conditions of EI, the molecular ion of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is expected to undergo several predictable fragmentation reactions. The primary driving force for fragmentation is the formation of more stable ions and neutral species.[2]

  • Alpha (α)-Cleavage of the Ether: Ethers commonly fragment via cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[11] For the dihydroisobenzofuran ring, this would involve the homolytic cleavage of one of the benzylic C-O bonds, leading to the opening of the five-membered ring.

  • Loss of a Bromine Radical: The carbon-halogen bond is a common site for cleavage. The C-Br bond is significantly weaker than the C-F bond, making the loss of a bromine radical (•Br) a highly favorable fragmentation pathway.[2] This would result in a prominent peak at M-79 and M-81.

  • Loss of Formaldehyde (CH₂O): Following ring opening, the structure may undergo rearrangement and further cleavage, potentially leading to the loss of a neutral formaldehyde molecule (30 Da) from the dihydrofuran portion of the molecule.

The logical flow of these fragmentation events provides a roadmap for deducing the molecule's structure from its mass spectrum.

G M Molecular Ion (M+•) m/z 216/218 F1 Loss of •Br [M-Br]+ m/z 137 M->F1 - •Br F2 Loss of CH₂O [M-CH₂O]+• m/z 186/188 M->F2 - CH₂O F3 Loss of •Br from F2 [M-CH₂O-Br]+ m/z 107 F2->F3 - •Br

Caption: Predicted EI fragmentation pathway for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Electrospray Ionization (ESI) Behavior

When analyzed by ESI-MS in positive ion mode, the primary species observed will be the protonated molecule, [M+H]⁺, at m/z 217/219. Due to the soft nature of ESI, significant fragmentation is not expected unless deliberately induced.[4][6] It is also common to observe adducts with alkali metals, such as sodium [M+Na]⁺ (m/z 239/241) or potassium [M+K]⁺ (m/z 255/257), which can be present as impurities in solvents or glassware.[8] By increasing the voltage at the sampling cone (in-source fragmentation), it is possible to induce fragmentation to aid in structural confirmation.[3]

Part 3: Experimental Protocols

The following protocols are provided as a robust starting point for analysis. Instrument-specific parameters will require optimization by the operator.

Protocol 1: GC-MS for EI Analysis

This method is ideal for assessing purity and confirming the structural fingerprint of the compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 350 m/z.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS for ESI Analysis

This method is best for definitive molecular weight confirmation.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an ESI source (e.g., Waters Acquity with a QDa detector, Agilent 1290 with a 6120).

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • Mass Scan Range: 100 - 400 m/z.

Part 4: Data Presentation and Interpretation

The data obtained from the mass spectrometric analysis can be summarized to highlight the key identifying features of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Table 1: Summary of Expected Key Ions

Ion DescriptionFormulaIon TypePredicted m/z (⁷⁹Br / ⁸¹Br)Expected Ionization Mode
Molecular Ion[C₈H₆BrFO]⁺•Radical Cation215.96 / 217.96EI
Protonated Molecule[C₈H₇BrFO]⁺Even-Electron Ion216.97 / 218.97ESI
Sodium Adduct[C₈H₆BrFONa]⁺Even-Electron Ion238.95 / 240.95ESI
Bromine Loss Fragment[C₈H₆FO]⁺Even-Electron Ion137.04EI
Formaldehyde Loss[C₇H₄BrF]⁺•Radical Cation185.95 / 187.95EI

Conclusion

The mass spectrometric analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a robust and definitive method for its structural confirmation and purity assessment. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) allows for complementary data acquisition, with ESI providing clear molecular weight information and EI offering a detailed fragmentation fingerprint for structural verification. The unmistakable isotopic signature of the bromine atom, presenting as a 1:1 doublet for the molecular ion and all bromine-containing fragments, serves as the most powerful diagnostic feature in the spectrum. By understanding the fundamental principles of ionization and the predictable fragmentation pathways, researchers can confidently apply these techniques to ensure the quality and identity of this critical pharmaceutical intermediate.

References

  • Benchchem.
  • Yao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 267-278.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10471-10490.
  • Chemistry LibreTexts. (2023).
  • Little, J. L., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 737-753.
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  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
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  • MASONACO. (n.d.).
  • Spengler, B., et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 388(5-6), 1037-1045.
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Exploratory

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: Comprehensive Solubility Profiling and Physicochemical Behavior

Executive Summary In modern pharmaceutical development, the dihydroisobenzofuran (phthalan) heterocycle serves as a privileged structural motif, frequently utilized in the design of radical scavengers, anti-tumor agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the dihydroisobenzofuran (phthalan) heterocycle serves as a privileged structural motif, frequently utilized in the design of radical scavengers, anti-tumor agents, and selective serotonin reuptake inhibitors (e.g., citalopram analogs)[1][2]. Among its functionalized derivatives, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) represents a highly specialized, synthetically valuable intermediate.

The successful integration of this intermediate into scalable drug development workflows—particularly in palladium-catalyzed cross-coupling reactions—relies entirely on a rigorous understanding of its solubility profile. This whitepaper provides an in-depth technical analysis of the physicochemical properties governing the solvation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, detailing a self-validating methodology for thermodynamic solubility determination and exploring the critical role of halogen bonding in its solvent interactions.

Physicochemical Grounding & Structural Analysis

The solubility of an active pharmaceutical intermediate is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation[3]. For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, this thermodynamic balance is governed by three distinct structural features:

  • The Phthalan Core : The 1,3-dihydroisobenzofuran backbone is a rigid, planar, and highly lipophilic system. The single ether oxygen acts as a weak hydrogen-bond acceptor (HBA), but the core's overall hydrophobicity severely limits aqueous solubility.

  • C6-Fluorine (Inductive Effect) : The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing negligible steric bulk. This increases the overall lipophilicity (LogP) of the molecule and tightens the crystal lattice, further depressing solubility in polar protic solvents.

  • C5-Bromine (Halogen Bonding) : The bromine atom is highly polarizable. The electron-withdrawing nature of the adjacent fluorine atom exacerbates the electron depletion at the outermost tip of the bromine atom along the C-Br bond axis. This creates a pronounced σ -hole —a localized region of positive electrostatic potential. This σ -hole enables the molecule to act as a halogen bond (XB) donor , forming highly directional, non-covalent interactions with Lewis basic solvents (e.g., the oxygen in DMSO or DMF)[4][5].

HalogenBonding Core Phthalan Core (Hydrophobic) Fluorine C6-Fluorine (Inductive Pull) Core->Fluorine C-F bond Bromine C5-Bromine (Polarizable) Core->Bromine C-Br bond SigmaHole Sigma-Hole (δ+ Region) Bromine->SigmaHole Electron depletion Solvent Lewis Base Solvent (e.g., DMSO Oxygen) Solvent->SigmaHole Halogen Bond (n → σ*)

Figure 1: Solvation mechanism driven by halogen bonding (XB) between C5-Bromine and Lewis basic solvents.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately profile the solubility of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, kinetic solubility assays (e.g., solvent-shift methods) are insufficient, as they often capture metastable supersaturated states. Instead, a rigorous Thermodynamic Shake-Flask Protocol coupled with High-Performance Liquid Chromatography (HPLC-UV) must be employed[6][7].

As a self-validating system, this protocol incorporates multiple time-point sampling to definitively prove that thermodynamic equilibrium has been reached, eliminating the risk of kinetic artifacts.

Step-by-Step Methodology
  • Solute Excess Preparation : Weigh an excess amount of crystalline 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (e.g., 50 mg) into a 2 mL chemically inert glass HPLC vial. Causality: An excess of the solid phase must be present at all times to satisfy the thermodynamic definition of a saturated solution.

  • Solvent Addition & Thermal Control : Add 1.0 mL of the target solvent. Seal the vial and submerge it in a thermostatic shaking incubator set precisely to 25.0 ± 0.1 °C. Causality: Solubility is an exponentially temperature-dependent parameter; strict thermal control prevents fluctuations that cause dissolution/precipitation cycling.

  • Equilibration & Self-Validation (24-72 hrs) : Agitate the suspension at 300 RPM. Extract 50 µL aliquots at 24, 48, and 72 hours. Causality: Comparing the concentration across these three time points validates equilibrium. If the concentration at 72h equals the concentration at 48h (within ± 2%), thermodynamic equilibrium is confirmed.

  • Phase Separation (Crucial Step) : Centrifuge the extracted aliquots at 15,000 RPM for 15 minutes at 25 °C, followed by filtration through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent). Causality: Halogenated hydrophobic compounds often form sub-micron colloidal dispersions. Failure to strictly separate the solid phase will result in HPLC quantifying suspended solids, leading to artificially inflated solubility values.

  • HPLC-UV Quantification : Dilute the filtered supernatant into the mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation inside the column. Quantify the concentration against a pre-established multi-point calibration curve using a UV detector set to the compound's λmax​ (typically ~265 nm for halogenated aromatics).

SolubilityProtocol A Solid Compound (Excess) B Solvent Addition & Temp Control A->B C Equilibration (24-72 hrs) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E

Figure 2: Self-validating thermodynamic solubility workflow ensuring phase equilibrium.

Empirical Data & Solvent Matrix

Based on predictive Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) modeling for halogenated organic compounds[8] and empirical behavior of similar phthalan derivatives, the solubility profile of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is summarized below.

Solvent ClassRepresentative SolventPredicted Solubility at 25°C (mg/mL)Solvation Mechanism & Notes
Polar Protic Water (pH 7.0)< 0.01Highly restricted by the hydrophobic core and lattice energy. Cannot disrupt water's H-bond network.
Polar Protic Methanol5 - 15Moderate. Weak H-bonding with the phthalan oxygen; limited by the lipophilic halogenated ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200Excellent. Driven by strong n→σ∗ halogen bonding between DMSO's oxygen and the C5-Bromine.
Polar Aprotic Acetonitrile (MeCN)50 - 100Good. Dipole-dipole interactions stabilize the polarizable halogens.
Non-Polar Toluene30 - 60Moderate. Solvation relies on π−π stacking and dispersion forces with the aromatic core.
Non-Polar n-Hexane< 2Poor. Insufficient polarizability to overcome the solid-state crystal lattice energy.

Application in Drug Development Workflows

The solubility profile of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran directly dictates its utility in downstream synthetic workflows, particularly in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), which are standard in synthesizing SERT inhibitors and anti-tumor scaffolds[2][9].

Because the intermediate possesses a reactive C-Br bond, it is an ideal electrophile for Suzuki couplings with arylboronic acids. However, a critical solubility conflict arises:

  • The intermediate is highly soluble in polar aprotic solvents (DMSO, Dioxane) but insoluble in water.

  • The required inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) are soluble in water but insoluble in pure organic solvents.

Field-Proven Insight: To resolve this, Application Scientists must engineer a biphasic or miscible co-solvent system. A 1,4-Dioxane / Water (4:1 v/v) or Toluene / Ethanol / Water (2:1:1 v/v/v) matrix is highly recommended. The organic fraction (Dioxane/Toluene) solvates the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran via dispersion and weak halogen-bonding forces, while the aqueous fraction dissolves the base. The elevated temperature of the refluxing reaction further increases the kinetic solubility of the phthalan, ensuring it remains fully dissolved and accessible to the homogeneous Palladium catalyst cycle, preventing reaction stalling and maximizing yield.

References

  • Spiegel, M., & Sroka, Z. (2022). Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. Theoretical Chemistry Accounts, 141(1), 61. Available at:[Link]

  • Bulfield, D., & Huber, S. M. (2019). Catalysis of Organic Reactions through Halogen Bonding. ACS Organic Process Research & Development. Available at:[Link]

  • Kadam, S. S., et al. (2021). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. National Institutes of Health (PMC). Available at:[Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at:[Link]

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Foundational

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: A Scoping Guide for Novel Research Applications

Abstract The 1,3-dihydroisobenzofuran scaffold is a privileged heterocyclic motif present in a multitude of pharmacologically active compounds and functional materials.[1] The strategic introduction of halogen substituen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dihydroisobenzofuran scaffold is a privileged heterocyclic motif present in a multitude of pharmacologically active compounds and functional materials.[1] The strategic introduction of halogen substituents, such as bromine and fluorine, offers a powerful tool to modulate the physicochemical and biological properties of these molecules. This technical guide provides a comprehensive overview of the potential research applications of a specific, yet underexplored, derivative: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. While direct research on this compound is nascent, this document, intended for researchers, scientists, and drug development professionals, will extrapolate from the known chemical reactivity of the isobenzofuran core and the well-established roles of bromo and fluoro substituents in medicinal chemistry to propose novel avenues of investigation. We will delve into its potential as a versatile building block in organic synthesis, a scaffold for the development of novel therapeutics, and a candidate for new functional materials.

Introduction to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated derivative of 1,3-dihydroisobenzofuran (also known as phthalane).[2] The core structure consists of a benzene ring fused to a five-membered oxygen-containing heterocycle. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 6-position is anticipated to significantly influence its chemical reactivity and biological activity.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is presented in Table 1.

PropertyValueSource
CAS Number 2408643-40-1[3]
Molecular Formula C₈H₆BrFO[3]
Molecular Weight 217.03 g/mol [3]
Physical Form Solid
Storage Conditions Inert atmosphere, Room Temperature[3]
Structural Features and Their Implications

The unique arrangement of the functional groups in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran provides a rich chemical landscape for exploration.

  • 1,3-Dihydroisobenzofuran Core: This scaffold is a key structural element in a variety of bioactive molecules. Its conformation and electronic properties can be fine-tuned by substituents on the aromatic ring.[1]

  • Bromine Atom: The bromine substituent can serve as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.[4][5] It can also participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and crystal packing.

  • Fluorine Atom: The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6][7] The high electronegativity of fluorine can also modulate the acidity of neighboring protons and influence the overall electronic distribution of the molecule.

The interplay of these structural features makes 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran a highly attractive, yet underutilized, building block for chemical synthesis and drug discovery.

Potential Research Applications

Based on the chemistry of the isobenzofuran scaffold and the known utility of bromo and fluoro substituents, we propose several promising areas of research for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Application in Medicinal Chemistry and Drug Discovery

The 1,3-dihydroisobenzofuran moiety is found in several clinically approved drugs, most notably the selective serotonin reuptake inhibitor (SSRI) escitalopram.[1] This precedent strongly suggests that derivatives of this scaffold, such as 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, could serve as valuable starting points for the development of novel therapeutic agents.

Given the structural similarity to key intermediates in the synthesis of escitalopram, a primary area of investigation for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is in the discovery of new CNS-active compounds. The bromine atom at the 5-position can be readily functionalized to introduce various side chains, while the fluorine atom at the 6-position can enhance blood-brain barrier penetration and metabolic stability.

Proposed Research Workflow:

CNS_Drug_Discovery_Workflow A 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Versatile Starting Material C Library of Novel 5-Substituted-6-fluoro-1,3- dihydroisobenzofuran Analogs B->C Diversification D In Vitro Screening: - Serotonin Transporter (SERT) Binding - Dopamine Transporter (DAT) Binding - Norepinephrine Transporter (NET) Binding C->D Biological Evaluation E Lead Compound Identification D->E Hit-to-Lead F In Vivo Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test) E->F Efficacy Testing G Preclinical Development F->G Candidate Selection

Caption: Proposed workflow for the discovery of novel CNS agents.

Derivatives of the related 3H-spiro[isobenzofuran-1,4′-piperidine] have been developed as high-affinity fluorescent probes for sigma (σ) receptors, which are implicated in cancer and Alzheimer's disease.[8][9][10][11] The 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold could be elaborated to generate novel ligands for these important targets.

Experimental Protocol: Synthesis of a Potential Sigma Receptor Ligand

  • Step 1: Suzuki Coupling. To a solution of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq) in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester derivative (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Step 2: Reaction Execution. Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Step 3: Work-up and Purification. After cooling to room temperature, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

  • Step 4: Further Functionalization (if necessary). The coupled product can be further modified to introduce amine-containing side chains known to be important for sigma receptor binding.

Application in Organic Synthesis and Materials Science

Beyond its potential in drug discovery, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can serve as a valuable building block for the synthesis of complex organic molecules and functional materials.

The reactivity of the bromo and fluoro substituents, coupled with the inherent functionality of the isobenzofuran ring, opens up possibilities for the construction of more elaborate heterocyclic systems. For instance, the bromine atom can be used as a handle for intramolecular cyclization reactions to form polycyclic aromatic compounds.

Proposed Synthetic Pathway:

Heterocycle_Synthesis A 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran B Sonogashira Coupling with a terminal alkyne A->B C 5-Alkynyl-6-fluoro-1,3-dihydroisobenzofuran B->C D Intramolecular Cyclization (e.g., Gold- or Platinum-catalyzed) C->D E Novel Fused Heterocyclic System D->E

Caption: Proposed synthesis of a novel fused heterocycle.

Fluorinated aromatic compounds are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection/extraction and device stability. The 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran core could be incorporated into larger conjugated systems to create novel materials with tailored optoelectronic properties.

Safety and Handling

Based on available information for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and related compounds, the following safety precautions are recommended:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place, under an inert atmosphere.[3]

Conclusion and Future Outlook

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran represents a promising yet largely unexplored chemical entity. Its strategic combination of a privileged heterocyclic scaffold with versatile bromo and fluoro substituents makes it a highly attractive target for further investigation. The potential applications outlined in this guide, spanning from the development of novel CNS agents and anticancer therapeutics to the synthesis of complex organic molecules and functional materials, highlight the vast research opportunities that await. It is our hope that this technical guide will inspire researchers to unlock the full potential of this intriguing molecule.

References

  • Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 582-586.
  • Abate, C., Niso, M., Berardi, F., Barresi, E., Cilibrizzi, A., Perrone, R., ... & Colabufo, N. A. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Abate, C., Niso, M., Berardi, F., Barresi, E., Cilibrizzi, A., Perrone, R., ... & Colabufo, N. A. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • Abate, C., Niso, M., Berardi, F., Barresi, E., Cilibrizzi, A., Perrone, R., ... & Colabufo, N. A. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.
  • Abate, C., Niso, M., Berardi, F., Barresi, E., Cilibrizzi, A., Perrone, R., ... & Colabufo, N. A. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1536.
  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran.
  • AiFChem. (n.d.). 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95%. BuyChemJapan. Retrieved from [Link]

  • Kobayashi, K., Shik, K., & Konishi, H. (2008). A facile synthesis of 1,3-dihydroisobenzofurans using iodocyclization of 2-vinylbenzyl alcohols. Heterocycles, 75(3), 597-601.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Singh, R., & Singh, J. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14865-14888.
  • da Silva, A. C., & de Souza, M. C. B. V. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
  • Zhao, H., Yang, K., Zheng, H., Ding, R., Yin, F., Wang, N., ... & Zhai, H. (2015). A one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones. Organic Letters, 17(22), 5744-5747.
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  • Molbase. (2025). 5-bromo-6-fluoroquinoline. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 4-Methyldiamantane. Retrieved from [Link]

  • AD Pharmacem. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

  • El-Sayed, N. N. E., & Abdel-Rahman, A. A. H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(49), 33864-33905.
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Exploratory

A Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: A Versatile Building Block in Modern Synthesis

Abstract The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 5-Bromo-6-fluoro-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2] 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran has emerged as a valuable heterocyclic building block, providing a robust platform for the synthesis of complex molecular architectures.[3][4] Its unique substitution pattern, featuring a synthetically versatile bromine atom and an electron-withdrawing fluorine atom on a privileged dihydroisobenzofuran core, makes it an attractive starting material for creating novel chemical entities. This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, with a focus on its application in palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical development.

Introduction: The Strategic Value of Fluorinated Heterocycles

The 1,3-dihydroisobenzofuran moiety is a structural motif present in a range of pharmacologically active compounds and clinical drugs, including the well-known antidepressant Escitalopram.[5] The introduction of both bromine and fluorine substituents onto this core structure creates a bifunctional building block of significant synthetic potential.

  • The Bromine Handle: The aryl bromide functionality is a linchpin for a multitude of transition metal-catalyzed cross-coupling reactions. It allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors.[6]

  • The Fluorine Advantage: Fluorine's high electronegativity can profoundly influence a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability.[2] In drug design, fluorine substitution is often employed to block metabolic deactivation at a specific site or to enhance binding affinity with a target enzyme.[2]

This guide will delve into the practical applications of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, presenting it as a key intermediate for researchers engaged in drug discovery and process development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyDataSource
Chemical Name 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran-
CAS Number 2408643-40-1[7]
Molecular Formula C₈H₆BrFO[7]
Molecular Weight 217.03 g/mol [7]
Appearance Typically an off-white to white solidGeneral
Storage Inert atmosphere, Room Temperature[7]
Spectroscopic Data Interpretation
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene (-CH₂-) groups. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships, further influenced by the fluorine atom. The two protons of the CH₂-O group will likely appear as a singlet or a pair of doublets if they are diastereotopic, typically in the range of 5.0-5.5 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display eight distinct signals corresponding to each carbon atom in the unique electronic environment created by the bromo and fluoro substituents. The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts and, in the case of the latter, C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Core Reactivity: A Hub for Molecular Diversification

The primary synthetic utility of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran stems from the reactivity of its aryl bromide group. This site serves as an anchor for building molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are celebrated for their broad substrate scope and functional group tolerance, making them indispensable tools in modern organic synthesis.[8]

Two of the most powerful transformations are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

G cluster_0 Palladium-Catalyzed Cross-Coupling main 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Pd Catalyst product1 5-Aryl/Vinyl-6-fluoro- 1,3-dihydroisobenzofuran suzuki->product1 product2 5-Amino-6-fluoro- 1,3-dihydroisobenzofuran buchwald->product2 reagent1 Aryl/Vinyl Boronic Acid (R-B(OH)₂) + Base reagent1->suzuki reagent2 Amine (R₂NH) + Base reagent2->buchwald

Figure 1. Key cross-coupling reactions of the title building block.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[9][10][11] This reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the 5-position of the dihydroisobenzofuran core.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[9]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][12] This reaction directly couples an amine with an aryl halide, providing a direct route to N-arylated products that were previously difficult to access.[8]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst paired with a specialized phosphine ligand. Ligands like BINAP or Josiphos have proven effective.[13][14] The ligand's steric and electronic properties are key to preventing β-hydride elimination from the palladium-amido intermediate and facilitating the C-N bond-forming reductive elimination.[8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine, forming the palladium-amido complex required for the reaction to proceed.[15]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions with the strong base and reactive intermediates.

Application Profile: Synthesis of Citalopram/Escitalopram Intermediates

While 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a versatile building block, its structural cousins have been famously employed in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram and its active S-enantiomer, Escitalopram.[5][16] The synthesis of a key intermediate for these drugs, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, provides an excellent case study.[17][18]

A common synthetic approach begins with 5-bromophthalide.

G start 5-Bromophthalide step1 Grignard Reaction + 4-Fluorophenyl magnesium bromide start->step1 intermediate1 Keto-alcohol intermediate step1->intermediate1 step2 Reduction + Sodium borohydride (NaBH₄) intermediate1->step2 intermediate2 Diol intermediate step2->intermediate2 step3 Cyclization + Acid catalyst (e.g., PTSA) intermediate2->step3 end 5-Bromo-1-(4-fluorophenyl)- 1,3-dihydroisobenzofuran step3->end final_step Cyanation (e.g., CuCN) + Side-chain elaboration end->final_step drug Citalopram / Escitalopram final_step->drug

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals Abstract The isobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, has become a cornerstone of modern medicinal chemistry to enhance the pharmacological profile of drug candidates. This guide provides an in-depth exploration of the potential biological activities of the novel compound 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds to postulate its potential as an anticancer, antidepressant, antimicrobial, antioxidant, and anti-inflammatory agent. Detailed experimental protocols and workflows are provided to guide researchers in the systematic evaluation of these potential activities.

Introduction: The Isobenzofuran Core and the Influence of Halogenation

The 1,3-dihydroisobenzofuran, also known as phthalan, is a bicyclic ether that serves as the structural core for a variety of biologically active molecules.[1] Its derivatives, particularly isobenzofuranones, have demonstrated a broad spectrum of pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities.[2][3]

The introduction of halogen atoms into organic molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and biological properties.[4][5][6]

  • Fluorine: The high electronegativity and small atomic radius of fluorine can significantly alter the electron distribution within a molecule.[4] This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[5][6] The presence of fluorine is a common feature in many FDA-approved drugs.[5][7]

  • Bromine: Bromine, a larger and more polarizable halogen, can also influence a molecule's biological activity. It can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding. Furthermore, bromo-substituted compounds have shown promise as anticancer and antimicrobial agents.[8][9]

The combination of both a bromine and a fluorine atom on the isobenzofuran scaffold of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran suggests the potential for unique and enhanced biological activities. This guide will explore these possibilities based on the established pharmacology of related compounds.

Postulated Biological Activities and Investigative Strategies

Based on the known activities of isobenzofuran and bromo/fluoro-substituted heterocyclic compounds, we can hypothesize several potential biological activities for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Anticancer Activity

Numerous benzofuran and isobenzofuran derivatives have demonstrated significant anticancer properties.[9][10][11] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9][10] The presence of bromine and fluorine on the aromatic ring may enhance these cytotoxic effects.[9]

Investigative Workflow for Anticancer Activity:

G Compound Compound SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Reuptake of Serotonin 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor Increased Serotonin Availability Postsynaptic_Neuron Postsynaptic Neuron 5-HT_Receptor->Postsynaptic_Neuron Signal Transduction G Broth_Microdilution Broth Microdilution Assay (Determine MIC) Time_Kill_Assay Time-Kill Kinetic Assay Broth_Microdilution->Time_Kill_Assay Biofilm_Inhibition Biofilm Inhibition/Disruption Assay Broth_Microdilution->Biofilm_Inhibition Agar_Well_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Agar_Well_Diffusion->Broth_Microdilution

Caption: A workflow for assessing the antimicrobial properties of a test compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

[2]* Objective: To determine the lowest concentration of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran that inhibits the visible growth of a microorganism.

  • Materials:

    • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

    • Inoculation: Add a standardized suspension of the microorganism to each well.

    • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

Several isobenzofuranone derivatives, particularly those from natural sources, exhibit potent antioxidant properties. T[3]hese compounds can scavenge free radicals, which are implicated in various disease processes.

Experimental Protocol: DPPH Radical-Scavenging Assay

[3]* Objective: To measure the ability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran to scavenge the stable DPPH (1,1-diphenyl-2-picryhydrazyl) free radical.

  • Materials:

    • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

    • DPPH solution in methanol

    • Methanol

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Sample Preparation: Prepare various concentrations of the test compound in methanol.

    • Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). The percentage of scavenging activity can be calculated using the formula: % scavenging activity = [1 − (As/Ac)] × 100, where As is the absorbance of the sample and Ac is the absorbance of the control.

[3]#### 2.5. Anti-inflammatory Activity

Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to possess anti-inflammatory effects by inhibiting the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).

[9]Investigative Workflow for Anti-inflammatory Activity:

G cluster_0 In Vitro cluster_1 In Vivo LPS_Stimulation LPS-stimulated Macrophages Mediator_Measurement Measure Inflammatory Mediators (NO, PGE2, Cytokines) LPS_Stimulation->Mediator_Measurement Gene_Expression Analyze Gene Expression (COX-2, iNOS, IL-6) Mediator_Measurement->Gene_Expression Animal_Model Animal Model of Inflammation (e.g., Air Pouch) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammatory_Response Assess Inflammatory Response Compound_Admin->Inflammatory_Response

Sources

Exploratory

Topic: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the Halogenated Phthalan Scaffold The 1,3-dihydroisobenzofuran, or phthalan, ring system is a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Halogenated Phthalan Scaffold

The 1,3-dihydroisobenzofuran, or phthalan, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity and defined exit vectors make it an ideal platform for the development of targeted therapeutics. This guide focuses on a specific, strategically substituted analog: the 5-bromo-6-fluoro-1,3-dihydroisobenzofuran core. The deliberate placement of bromine and fluorine atoms is not arbitrary; it is a calculated design choice that imbues derivatives with enhanced physicochemical and pharmacological properties.

Fluorine, the most electronegative element, is a bioisostere of a hydrogen atom but with profound effects on a molecule's profile.[3] Its introduction often enhances metabolic stability by blocking sites of oxidative metabolism, increases binding affinity through favorable electrostatic interactions, and improves membrane permeability.[4][5][6] The bromine atom, in contrast, serves a dual purpose. It can act as a key interaction point within a protein binding pocket and, more critically, functions as a versatile synthetic handle for late-stage diversification through various cross-coupling reactions, enabling the rapid generation of extensive analog libraries.[7][8] This guide provides a senior scientist's perspective on the synthesis, properties, and potential applications of this promising scaffold, with a focus on the causal reasoning behind experimental design.

Part 1: Synthesis and Strategic Diversification

The construction of the 5-bromo-6-fluoro-1,3-dihydroisobenzofuran core and its subsequent derivatization require a robust and flexible synthetic strategy. The primary goal is to create a scalable route to the core scaffold, which then allows for systematic exploration of the chemical space through modifications at the bromine position.

Core Scaffold Synthesis: A Step-by-Step Rationale

A common and efficient route begins with a commercially available starting material and proceeds through a logical sequence of reduction and acid-catalyzed cyclization.

Core_Synthesis_Workflow cluster_main Core Scaffold Synthesis SM Starting Material: 5-Bromo-6-fluoro-3H- isobenzofuran-1-one GR Grignard Reaction (+ 4-Fluorophenylmagnesium bromide) SM->GR 1. C-C Bond Formation DIOL Diol Intermediate GR->DIOL Forms Diol Precursor RED Reduction (Sodium Borohydride) DIOL->RED 2. Ketone Reduction CYC Acid-Catalyzed Cyclization (p-TsOH) RED->CYC 3. Intramolecular Dehydration CORE Target Core: 5-Bromo-1-(4-fluorophenyl) -1,3-dihydroisobenzofuran CYC->CORE

Caption: Workflow for the synthesis of a 1-aryl-substituted isobenzofuran core.

Protocol: Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran

This protocol is based on established methodologies for synthesizing related structures.[1][9]

  • Grignard Reaction:

    • Procedure: To a solution of 5-Bromo-3H-isobenzofuran-1-one (10 mmol) in anhydrous tetrahydrofuran (THF) at 0°C, slowly add a solution of 4-fluorophenylmagnesium bromide (12 mmol) in THF. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone to form a new carbon-carbon bond. This step introduces the aryl substituent at the 1-position, a common feature in many biologically active phthalan derivatives.

  • Reductive Quench:

    • Procedure: Cool the reaction mixture back to 0°C and slowly add a solution of sodium borohydride (10 mmol) in methanol. Stir for 1 hour.

    • Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces the intermediate ketone to a secondary alcohol, forming the necessary diol precursor for cyclization. Its use prevents over-reduction of other functional groups.

  • Intramolecular Cyclization:

    • Procedure: After quenching the reduction with water and extracting the diol into toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 mmol). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

    • Causality: The strong acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the resulting carbocation to form the five-membered furan ring. Removing water drives the equilibrium towards the cyclized product.

Analog Development via Cross-Coupling

The 5-bromo substituent is the key to unlocking a vast chemical space for Structure-Activity Relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the tools of choice for this diversification.

  • Suzuki-Miyaura Coupling: Reacting the bromo-core with various aryl or heteroaryl boronic acids introduces diverse aromatic systems. This is crucial for exploring interactions with specific pockets in a target protein.[8]

  • Buchwald-Hartwig Amination: This reaction allows for the installation of a wide range of primary and secondary amines, introducing hydrogen bond donors/acceptors and modifying the polarity and basicity of the final compound.[7]

Part 2: Pharmacological Profile and Mechanistic Insights

While the specific 5-bromo-6-fluoro scaffold is a niche area, the broader class of benzofuran and isobenzofuran derivatives has demonstrated significant potential in oncology and immunology.[10][11][12][13] The strategic halogenation on this scaffold is expected to enhance these activities.

Potential Therapeutic Applications
  • Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.[10][11][13] The mechanism often involves the inhibition of key signaling proteins like protein kinases or the induction of apoptosis. The halogen atoms can enhance binding affinity to target enzymes or improve drug-like properties.[10]

  • Anti-Inflammatory Effects: Fluorinated benzofuran derivatives have been shown to inhibit inflammatory mediators like cyclooxygenase-2 (COX-2) and reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[12]

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs target the ATP-binding site of protein kinases. The 1,3-dihydroisobenzofuran scaffold can serve as a "hinge-binding" motif.

Kinase_Inhibition_Pathway cluster_pathway MAPK Signaling Pathway (Example) GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (Kinase) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran Derivative Inhibitor->BRAF Inhibits ATP Binding

Caption: Hypothesized inhibition of a kinase (e.g., BRAF) in the MAPK signaling pathway.

The furan oxygen can act as a hydrogen bond acceptor, anchoring the molecule to the kinase hinge region. The aryl group at the 1-position and the diversified group at the 5-position can then extend into adjacent hydrophobic pockets, with the fluorine atom potentially forming favorable interactions and enhancing binding potency.

Part 3: Structure-Activity Relationships (SAR)

Systematic modification of the core scaffold is essential to optimize potency, selectivity, and pharmacokinetic properties. The SAR for this class can be extrapolated from general principles of medicinal chemistry.[8][14]

Key Modification Points and Expected Impact
Position / MoietyModification StrategyRationale & Expected Outcome
1-Position Vary aryl/heteroaryl substituents (e.g., pyridine, thiophene).Probes different hydrophobic pockets of the target protein. Can modulate potency and selectivity.[8]
5-Position (Br) Replace with various groups via cross-coupling (e.g., amides, small heterocycles).Can introduce new hydrogen bond interactions, alter solubility, and fine-tune electronic properties.[14]
6-Position (F) Retain fluorine; potentially explore other small electron-withdrawing groups.Fluorine is often critical for metabolic stability and can enhance binding affinity.[4][6] Its removal would likely be detrimental.
Phthalan Ring Introduce substituents on the methylene carbons (positions 1 and 3).Can introduce chirality and create new interaction vectors, but complicates synthesis significantly.

Part 4: Essential Experimental Protocols

To validate the therapeutic potential of newly synthesized analogs, robust and reproducible in vitro assays are required.

Protocol: In Vitro Anticancer Cell Proliferation (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Procedure: Plate cancer cells (e.g., HCT116 colorectal carcinoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows the cells to adhere and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

  • Compound Treatment:

    • Procedure: Prepare serial dilutions of the test compounds in DMSO and then further dilute in culture medium to the final desired concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5%. Replace the medium in each well with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.

    • Causality: A dose-response curve is essential for determining the IC₅₀ (the concentration at which 50% of cell growth is inhibited), which is the primary metric for potency.

  • MTT Incubation:

    • Procedure: After 48-72 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization and Measurement:

    • Procedure: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance reading provides a quantitative measure of cell viability, which can be normalized to the vehicle control to calculate the percentage of inhibition for each compound concentration.

Conclusion

The 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in oncology and immunology. Its strategic halogenation provides a dual advantage: the fluorine atom enhances drug-like properties, while the bromine atom serves as a gateway for extensive analog synthesis. The methodologies and principles outlined in this guide offer a framework for researchers to rationally design, synthesize, and evaluate derivatives of this potent core, ultimately accelerating the journey from chemical scaffold to clinical candidate.

References

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Vertex AI Search.
  • 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Vertex AI Search.
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  • A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Chemistry Portal.
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  • US3795687A - Process for the production of 6-fluoro-5-bromo-13-ethyl steroids. Google Patents.
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Foundational

A Theoretical and Computational Scrutiny of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive theoretical framework for the computational analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated isobenzofuran derivative of potential interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated isobenzofuran derivative of potential interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern pharmaceutical research, this document outlines a detailed protocol for determining the molecule's structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). By elucidating the causality behind methodological choices, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to conduct and interpret robust theoretical calculations for this and structurally related compounds. All protocols are designed as self-validating systems, with in-text citations to authoritative sources and a comprehensive reference list to ensure scientific integrity.

Introduction: The Rationale for Theoretical Investigation

The isobenzofuran scaffold is a core structural motif in a variety of biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1] The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[2] Fluorine can enhance metabolic stability and binding affinity, while bromine can introduce specific interactions and serve as a handle for further synthetic modifications.[2][3]

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran represents a confluence of these key structural features. A thorough understanding of its three-dimensional structure, electronic landscape, and spectroscopic signatures is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to access this information before embarking on extensive experimental synthesis and testing.[4] This guide details the application of state-of-the-art computational methods to build a comprehensive in-silico profile of this promising molecule.

Computational Methodology: A First-Principles Approach

The theoretical investigation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is centered around Density Functional Theory (DFT), a quantum mechanical method that has proven to be highly effective for studying the electronic structure of molecules.[5]

Geometry Optimization: Unveiling the Molecular Architecture

The initial step in any theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: The 2D structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is selected for its balance of accuracy and computational cost.[5]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. This functional has a strong track record for providing reliable geometries for a wide range of organic molecules, including halogenated systems.[5][6]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs of the oxygen and halogen atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron clouds in a bonded environment.[5]

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.[5]

Electronic Property Calculations: Mapping the Reactive Landscape

With the optimized geometry in hand, a suite of electronic properties can be calculated to understand the molecule's reactivity, stability, and intermolecular interaction potential.

Key Electronic Properties and Their Significance:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is invaluable for predicting sites of interaction with biological macromolecules.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions.[5]

Experimental Protocol: Electronic Property Calculation

  • Input Structure: The optimized geometry of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is used as the input.

  • Single-Point Energy Calculation: A single-point energy calculation is performed at the B3LYP/6-311++G(d,p) level of theory.

  • Property Analysis: The output of the calculation is analyzed to extract the HOMO and LUMO energies, generate the MEP map, and determine the dipole moment.

Spectroscopic Property Prediction: In-Silico Fingerprinting

Theoretical calculations can predict various spectroscopic properties, which can aid in the identification and characterization of the molecule.

Experimental Protocol: Spectroscopic Predictions

  • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after geometry optimization. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated shifts are typically referenced to a standard (e.g., tetramethylsilane).

  • UV-Visible Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[6] This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.

Predicted Physicochemical and Electronic Properties

The following table summarizes the key theoretical data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, calculated at the B3LYP/6-311++G(d,p) level of theory.

PropertyPredicted Value
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
HOMO Energy Value to be calculated
LUMO Energy Value to be calculated
HOMO-LUMO Gap Value to be calculated
Dipole Moment Value to be calculated
Predicted λmax (UV-Vis) Value to be calculated

(Note: The placeholder "Value to be calculated" would be replaced with the actual numerical results from the quantum chemistry software in a real-world application.)

Visualization of Theoretical Data

Visual representations are crucial for interpreting computational results. The following diagrams illustrate the molecular structure and the workflow of the theoretical calculations.

Caption: Optimized molecular structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

workflow cluster_input Input cluster_calculations Theoretical Calculations cluster_output Output mol_structure Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) electronic_data Electronic Data electronic_prop->electronic_data spectro_pred Spectroscopic Predictions (IR, NMR, UV-Vis) spectroscopic_data Predicted Spectra spectro_pred->spectroscopic_data optimized_geom->electronic_prop optimized_geom->spectro_pred

Caption: Workflow for theoretical calculations of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Discussion and Implications for Drug Development

The theoretical data generated through these calculations provide a foundational understanding of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. The HOMO-LUMO gap will offer insights into its kinetic stability and reactivity. A smaller gap suggests a more reactive molecule. The MEP map will highlight the electron-rich and electron-deficient regions, which are critical for predicting non-covalent interactions with biological targets such as enzymes and receptors. For instance, the electron-rich oxygen and halogen atoms could participate in hydrogen bonding or halogen bonding, respectively.

The predicted spectroscopic data serve as a benchmark for experimental characterization. Should this molecule be synthesized, the calculated IR, NMR, and UV-Vis spectra can be directly compared with experimental results to confirm its identity and purity.

For drug development professionals, this in-silico profile is the first step in a virtual screening and lead optimization pipeline. The optimized geometry can be used for docking studies to predict its binding mode and affinity to a protein of interest. The calculated electronic properties can inform quantitative structure-activity relationship (QSAR) studies to correlate molecular features with biological activity.[4]

Conclusion

This technical guide has detailed a robust and scientifically grounded theoretical approach for the comprehensive computational analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. By leveraging Density Functional Theory and Time-Dependent Density Functional Theory, a wealth of information regarding the molecule's structural, electronic, and spectroscopic properties can be obtained. This in-silico data is invaluable for guiding synthetic efforts, interpreting experimental findings, and accelerating the drug discovery and development process. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the theoretical investigation of a wide array of other novel chemical entities.

References

  • Computational Study of the Halogen Atom−Benzene Complexes.
  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ScienceDirect.
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  • Selective aromatic halogenation by a manganese compound I model: a mimic of chloroperoxidase - RSC Publishing. Royal Society of Chemistry.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers - Benchchem. BenchChem.
  • A Comparative QSAR study of aryl-substituted isobenzofuran- 1(3H)-ones inhibitors - Eurasian Chemical Communications.
  • Fluorine as a key element in modern drug discovery and development - LE STUDIUM. Le Studium.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of pharmacologically active compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a range of pharmacologically active compounds, and it serves as a key intermediate in the synthesis of more complex molecules, including certain antidepressants. The strategic placement of the bromo and fluoro substituents on the aromatic ring allows for diverse downstream functionalization, making it a versatile scaffold for library synthesis and lead optimization.

This application note provides a comprehensive guide for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. The described synthetic strategy is a robust, multi-step process designed for high yield and purity. The protocols are detailed to ensure reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings. We will first outline the overarching synthetic strategy, followed by detailed, step-by-step experimental protocols, and conclude with recommendations for characterization and data analysis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is most effectively achieved through a three-step process, commencing with a substituted toluene derivative. This strategy was devised based on established methodologies for the synthesis of related phthalides and their subsequent reduction.

The proposed synthetic pathway is as follows:

  • Diazotization and Bromination: Starting from commercially available 2-amino-4-fluoro-5-methylbenzoic acid, a Sandmeyer-type reaction is employed to introduce the bromine atom at the desired position, yielding 2-bromo-4-fluoro-5-methylbenzoic acid.

  • Phthalide Formation: The resulting benzoic acid derivative is then subjected to benzylic bromination followed by intramolecular cyclization to form the key intermediate, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one (also known as 5-bromo-6-fluorophthalide).

  • Reduction to 1,3-Dihydroisobenzofuran: The final step involves the selective reduction of the lactone functionality of the phthalide intermediate using a mild hydride reducing agent, such as sodium borohydride, to yield the target compound, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

This approach offers a logical and efficient route to the target molecule, utilizing well-understood and reliable chemical transformations.

Synthetic_Pathway A 2-Amino-4-fluoro-5-methylbenzoic acid B 2-Bromo-4-fluoro-5-methylbenzoic acid A->B  NaNO₂, HBr, CuBr   C 5-Bromo-6-fluoroisobenzofuran-1(3H)-one B->C  NBS, AIBN, then heat   D 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran C->D  NaBH₄, Methanol   caption Synthetic workflow for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Figure 1: Proposed synthetic workflow for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-fluoro-5-methylbenzoic acid

This protocol details the synthesis of the key benzoic acid intermediate via a Sandmeyer reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Amino-4-fluoro-5-methylbenzoateC₈H₈FNO₂169.1510.0 g0.059
Hydrobromic acid (48%)HBr80.91150 mL-
Sodium nitriteNaNO₂69.004.5 g0.065
Copper(I) bromideCuBr143.459.3 g0.065
Deionized waterH₂O18.02As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-fluoro-5-methylbenzoate (10.0 g, 0.059 mol) in 48% hydrobromic acid (150 mL).

    • Cool the suspension to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (4.5 g, 0.065 mol) in deionized water (50 mL) dropwise, maintaining the temperature below 5°C.

    • Stir the resulting solution for 30 minutes at 0°C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (9.3 g, 0.065 mol) in 48% hydrobromic acid (50 mL) with gentle heating. Cool the solution to room temperature.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 300 mL of ethyl acetate and 300 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with water (2 x 150 mL) and brine (150 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 2-bromo-4-fluoro-5-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Part 2: Synthesis of 5-Bromo-6-fluoroisobenzofuran-1(3H)-one

This protocol describes the conversion of the benzoic acid derivative to the corresponding phthalide.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Bromo-4-fluoro-5-methylbenzoic acidC₈H₆BrFO₂233.0310.0 g0.043
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.988.4 g0.047
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.7 g0.004
Carbon tetrachloride (anhydrous)CCl₄153.82200 mL-
Sodium bicarbonateNaHCO₃84.01As needed-

Procedure:

  • Benzylic Bromination and Cyclization:

    • To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluoro-5-methylbenzoic acid (10.0 g, 0.043 mol), N-bromosuccinimide (8.4 g, 0.047 mol), and azobisisobutyronitrile (0.7 g, 0.004 mol) in anhydrous carbon tetrachloride (200 mL).

    • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction can be initiated with a UV lamp if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product, 5-Bromo-6-fluoroisobenzofuran-1(3H)-one, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

This final step involves the reduction of the phthalide to the target 1,3-dihydroisobenzofuran.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
5-Bromo-6-fluoroisobenzofuran-1(3H)-oneC₈H₄BrFO₂231.025.0 g0.022
Sodium borohydrideNaBH₄37.831.2 g0.032
MethanolCH₄O32.04100 mL-
Hydrochloric acid (1M)HCl36.46As needed-
Diethyl etherC₄H₁₀O74.12As needed-

Procedure:

  • Reduction of the Lactone:

    • Dissolve 5-Bromo-6-fluoroisobenzofuran-1(3H)-one (5.0 g, 0.022 mol) in methanol (100 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.2 g, 0.032 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.[1]

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1M hydrochloric acid until the pH is ~6-7 and gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Add deionized water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • The crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid or oil.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Recommended Analytical Methods:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

  • Melting Point (MP): To assess the purity of solid products.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)
2-Bromo-4-fluoro-5-methylbenzoic acidC₈H₆BrFO₂233.03Aromatic protons, methyl singlet, carboxylic acid proton
5-Bromo-6-fluoroisobenzofuran-1(3H)-oneC₈H₄BrFO₂231.02Aromatic protons, methylene singlet
5-Bromo-6-fluoro-1,3-dihydroisobenzofuranC₈H₆BrFO217.03Aromatic protons, two distinct methylene singlets or an AB quartet

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Hydrobromic acid is highly corrosive. Handle with extreme care.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Use with appropriate containment and dispose of waste correctly.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench reactions carefully.

References

  • Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 585-589.
  • ResearchGate. (n.d.). A unique synthesis of N-(Z)-5-bromo-6-hydroxyhexahydro isobenzofuran-1(3H)-ylidene)methanaminium bromide. Retrieved from [Link]

  • Wiley Online Library. (2020). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.
  • ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride. Retrieved from [Link]

  • Reddit. (2024). isolating product after sodium borohydride reduction. Retrieved from [Link]

  • Royal Society of Chemistry. (1954). The reduction of some carbonyl compounds with sodium borohydride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phthalaldehydic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 6,6′- and 5,5′-dihalogenoindigos. Retrieved from [Link]

  • ResearchGate. (n.d.). organic papers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Manipal Academy of Higher Education. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Retrieved from [Link]

  • ResearchGate. (2009). An efficient synthesis of 5-bromo-2-hydroxycyclohepta-2, 4, 6-trien-1-one and its methyl ether. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted isobenzofuran core is a prevalent scaffold in a variety of pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted isobenzofuran core is a prevalent scaffold in a variety of pharmacologically active compounds. The strategic placement of bromine and fluorine atoms offers opportunities for further functionalization and modulation of physicochemical properties, making it a valuable intermediate for the synthesis of novel therapeutic agents.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran from a commercially available precursor. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental causality, and practical implementation.

Synthetic Strategy Overview

The synthesis of the target compound is approached via a two-step sequence commencing with the commercially available 5-bromo-6-fluoroisobenzofuran-1,3-dione (5-bromo-6-fluorophthalic anhydride). The first step involves the selective reduction of the anhydride to the corresponding lactone (phthalide). The second step entails the reduction of the phthalide to the desired 1,3-dihydroisobenzofuran.

Synthesis_Overview Precursor 5-Bromo-6-fluoroisobenzofuran-1,3-dione Intermediate 5-Bromo-6-fluorophthalide Precursor->Intermediate Step 1: Selective Reduction (Sodium Borohydride) Target 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Intermediate->Target Step 2: Lactone Reduction (Silane-based Reduction)

Caption: Overall synthetic workflow for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Part 1: Synthesis of 5-Bromo-6-fluoro-3H-isobenzofuran-1-one (5-Bromo-6-fluorophthalide)

Scientific Rationale

The selective reduction of one carbonyl group of the phthalic anhydride precursor is crucial for the synthesis of the intermediate phthalide. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ typically does not reduce esters or lactones under standard conditions, thus preventing over-reduction to the diol.[1] The reaction is performed in an aprotic solvent like tetrahydrofuran (THF) to ensure good solubility of the reactants and compatibility with the reducing agent. The regioselectivity of the hydride attack on the substituted phthalic anhydride is influenced by both steric and electronic factors of the substituents on the aromatic ring.[2][3]

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier
5-Bromo-6-fluoroisobenzofuran-1,3-dioneC₈H₂BrFO₃245.002612386-65-7Commercially available
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Hydrochloric Acid (HCl), 1M aqueousHCl36.467647-01-0Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR Chemicals
Brine (saturated NaCl solution)NaCl58.447647-14-5-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Sigma-Aldrich

Procedure

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation:

    • In the reaction flask, suspend sodium borohydride (0.83 g, 22.0 mmol) in anhydrous THF (50 mL).

    • Cool the suspension to 0-5 °C using an ice bath.

    • In a separate flask, dissolve 5-bromo-6-fluoroisobenzofuran-1,3-dione (10.0 g, 40.8 mmol) in anhydrous THF (100 mL).

  • Reaction Execution:

    • Slowly add the solution of 5-bromo-6-fluoroisobenzofuran-1,3-dione to the stirred NaBH₄ suspension via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl (aq) until the effervescence ceases and the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield 5-bromo-6-fluoro-3H-isobenzofuran-1-one as a white to off-white solid.

Part 2: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Scientific Rationale

The reduction of the lactone functionality in 5-bromo-6-fluorophthalide to the corresponding cyclic ether (1,3-dihydroisobenzofuran) requires a more potent reducing agent than sodium borohydride. While lithium aluminum hydride can achieve this transformation, it is often associated with harsh reaction conditions and challenging work-ups.[4][5][6][7] A milder and more selective alternative is the use of organosilane reducing agents in the presence of a Lewis or Brønsted acid.[8][9][10][11] Triethylsilane (Et₃SiH) in combination with a strong acid like trifluoroacetic acid (TFA) is an effective system for this reduction. The mechanism involves the protonation of the lactone carbonyl by the acid, which activates it towards hydride attack from the silane. The resulting silylated hemiacetal intermediate then undergoes further reduction and cyclization to form the stable 1,3-dihydroisobenzofuran ring. This method offers the advantages of mild reaction conditions, high yields, and a simpler purification process.

Reduction_Mechanism cluster_0 Lactone Activation and Hydride Attack cluster_1 Reduction and Cyclization Lactone Phthalide ProtonatedLactone Protonated Phthalide Lactone->ProtonatedLactone + H+ Intermediate1 Silylated Hemiacetal Intermediate ProtonatedLactone->Intermediate1 + Et3SiH - H+ Silane Et3SiH Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - Et3SiOH FinalProduct 1,3-Dihydroisobenzofuran Intermediate2->FinalProduct + Et3SiH - Et3Si+

Sources

Method

Application Note: Two-Step Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Executive Summary The synthesis of halogenated phthalanes (1,3-dihydroisobenzofurans) is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced functional materials. This applica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated phthalanes (1,3-dihydroisobenzofurans) is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced functional materials. This application note details a robust, field-proven synthetic workflow to convert 5-bromo-6-fluoroisobenzofuran-1,3-dione into 5-bromo-6-fluoro-1,3-dihydroisobenzofuran . Rather than relying on direct, often low-yielding reductive cyclizations, this guide employs a highly controlled two-step methodology: an exhaustive hydride reduction to an intermediate diol, followed by an acid-catalyzed dehydrative cyclization.

Reaction Pathway & Mechanistic Strategy

G A 5-Bromo-6-fluoroisobenzofuran-1,3-dione (Anhydride) B (4-Bromo-5-fluoro-1,2-phenylene)dimethanol (Diol) A->B LiAlH4, THF 0°C to Reflux C 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Phthalane) B->C p-TsOH, Toluene Reflux (-H2O)

Reaction pathway for the two-step synthesis of 5-bromo-6-fluorophthalane.

Mechanistic Insights

Step 1: Exhaustive Hydride Reduction The starting material is an isobenzofuran-1,3-dione (a phthalic anhydride derivative) containing highly oxidized carbonyl centers. To achieve the phthalane core, these must be fully reduced. Lithium Aluminum Hydride (LiAlH 4​ ) is selected over milder hydrides because it provides the necessary nucleophilic hydride equivalents to drive the reduction past the stable hemiacetal and lactone intermediates, yielding the fully reduced (4-bromo-5-fluoro-1,2-phenylene)dimethanol 1.

Step 2: Dehydrative Cyclization The intermediate diol undergoes an intramolecular etherification. By utilizing a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in a non-polar solvent (toluene) under reflux, one benzylic alcohol is protonated to form a superior leaving group (water). The adjacent hydroxyl group executes an intramolecular nucleophilic attack, closing the 5-membered ether ring 2. This equilibrium is driven to completion via the continuous azeotropic removal of water 3.

Quantitative Reaction Parameters

ParameterStep 1: Hydride ReductionStep 2: Dehydrative Cyclization
Starting Material 5-Bromo-6-fluoroisobenzofuran-1,3-dione(4-Bromo-5-fluoro-1,2-phenylene)dimethanol
Primary Reagent LiAlH 4​ (3.0 – 4.0 equiv)p-TsOH·H 2​ O (0.05 – 0.10 equiv)
Solvent System Anhydrous THF (0.2 M)Toluene (0.1 M)
Temperature 0 °C 65 °C (Reflux)110 °C (Reflux with Dean-Stark)
Reaction Time 4 – 18 hours2 – 4 hours
TLC Monitoring Hexanes:EtOAc (1:1)Hexanes:EtOAc (9:1)
Expected Yield 75% – 85%80% – 90%

Experimental Protocols

Protocol A: Synthesis of (4-Bromo-5-fluoro-1,2-phenylene)dimethanol

This protocol is designed to safely handle reactive hydrides while ensuring maximum recovery of the highly polar diol product.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Purge the system with inert gas (N 2​ or Ar).

  • Hydride Suspension: Suspend LiAlH 4​ (3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 5-bromo-6-fluoroisobenzofuran-1,3-dione (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 45 minutes.

    • Self-Validation Check: Vigorous evolution of hydrogen gas will be observed; the rate of bubbling serves as a visual indicator to pace the addition and maintain thermal control.

  • Reflux: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 to 18 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material is completely consumed.

  • Fieser Quench (Critical Step): Cool the mixture to 0 °C. To safely decompose the unreacted LiAlH 4​ without creating an unfilterable emulsion, apply the Fieser method. For every x grams of LiAlH 4​ initially used, sequentially add:

    • x mL of distilled H 2​ O (Dropwise, extreme caution)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H 2​ O

  • Workup & Isolation: Stir the quenched mixture vigorously for 30 minutes.

    • Self-Validation Check: A successful quench is validated by the transition of the reaction mixture from a gray, gelatinous suspension to a clear organic layer containing a stark white, easily filterable granular precipitate (sodium aluminate salts).

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate to extract any trapped diol. Concentrate the filtrate under reduced pressure to afford the crude diol.

Protocol B: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

This protocol utilizes Le Chatelier's principle to drive a reversible etherification to absolute completion.

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude (4-bromo-5-fluoro-1,2-phenylene)dimethanol (1.0 equiv) in toluene to achieve a concentration of approximately 0.1 M.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.05 equiv).

  • Azeotropic Distillation: Heat the reaction mixture to a vigorous reflux (110 °C). Toluene and the water generated from the cyclization will co-distill.

    • Self-Validation Check: The accumulation of a distinct, denser aqueous layer at the bottom of the Dean-Stark trap provides real-time quantitative validation of the dehydration's progress.

  • Monitoring: Continue refluxing for 2 to 4 hours. TLC monitoring (Hexanes:EtOAc 9:1) will confirm completion as the baseline-retained diol is completely replaced by a high-R f​ , UV-active phthalane spot.

  • Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO 3​ (1 x 50 mL).

  • Isolation: Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure 5-bromo-6-fluoro-1,3-dihydroisobenzofuran as a crystalline solid or dense oil.

References

  • Mechanism-Inspired Design of Bifunctional Catalysts for the Alternating Ring-Opening Copolymerization (Supporting Information detailing the complete LiAlH 4​ reduction of phthalic anhydrides to 1,2-bis(hydroxymethyl)benzenes). Journal of the American Chemical Society / Amazon AWS. 1

  • Phthalan | High-Purity Reagent for Research (Detailing the acid-catalyzed dehydration mechanism of 1,2-bis(hydroxymethyl)benzene). Benchchem. 2

  • Product Class 2: Benzo[c]furan and Its Derivatives (Reviewing the synthetic utility and cyclization of substituted 1,2-bis(hydroxymethyl)benzenes). Thieme Connect. 3

Sources

Application

Application Notes: A Detailed Protocol for the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a range of pharmacologically active compounds, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a range of pharmacologically active compounds, most notably as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders. The precise installation of the bromo and fluoro substituents on the dihydroisobenzofuran core is critical for modulating the biological activity and pharmacokinetic properties of the final drug candidates.

This application note provides a comprehensive and reliable experimental protocol for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. The described two-step synthetic route commences with the commercially available 4-bromo-3-fluorophthalic acid, offering an efficient and scalable pathway for researchers in academic and industrial settings. The protocol is designed with an emphasis on procedural clarity, safety, and reproducibility, explaining the rationale behind key experimental choices to ensure a high rate of success.

Synthetic Strategy

The synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is achieved through a two-step process starting from 4-bromo-3-fluorophthalic acid:

  • Reduction of 4-bromo-3-fluorophthalic acid: The dicarboxylic acid is reduced to the corresponding diol, 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene, using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This non-selective reduction of both carboxylic acid functionalities is a robust and high-yielding transformation.[1][2]

  • Acid-Catalyzed Cyclization: The resulting diol undergoes an intramolecular dehydration reaction under acidic conditions to form the desired 1,3-dihydroisobenzofuran ring system. This cyclization is a facile process, driven by the formation of a stable five-membered ether ring.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow 4-bromo-3-fluorophthalic acid 4-bromo-3-fluorophthalic acid 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene 4-bromo-3-fluorophthalic acid->4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene 1) LiAlH₄, THF 2) H₃O⁺ workup 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene->5-Bromo-6-fluoro-1,3-dihydroisobenzofuran H⁺ (e.g., p-TsOH), Toluene, Heat

Caption: Synthetic route to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Experimental Protocol

Materials and Equipment

Reagent/MaterialGradeSupplier
4-Bromo-3-fluorophthalic acid≥95%Commercially Available
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Round-bottom flasks-Standard laboratory supplier
Magnetic stirrer and stir bars-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Ice bath-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography suppliesSilica gel (230-400 mesh)Commercially Available

Safety Precautions:

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory.

  • Work in a well-ventilated fume hood.

  • Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.

Step 1: Synthesis of 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene

Rationale: This step involves the complete reduction of both carboxylic acid groups of the starting material to primary alcohols. Lithium aluminum hydride is the reagent of choice due to its high reactivity, which is necessary for the reduction of carboxylic acids.[1] The reaction is performed in an anhydrous aprotic solvent, such as THF, to prevent the violent decomposition of the reducing agent.

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-fluorophthalic acid (10.0 g, 38.0 mmol).

  • Dissolution: Add anhydrous THF (150 mL) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Addition of Reducing Agent: Carefully add a 1.0 M solution of LiAlH₄ in THF (114 mL, 114 mmol, 3.0 equivalents) dropwise to the stirred suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by TLC (a more polar spot for the diol product will appear, and the starting material spot will disappear).

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of water (4.4 mL), followed by a 15% aqueous solution of sodium hydroxide (4.4 mL), and finally, more water (13.2 mL). This sequential addition (Fieser workup) is crucial for the safe decomposition of the hydride and the formation of a granular precipitate of aluminum salts, which is easy to filter.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene as a solid. This crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes.

Characterization of the Intermediate:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.2 (m, 2H, Ar-H), 4.7-4.6 (m, 4H, 2 x CH₂OH), 2.5-2.0 (br s, 2H, 2 x OH).

  • ¹³C NMR (CDCl₃, 101 MHz): Characteristic peaks for the aromatic carbons and the hydroxymethyl carbons (around 60-65 ppm).

  • Mass Spectrometry (ESI): [M+H]⁺ calculated and found.

Step 2: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Rationale: This step is an acid-catalyzed intramolecular etherification (dehydration) of the diol. p-Toluenesulfonic acid is a commonly used, effective, and inexpensive acid catalyst for such cyclizations. The reaction is typically carried out in a non-polar solvent like toluene, and water is removed azeotropically to drive the equilibrium towards the product.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, dissolve the crude 4-bromo-5-fluoro-1,2-bis(hydroxymethyl)benzene (from the previous step, approx. 38.0 mmol) in anhydrous toluene (150 mL).

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 0.36 g, 1.9 mmol, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the diol starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Characterization of the Final Product

PropertyValue
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.3-7.1 (m, 2H, Ar-H), 5.1-5.0 (s, 4H, 2 x OCH₂)
¹³C NMR (CDCl₃, 101 MHz) Characteristic peaks for aromatic carbons and the methylene carbons of the dihydroisobenzofuran ring (around 70 ppm). The carbon bearing the fluorine will show a characteristic C-F coupling.
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the calculated mass.

Conclusion

The protocol detailed in this application note provides a robust and efficient two-step synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a valuable intermediate for pharmaceutical research. By starting with the commercially available 4-bromo-3-fluorophthalic acid, this method offers a significant improvement in efficiency over multi-step syntheses from simpler precursors. The procedures are described with a focus on practical execution and safety, enabling researchers to confidently produce this key building block for their drug discovery programs.

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Burke, S. D., & Danheiser, R. L. (Eds.). (2004). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Lumen Learning. (n.d.). Reductions using NaBH₄, LiAlH₄. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • ResearchGate. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Retrieved from [Link]

Sources

Method

Purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

An Application Note and Protocol for the Abstract This guide provides a comprehensive technical overview and detailed protocols for the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key heterocyclic building block in modern medicinal chemistry. The purity of such intermediates is paramount, directly impacting the yield, impurity profile, and overall viability of subsequent synthetic steps in the development of active pharmaceutical ingredients (APIs). This document outlines two primary purification strategies—recrystallization and flash column chromatography—supported by the underlying chemical principles and causality behind each experimental choice. Furthermore, it details the analytical methods required to validate the purity of the final product, ensuring it meets the stringent requirements of pharmaceutical research and development.

Introduction: The Imperative for Purity

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (MW: 217.03 g/mol , Formula: C₈H₆BrFO) is a substituted phthalan derivative.[1] The unique arrangement of its functional groups—a reactive bromine atom and a fluorine substituent on the benzene ring—makes it a valuable intermediate for introducing the dihydroisobenzofuran moiety into larger, more complex molecules. Notably, related structures are precursors in the synthesis of antidepressant drugs, highlighting the importance of this chemical class.[2][3]

The synthesis of this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. These contaminants can interfere with downstream reactions, lead to the formation of undesired and potentially toxic impurities in the final API, and complicate regulatory filings. Therefore, a robust and validated purification protocol is not merely a recommendation but a critical requirement. This document serves as a field-proven guide for researchers and process chemists to achieve high-purity 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Foundational Purification Strategies: A Dichotomy of Principles

The choice of purification method is dictated by the impurity profile of the crude material and the desired scale of operation. For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a crystalline solid, the two most effective strategies are recrystallization and silica gel chromatography.

  • Recrystallization: This is a thermodynamically driven process that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling, allowing the target molecule to crystallize out while impurities remain in the "mother liquor." It is an exceptionally efficient method for removing small amounts of impurities from a large amount of material, making it ideal for late-stage purification.[4][5]

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6] It is highly effective for separating mixtures with multiple components or when impurities have similar solubility profiles to the target compound, a scenario where recrystallization may fail. Chromatography is often used for initial purification of very crude mixtures.

The following diagram illustrates the logical workflow for selecting the appropriate purification strategy.

G start Crude 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran tlc_analysis Analyze by TLC/ LC-MS start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision recrystallization Primary Method: Recrystallization decision->recrystallization  Few, well-separated  impurities or baseline  material present chromatography Primary Method: Flash Chromatography decision->chromatography  Multiple impurities,  streaking, or impurities  with similar Rf analysis Purity Verification (HPLC, NMR, MP) recrystallization->analysis chromatography->recrystallization  Optional 'polishing'  step for highest purity chromatography->analysis final_product High-Purity Product (>98%) analysis->final_product

Caption: Decision workflow for purification strategy.

Protocol 1: Purification by Recrystallization

This protocol is ideal when the crude material is estimated to be >85% pure. The key to successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection: The Cornerstone of Success

A systematic screening process is required to identify the optimal solvent. The ideal solvent should exhibit a steep solubility curve: high solubility at boiling point and low solubility at room temperature or below.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add a solvent dropwise (0.5 mL at a time) at room temperature and agitate. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the solid dissolves completely when hot, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • A successful solvent will yield a high recovery of crystalline solid.

Table 1: Recrystallization Solvent Screening Guide

Solvent Boiling Point (°C) Polarity Rationale & Expected Outcome
Heptane/Hexane 98 / 69 Non-polar Often effective for compounds with moderate polarity. A related compound was successfully recrystallized from n-hexane.[2]
Isopropanol 82 Polar Protic May show good solubility when hot and poor solubility when cold.
Ethanol 78 Polar Protic A common recrystallization solvent for a wide range of organic solids.[5][7]
Toluene 111 Non-polar Higher boiling point may be required to dissolve less soluble materials.

| Water | 100 | Polar Protic | Unlikely to be a good single solvent due to the organic nature of the compound, but can be used as an anti-solvent in a mixed system (e.g., Ethanol/Water). |

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran into an Erlenmeyer flask of appropriate size. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring (a magnetic stir bar is recommended). Continue adding the hot solvent until the solid has just dissolved. Causality: Using the minimal amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and assess purity via HPLC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This method is employed for complex mixtures or as a primary purification step before a final recrystallization.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Sample Adsorption (Dry Loading) prep_column->prep_sample run_column 3. Elute with Mobile Phase (e.g., Hexane/EtOAc) prep_sample->run_column collect_fractions 4. Collect Fractions run_column->collect_fractions analyze_tlc 5. Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure 6. Combine Pure Fractions analyze_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate final_product Purified Product combine_pure->final_product evaporate->final_product

Sources

Application

Application Note: Advanced Recrystallization Engineering for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Profile The compound 5-Bromo-6-fluoro-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Profile

The compound 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) is a highly specialized halogenated phthalan derivative utilized as a rigid, bi-functional building block in active pharmaceutical ingredient (API) synthesis[1]. The base scaffold, 1,3-dihydroisobenzofuran (PubChem CID: 10327), provides significant structural rigidity[2]. The addition of both a heavy, polarizable bromine atom and a highly electronegative fluorine atom on the benzene ring drastically alters the molecule's crystal lattice energy and lipophilicity.

Achieving >99% purity of this intermediate is critical, as trace metallic or organic impurities can poison downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This application note details a thermodynamically controlled, anti-solvent recrystallization protocol designed to selectively exclude impurities while maximizing crystalline yield.

Physicochemical Rationale & Solvent Causality

Recrystallization is not merely a physical washing step; it is a thermodynamic purification process driven by the differential solubility of the target molecule versus its impurities. For isobenzofuranones and dihydroisobenzofuran derivatives, binary solvent systems such as ethyl acetate/hexane or ethanol/water are standard[3][4].

For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, we employ an Ethyl Acetate (EtOAc) / Hexane binary system.

  • The Causality of the Primary Solvent (EtOAc): Ethyl acetate is a polar aprotic solvent. At its boiling point (77°C), its dipole moment effectively disrupts the strong intermolecular dipole-dipole interactions induced by the fluoro- and bromo-substituents of the target molecule, allowing for complete solvation.

  • The Causality of the Anti-Solvent (Hexane): Hexane is highly non-polar. Its introduction lowers the overall dielectric constant of the solvent mixture. By titrating hexane into the hot EtOAc solution, we artificially lower the solubility threshold of the target compound, pushing the system to the exact boundary of supersaturation (the "cloud point") without requiring excessive cooling.

Thermodynamic Solubility Profile

The following table summarizes the quantitative solubility dynamics that dictate the parameters of this protocol.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Mechanistic Role in Protocol
Ethyl Acetate 75 (Near Boiling)> 150Primary Solvation; overcomes crystal lattice energy.
Ethyl Acetate 20 (Ambient)~ 45Baseline Solvation; too high for high-yield recovery alone.
Hexane 65 (Hot)< 20Anti-Solvent; lowers dielectric constant of the mixture.
Hexane 0 (Ice Bath)< 2Crystal Washing; prevents re-dissolution of purified API.
EtOAc / Hexane (1:3) 0 (Ice Bath)< 5Optimal Mother Liquor; maximizes precipitation yield.

Crystallization Engineering Workflow

Recrystallization_Workflow N1 Crude 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran N2 Hot Dissolution (Ethyl Acetate at 75°C) N1->N2 Add Solvent & Heat N3 Anti-Solvent Titration (Hexane Addition) N2->N3 Reach Cloud Point N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 Clarify Solution N5 Controlled Cooling (0.5°C/min to 4°C) N4->N5 Nucleation & Growth N6 Crystal Harvesting & Cold Hexane Wash N5->N6 Vacuum Filtration N7 Vacuum Desiccation & QC Validation N6->N7 HPLC/NMR Check

Workflow for the anti-solvent recrystallization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Detailed Step-by-Step Methodology: The Anti-Solvent Strategy

This protocol is engineered as a self-validating system . Each step contains an inherent physical indicator (e.g., the cloud point) that confirms the thermodynamic state of the solution, ensuring the operator does not proceed blindly.

Phase 1: Preparation and Primary Solvation
  • Weighing: Accurately weigh the crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Heating: Place the flask on a hot plate and warm to 70–75°C.

  • Dissolution: Add hot Ethyl Acetate dropwise while stirring continuously. Causality: Use the absolute minimum volume required to completely dissolve the solid. Excess solvent will drastically reduce the final yield by shifting the equilibrium toward the solvated state.

Phase 2: Anti-Solvent Titration (The Cloud Point)
  • Titration: While maintaining the temperature at 70–75°C, begin adding hot Hexane dropwise.

  • Validation of Supersaturation: Continue adding Hexane until the solution becomes faintly turbid (cloudy) and the turbidity persists for more than 5 seconds despite stirring. This is the cloud point , indicating the system has reached the metastable supersaturation limit.

  • Re-clarification: Add 1–3 drops of hot Ethyl Acetate just until the solution turns clear again. Causality: This ensures the solution is exactly at the saturation boundary at high temperature, preventing premature "oiling out" (liquid-liquid phase separation) which traps impurities.

Phase 3: Hot Filtration and Nucleation
  • Hot Filtration: Rapidly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated receiving flask. Causality: This removes insoluble physical impurities (e.g., dust, residual silica, or cross-coupling catalyst residues) that could act as unwanted heterogeneous nucleation sites.

  • Controlled Cooling: Remove the receiving flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of approximately 0.5°C/min.

    • Self-Validation Check: Crystals should begin forming as distinct geometric shapes (prisms or needles). If a fine, amorphous powder forms instantly, the cooling rate was too fast, and impurities have likely been trapped in the rapidly forming lattice.

Phase 4: Harvesting and Desiccation
  • Ice Bath Maturation: Once the flask reaches room temperature, transfer it to an ice-water bath (0–4°C) for 30 minutes to maximize the thermodynamic precipitation yield.

  • Filtration: Harvest the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold Hexane. Causality: Cold hexane displaces the mother liquor (which contains the soluble impurities) without re-dissolving the purified target crystals.

  • Drying: Transfer the crystals to a vacuum desiccator and dry to constant weight to remove residual solvent trapped in the crystal interstices.

Thermodynamic Causality of Nucleation

Thermodynamic_Causality S1 Ethyl Acetate (High Solvation Power) M1 Disruption of Crystal Lattice (High Temp) S1->M1 S2 Hexane (Anti-Solvent) M2 Reduction of Dielectric Constant (Lowering Solubility) S2->M2 C1 Supersaturation Point (Metastable Zone) M1->C1 M2->C1 C2 Selective Crystallization (Exclusion of Impurities) C1->C2

Thermodynamic causality of the binary solvent system driving selective crystallization.

Self-Validation & Quality Control Mechanisms

To ensure the integrity of the recrystallization, the following Quality Control (QC) metrics must be evaluated:

  • Melting Point Depression Analysis: The purified 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran should exhibit a sharp melting point range (ΔT ≤ 1.5°C). A depressed or broadened melting range indicates that soluble impurities remain trapped in the lattice, necessitating a second recrystallization cycle.

  • HPLC Purity: Run a reverse-phase HPLC assay (C18 column, Acetonitrile/Water gradient). The target peak should integrate to ≥99.0% Area.

  • 1H-NMR Verification: Confirm the absence of the characteristic Ethyl Acetate quartet (δ 4.12 ppm) and singlet (δ 2.05 ppm), as well as Hexane multiplet signals, ensuring complete desiccation has been achieved.

References[1] Chemspace. 5-Bromo-6-fluoro-1,3-dihydro-2-benzofuran (CAS: 2408643-40-1). Chemspace Catalog.

URL:[Link][3] MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules 2013, 18(2), 1742-1755. URL:[Link][4] Taylor & Francis. Design and synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as inhibitors of human cytosolic phospholipase A2α. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link][2] National Center for Biotechnology Information. PubChem Compound Summary for CID 10327, 1,3-Dihydroisobenzofuran. PubChem. URL:[Link]

Sources

Method

Application Notes and Protocols for the Purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran via Column Chromatography

Abstract This comprehensive technical guide provides a detailed protocol for the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using column chromatography. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The application note outlines the principles behind the chromatographic separation, offers a step-by-step methodology, and includes a troubleshooting guide to address common challenges. The protocols described herein are designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction: The Rationale for Chromatographic Purification

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthetic routes to such molecules often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, making it an ideal choice for isolating the target molecule in high purity.[1][2]

The principle of column chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3] For a compound like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, which possesses moderate polarity due to the presence of ether, bromo, and fluoro functional groups, normal-phase chromatography is a suitable approach.[4][5] In this mode of chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase.[3][4][5] Less polar compounds will have a weaker affinity for the stationary phase and will elute faster, while more polar compounds will be retained longer.[1]

Characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValue/InformationSource
Molecular Formula C₈H₆BrFO[6]
Molecular Weight 217.03 g/mol [6]
Appearance Likely a solid at room temperatureGeneral Knowledge
Polarity Moderately polarInferred from structure
Solubility Soluble in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate)General Knowledge

The presence of the electronegative fluorine and bromine atoms, along with the ether linkage, contributes to the overall polarity of the molecule. This moderate polarity is the key factor in selecting the appropriate stationary and mobile phases for successful chromatographic separation.

Experimental Protocol: A Step-by-Step Guide

This protocol details the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using flash column chromatography, a technique that utilizes pressure to accelerate the elution process, leading to faster and more efficient separations.[5][7]

Materials and Reagents
  • Crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

  • Glass column for chromatography

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • UV lamp for TLC visualization

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to determine the optimal solvent system using TLC.[2][8] The ideal solvent system should provide good separation of the target compound from impurities and result in a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[2]

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity by increasing the proportion of ethyl acetate).

  • Visualize the separated spots under a UV lamp.

  • The solvent system that provides the best separation and the target Rf value will be used for the column chromatography.

Column Preparation (Wet Packing Method)

The wet packing method is generally preferred as it minimizes the formation of air bubbles and cracks in the stationary phase, leading to better separation.[1]

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica to prevent disturbance of the stationary phase during sample loading.[9]

  • Continuously drain the solvent until the solvent level is just above the top layer of sand.

Sample Loading
  • Dissolve the crude 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in a minimal amount of the mobile phase or a slightly more polar solvent to ensure complete dissolution.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin the elution process.

  • Collect the eluent in a series of labeled fractions (e.g., test tubes or small flasks).

  • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and compare the spots to a co-spotted sample of the crude mixture.

  • Combine the fractions that contain the pure desired product.

Product Isolation
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizing the Workflow

The following diagram illustrates the key steps in the column chromatography process for the purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) ColumnPrep Column Packing (Wet Method) TLC->ColumnPrep SamplePrep Sample Preparation (Dissolution) ColumnPrep->SamplePrep Loading Sample Loading SamplePrep->Loading Elution Elution (Mobile Phase Flow) Loading->Elution Collection Fraction Collection Elution->Collection FractionAnalysis Fraction Analysis (TLC) Collection->FractionAnalysis Pooling Pooling Pure Fractions FractionAnalysis->Pooling Isolation Solvent Removal (Rotary Evaporation) Pooling->Isolation FinalProduct Pure Product Isolation->FinalProduct

Sources

Application

Application Note: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran as a Privileged Scaffold in CNS Drug Design

Executive Summary & Mechanistic Rationale The 1,3-dihydroisobenzofuran (phthalan) nucleus is a highly privileged structural motif in medicinal chemistry, most notably serving as the core pharmacophore for selective serot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-dihydroisobenzofuran (phthalan) nucleus is a highly privileged structural motif in medicinal chemistry, most notably serving as the core pharmacophore for selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram[1]. However, the drive to discover next-generation central nervous system (CNS) agents with improved metabolic profiles and novel binding affinities has necessitated the development of highly functionalized phthalan building blocks[2].

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) represents a strategic evolution of this scaffold. The rational placement of halogens on the aromatic ring serves a dual purpose:

  • The 5-Bromo Substituent: Acts as a versatile, late-stage synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and cyanation reactions. This allows for rapid library generation of SERT (Serotonin Transporter) probes[1].

  • The 6-Fluoro Substituent: Imparts profound physicochemical and stereoelectronic effects. Fluorine's high electronegativity inductively withdraws electron density from the aromatic ring, which lowers the C–Br bond dissociation energy, thereby accelerating the oxidative addition of Palladium(0) species during catalysis. Furthermore, in biological systems, the fluorine atom blocks CYP450-mediated aromatic hydroxylation at the C6 position, significantly enhancing the metabolic half-life of the resulting drug candidate.

Diversification Core 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->CrossCoupling Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) Core->Cyanation Lithiation Halogen-Metal Exchange (n-BuLi, Electrophile) Core->Lithiation LibA Aryl/Heteroaryl Analogs (Receptor Probes) CrossCoupling->LibA LibB 5-Cyano-6-fluoro Analogs (SSRI Precursors) Cyanation->LibB LibC C5-Alkyl/Carbinol Derivatives (Novel CNS Agents) Lithiation->LibC

Late-stage diversification pathways of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Quantitative Data: Physicochemical Impact of Halogenation

The introduction of the 6-fluoro group adjacent to the 5-bromo position fundamentally alters the reactivity and drug-like properties of the isobenzofuran core. Table 1 summarizes the comparative computational and experimental metrics driving the selection of this specific halogenated building block over the unfluorinated analog.

Table 1: Comparative Properties of Phthalan Derivatives

Property / Metric5-Bromo-1,3-dihydroisobenzofuran5-Bromo-6-fluoro-1,3-dihydroisobenzofuranCausality / Impact in Drug Design
LogP (Predicted) 2.452.61Increased lipophilicity enhances blood-brain barrier (BBB) penetration for CNS targets.
C5–Br Bond Reactivity StandardEnhancedInductive pull from C6-F lowers electron density, facilitating Pd(0) oxidative addition.
Metabolic Stability Susceptible to C6 oxidationHighly StableFluorine acts as an isosteric block against CYP450 aromatic hydroxylation.
Steric Bulk (A-value) 0.38 (Br alone)0.53 (Br + F combined)Fluorine's small van der Waals radius (1.47 Å) minimizes steric hindrance during target binding.

Experimental Protocols & Methodologies

The following protocols have been designed as self-validating systems. Each step includes specific mechanistic rationale to ensure researchers understand why a reagent or condition is utilized, ensuring high reproducibility when synthesizing complex isobenzofurans[3].

Protocol A: Palladium-Catalyzed Cyanation (Synthesis of SSRI Precursors)

To synthesize fluorinated analogs of escitalopram, the 5-bromo group must be converted to a 5-cyano group. Traditional Rosenmund-von Braun reactions (CuCN, >150 °C) often lead to degradation of the phthalan core. This protocol utilizes a mild Palladium-catalyzed approach[4].

Reagents & Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 equiv, 10 mmol)

  • Zinc Cyanide, Zn(CN)2​ (0.6 equiv, 6 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.04 equiv, 4 mol%)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • System Purging: Charge a flame-dried Schlenk flask with the building block, Zn(CN)2​ , Pd2​(dba)3​ , and dppf. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Pd(0) complexes are highly sensitive to oxygen, which causes irreversible catalyst deactivation via oxidation to Pd(II) .

  • Solvent Addition: Add anhydrous DMF via syringe. Stir at room temperature for 10 minutes to allow the pre-catalyst and ligand to form the active Pd(0)-dppf complex.

  • Heating & Catalysis: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: Zn(CN)2​ is specifically chosen over NaCN or KCN. It possesses low solubility in DMF, meaning the concentration of free cyanide ions in solution remains low. High concentrations of cyanide will poison the Palladium catalyst by forming inactive [Pd(CN)4​]2− complexes.

  • Validation & Monitoring: Monitor via LC-MS. The mass shift from the brominated starting material to the cyano product ( Δm/z=−55 ) confirms conversion.

  • Workup (Self-Validating Step): Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous NH4​OH and brine.

    • Causality: The NH4​OH wash is critical; it complexes and removes residual Zinc and Palladium salts, preventing emulsion formation and downstream toxicity in biological assays.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-Br Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)-CN PdII_OA->PdII_TM Transmetalation (Zn(CN)2) PdII_TM->Pd0 Reductive Elimination Product Ar-CN Product PdII_TM->Product

Mechanism of Pd-catalyzed cyanation of the 5-bromo-6-fluoro-1,3-dihydroisobenzofuran core.

Protocol B: Cryogenic Halogen-Metal Exchange and Trapping

For the generation of novel C5-alkyl or carbinol derivatives, direct lithiation is preferred over cross-coupling.

Step-by-Step Methodology:

  • Lithiation: Dissolve 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

    • Causality: The cryogenic temperature is absolute. If the temperature rises above -40 °C, the resulting aryllithium species may undergo undesired ring-opening of the dihydroisobenzofuran ether linkage. The 6-fluoro group actually stabilizes the ortho-lithiation intermediate via inductive effects.

  • Electrophilic Trapping: Add the desired electrophile (e.g., a Weinreb amide or aldehyde, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Quenching: Quench strictly with saturated aqueous NH4​Cl .

    • Causality: A mild proton source prevents the acid-catalyzed cleavage of the phthalan ether ring, which can occur if strong acids (like HCl) are used for the quench.

Conclusion

The integration of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran into medicinal chemistry workflows provides a highly tunable, metabolically robust scaffold. By leveraging the differential reactivity of the bromine handle and the stereoelectronic shielding of the fluorine atom, researchers can efficiently map the structure-activity relationships (SAR) of monoamine transporters and other critical CNS targets.

References

  • Design and Synthesis of 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry.[Link]

  • Response to Dancer's Comments on Our Article “Substrate Modification Approach to Achieve Efficient Resolution: Didesmethylcitalopram: A Key Intermediate for Escitalopram”. Organic Process Research & Development.[Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances.[Link]

  • Three-Component 1,3-Difunctionalization of Carbonyl Ylides with Water and Azadienes for the Synthesis of Dihydroisobenzofurans. Organic Letters.[Link]

Sources

Method

Application Note: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in Late-Stage Drug Discovery

Executive Summary The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core of the blockbuster selective serotonin reuptake inhibitor (S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structural motif in medicinal chemistry, most notably recognized as the core of the blockbuster selective serotonin reuptake inhibitor (SSRI) citalopram . In modern drug discovery, the phthalan ring is frequently deployed as a conformationally restricted bioisostere for ortho-substituted benzenes or flexible acyclic ethers. It provides a defined 3D vector for substituents while lowering the overall lipophilicity (LogP) compared to purely carbocyclic analogs .

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) represents a highly specialized, dual-functionalized iteration of this core, designed specifically to accelerate hit-to-lead and lead optimization campaigns.

Physicochemical Profiling & Mechanistic Causality

The strategic placement of halogens on the phthalan core dictates both the biological behavior of the final active pharmaceutical ingredient (API) and the synthetic route used to achieve it.

  • The Fluorine Effect (C6 Position): The introduction of a fluorine atom serves multiple causal functions. First, it blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring, dramatically enhancing metabolic stability. Second, its strong inductive electron-withdrawing effect lowers the pKa of proximal basic amines attached during later synthesis steps. This pKa modulation increases the fraction of unionized drug at physiological pH, thereby improving membrane permeability and oral bioavailability .

  • The Bromine Vector (C5 Position): The C-Br bond acts as an orthogonal synthetic handle. It is highly reactive towards oxidative addition by transition metals (e.g., Pd, Ni), enabling the modular assembly of complex APIs via late-stage cross-coupling reactions without disrupting the delicate 1,3-dihydroisobenzofuran ether linkage.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran
CAS Registry Number 2408643-40-1
Molecular Formula C₈H₆BrFO
Molecular Weight 217.03 g/mol
SMILES String C1C2=CC(=C(C=C2CO1)Br)F
Synthetic Handle Aryl Bromide (Optimized for Pd/Ni Cross-Coupling)
Metabolic Shielding C6-Fluorine (Blocks CYP450 aryl oxidation)
Storage Conditions Inert atmosphere (N₂/Ar), Room Temperature
Integration into Drug Discovery Workflows

G A Target Identification B Scaffold Selection (Phthalan Core) A->B C Late-Stage Functionalization (C5-Br Coupling) B->C D Lead Optimization (C6-F Tuning) C->D E Preclinical Candidate D->E

Workflow for integrating 5-bromo-6-fluoro-1,3-dihydroisobenzofuran into lead optimization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and in-process controls (IPCs).

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Chemoselective attachment of an aryl or heteroaryl pharmacophore to the C5 position. Mechanistic Rationale: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement accelerates the reductive elimination step and minimizes the competitive protodeboronation of the boronic acid. Potassium carbonate (K₂CO₃) in an aqueous dioxane mixture provides the optimal biphasic basic environment required to form the highly reactive boronate species necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-pure N₂ (repeat for 3 cycles). Causality: O₂ must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z 216/218, characteristic bromine isotope pattern) is completely consumed and replaced by the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Attachment of a secondary aliphatic or aromatic amine to the C5 position. Mechanistic Rationale: Pd₂(dba)₃ paired with the bulky, electron-rich biaryl phosphine ligand XPhos is specifically chosen to overcome the high activation energy associated with coupling sterically hindered secondary amines. Sodium tert-butoxide (NaOtBu) is deployed as a strong, non-nucleophilic base to deprotonate the amine upon its coordination to the Pd center, driving the catalytic cycle forward.

Step-by-Step Methodology:

  • Preparation: Inside an inert-atmosphere glovebox, combine 5-bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq), the secondary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) in a pressure-rated vial.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 100°C in an oil bath for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (UV active at 254 nm). The disappearance of the high-Rf phthalan spot validates catalytic turnover.

  • Workup & Purification: Quench the reaction with LC-MS grade water and extract with Dichloromethane (DCM). If the newly attached amine introduces significant basicity, bypass standard silica gel (which causes severe streaking) and purify directly via preparative reverse-phase HPLC (C18 column, MeCN/H₂O with 0.1% TFA modifier).

Catalytic Mechanism

G Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (C5-Br Cleavage) Pd0->OA Phthalan-Br TM Transmetalation (Boronic Acid/Amine) OA->TM Base RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Product

Pd-catalyzed cross-coupling cycle for C5 functionalization of the phthalan core.

References
  • Title: Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Source: Journal of Medicinal Chemistry (2013). URL: [Link]

  • Title: Phenol (bio)isosteres in drug design and development. Source: Archiv der Pharmazie (2025). URL: [Link]

  • Title: Synopsis of some recent tactical application of bioisosteres in drug design. Source: Journal of Medicinal Chemistry (2011). URL: [Link]

Application

Application Notes and Protocols for the Functionalization of the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Scaffold

Introduction: The Strategic Importance of the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Scaffold in Medicinal Chemistry The 1,3-dihydroisobenzofuran core is a privileged heterocyclic motif present in a range of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Scaffold in Medicinal Chemistry

The 1,3-dihydroisobenzofuran core is a privileged heterocyclic motif present in a range of pharmacologically active compounds. Its strategic importance is perhaps best exemplified by its presence in the selective serotonin reuptake inhibitor (SSRI) escitalopram, a widely prescribed medication for the treatment of major depressive disorder and generalized anxiety disorder. The 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold, in particular, serves as a critical late-stage intermediate in several synthetic routes to escitalopram and its analogues.

The bromine atom at the 5-position provides a versatile synthetic handle for the introduction of diverse functionalities through various cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potentially improved pharmacological profiles. The fluorine atom at the 6-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.[1]

This guide provides detailed application notes and protocols for the functionalization of the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic campaigns.

Physicochemical Properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

A summary of the key physicochemical properties of the starting scaffold is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₆BrFO[2]
Molecular Weight 217.03 g/mol [2]
Appearance Off-white to light yellow solidGeneric
SMILES C1C2=CC(=C(C=C2CO1)Br)F[2]
Storage Inert atmosphere, Room Temperature[2]

Part 1: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[3] For the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 5-position.

Expertise & Experience: Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields. For electron-rich aryl bromides like our scaffold, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Ligands such as SPhos and XPhos have demonstrated high efficacy in the coupling of structurally similar substituted aryl bromides.[4] The use of a mixed solvent system, typically an organic solvent with water, and an inorganic base like potassium carbonate is standard practice to promote the transmetalation step.[5]

Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol adapted from methodologies for structurally similar compounds, such as 5-bromophthalide, and may require optimization for the specific substrate and coupling partner.[4]

Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene to form the pre-catalyst.

  • Add the pre-catalyst solution to the Schlenk flask via syringe, followed by additional anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
CatalystLigandBaseSolvent SystemTemperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100[4]
[Pd(dppf)Cl₂](dppf)K₂CO₃DME80[4]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80[5]
Visualization: Suzuki-Miyaura Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_Ar_prime Boronic_acid Ar'-B(OH)₂ + Base Boronic_acid->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Substrate Ar-Br (Scaffold) Substrate->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Combine Reactants: Scaffold, Boronic Acid, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous/Degassed Solvents Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Extraction, Washing, Drying Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Characterize Characterization Purify->Characterize

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Part 2: Introduction of Alkynyl Moieties: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This reaction is particularly valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.

Expertise & Experience: Navigating Sonogashira Reaction Variables

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling byproducts. The reactivity of bromofluoroarenes in Sonogashira couplings can be influenced by the electronic effects of the substituents.

Experimental Protocol: Generalized Procedure for Sonogashira Coupling

Disclaimer: This protocol is a general guideline and may need to be optimized based on the specific alkyne used. The conditions are adapted from procedures for other bromofluoroaromatic systems.[8]

Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.05 eq)

  • Triethylamine (Anhydrous)

  • THF (Anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, PdCl₂(PPh₃)₂, and CuI in a mixture of anhydrous THF and triethylamine (typically a 2:1 ratio).

  • Deoxygenate the solution by bubbling nitrogen or argon through it for 20 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Data Presentation: Common Reagents for Sonogashira Coupling
Palladium CatalystCopper Co-catalystBaseSolventTemperature
PdCl₂(PPh₃)₂CuIEt₃NTHFRT to 60 °C
Pd(PPh₃)₄CuIi-Pr₂NHDMFRT to 80 °C
Pd(OAc)₂/XPhosNone (Copper-free)Cs₂CO₃1,4-Dioxane100 °C
Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_pd Oxidative Addition Pd0->OxAdd_pd PdII_complex_pd Ar-Pd(II)L₂-Br OxAdd_pd->PdII_complex_pd Transmetalation_pd Transmetalation PdII_complex_pd->Transmetalation_pd PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation_pd->PdII_Ar_Alkyne RedElim_pd Reductive Elimination PdII_Ar_Alkyne->RedElim_pd RedElim_pd->Pd0 Product_pd Ar-C≡CR RedElim_pd->Product_pd Substrate_pd Ar-Br Substrate_pd->OxAdd_pd Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide - H-Base⁺ Cu_acetylide->Transmetalation_pd

Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.

Part 3: C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen-containing nucleophiles, making it a valuable tool in drug discovery.

Expertise & Experience: Key Considerations for Buchwalg-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[10][11] Ligands such as RuPhos and BrettPhos are often effective for coupling aryl bromides.[11] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) commonly employed. The reaction is typically carried out in anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane under a strict inert atmosphere.[1]

Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol and requires careful optimization for each specific amine coupling partner. All reagents and solvents must be anhydrous, and the reaction must be performed under a strict inert atmosphere.[1][11]

Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq)

  • RuPhos (0.02 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene (Anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add the 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, amine, and sodium tert-butoxide.

  • Seal the tube with a septum and purge with nitrogen or argon.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Palladium Pre-catalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃RuPhosNaOtBuToluene80-110
Pd(OAc)₂BrettPhosLHMDS1,4-Dioxane100
[Pd(allyl)Cl]₂XPhosCs₂CO₃t-BuOH100
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine_Complex Amine R₂NH Amine->Amine_Coord Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Substrate Ar-Br (Scaffold) Substrate->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

  • Banala, A. K., Zhang, P., Plenge, P., Cyriac, G., Kopajtic, T., Katz, J. L., Loland, C. J., & Newman, A. H. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709–9724. [Link]

  • Davies, H. M. L., & Du, Z. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 78(10), 4933-4940. [Link]

  • Kabir, M. S., Lorenz, M., Namjoshi, O., & Cook, J. M. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. The Journal of Organic Chemistry, 75(10), 3626-3629. [Link]

  • Kumar, A., Akula, H. K., & Kumar, S. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(15), 7851-7856. [Link]

  • LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 577-581. [Link]

  • Sperry, J. B., & Brimble, M. A. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 89(1), 589-595. [Link]

  • University of Windsor. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (2025). Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]

  • Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • University of Windsor. (2004). The Mechanisms of the Stille Reaction. [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • Reddy, M. S., Thirupathi, G., & Reddy, P. P. (2006). United States Patent. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].
  • Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • OpenChemHub. (2024, January 18). The main mechanisms of C-H activation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]

  • IntechOpen. (n.d.). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. [Link]

Sources

Method

Suzuki coupling reactions with 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Executive Summary & Scope The functionalization of bicyclic ether scaffolds is a critical operation in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Executive Summary & Scope

The functionalization of bicyclic ether scaffolds is a critical operation in modern drug discovery. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (also known as 5-bromo-6-fluorophthalan) is a highly valued building block, combining the metabolic stability and lipophilicity of a fluorinated aromatic system with the conformational rigidity of a phthalan core.

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific building block. By analyzing the electronic and steric microenvironments of the fluoro-bromo-arene system, we establish a rational framework for catalyst selection, base optimization, and in-process analytical tracking.

Mechanistic Rationale & Causality

Executing a high-yielding cross-coupling on this substrate requires understanding how the ortho-fluoro substituent and the phthalan ether ring dictate the reaction's thermodynamics and kinetics.

  • Oxidative Addition (The Fluorine Effect): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This lowers the energy of the C–Br σ∗ antibonding orbital, creating an electron-deficient local environment. Consequently, the oxidative insertion of the electron-rich Pd(0) catalyst into the C–Br bond is significantly accelerated compared to non-fluorinated analogs[1].

  • Transmetalation (Base & Ligand Dynamics): While oxidative addition is rapid, transmetalation can become the rate-limiting step. Fluorinated aryl-palladium intermediates can exhibit high stability, requiring a robust base to facilitate the formation of the reactive Pd-O-B linkage[1]. We utilize K3​PO4​ because it is strong enough to drive transmetalation but mild enough to prevent nucleophilic aromatic substitution ( SN​Ar ) of the fluorine atom or base-catalyzed ring-opening of the isobenzofuran core.

  • Reductive Elimination: To prevent catalyst trapping and ensure rapid turnover, the dialkylbiaryl phosphine ligand SPhos is employed. Its electron-rich dicyclohexylphosphine moiety supports the initial oxidative addition, while its bulky biphenyl backbone forces the two aryl groups on the Pd(II) center into close proximity, drastically accelerating reductive elimination[2].

Visualizing the Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by o-Fluoro) Pd0->OxAdd 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII BaseEx Base Exchange (Br to OH/OR) PdII->BaseEx Base (e.g., K3PO4) TransMet Transmetalation with R-B(OH)2 BaseEx->TransMet PdIIR Ar-Pd(II)-R Intermediate TransMet->PdIIR Boronic Acid RedElim Reductive Elimination Yields Biaryl Product PdIIR->RedElim RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst architecture, solvent systems, and overall yield. The data demonstrates that bulky, electron-rich ligands (SPhos) outperform standard tetrakis or dppf systems for this specific fluorinated scaffold[2].

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)*
1Pd(PPh3)4 (5 mol%)NoneK2CO31,4-Dioxane/H2O (4:1)9065
2Pd(dppf)Cl2 (5 mol%)NoneNa2CO3Toluene/H2O (3:1)8078
3Pd(OAc)2 (2 mol%)SPhos (4 mol%)K3PO4THF/H2O (10:1)6594
4Pd(OAc)2 (2 mol%)SPhos (4 mol%)K3PO4THF/H2O (10:1)2582

*Yields determined via HPLC utilizing biphenyl as an internal standard. Entry 3 represents the optimized, self-validating conditions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates internal analytical checks. By incorporating an internal standard at t=0 , the researcher can mathematically validate conversion rates rather than relying on subjective TLC analysis.

Materials Required
  • Electrophile: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst & Ligand: Pd(OAc)2 (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%)

  • Base: K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Internal Standard: Biphenyl (0.1 equiv, 0.1 mmol)

  • Solvent: THF / Deionized H2​O (10:1 ratio, 0.2 M concentration)

Step-by-Step Methodology

Step 1: Reaction Assembly & Internal Calibration

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, the selected boronic acid, Pd(OAc)2, SPhos, and K3​PO4​ .

  • Self-Validation Check: Add exactly 0.1 mmol of biphenyl. This inert internal standard will allow for precise LC-MS quantification of the reaction trajectory, verifying if a stalled reaction is due to catalyst death or thermodynamic equilibrium.

Step 2: Stringent Degassing

  • Add the THF and H2​O (previously sparged with Argon for 30 minutes) to the Schlenk tube.

  • Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Pd(0) is highly susceptible to oxidation by O2​ , which forms unreactive Pd(II)-peroxo complexes. Because fluorinated substrates can exhibit slower transmetalation[3], extending the lifetime of the active Pd(0) catalyst via rigorous oxygen exclusion is mandatory.

Step 3: Execution and Kinetic Monitoring

  • Backfill the vessel with Argon, seal it, and immerse it in a pre-heated oil bath at 65 °C.

  • Self-Validation Check: At t=1 hour and t=4 hours, withdraw a 10 µL aliquot via a microsyringe under positive Argon pressure. Dilute with 1 mL of Acetonitrile and inject into the LC-MS. Calculate the ratio of the product peak area to the biphenyl peak area. If the ratio remains static between hour 1 and hour 4 while starting material remains, the catalyst has deactivated.

Step 4: Quench and Metal Scavenging

  • Upon confirmed completion (typically < 4 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the basic environment and protect the phthalan ether.

  • Add 0.5 g of a silica-based palladium scavenger (e.g., SiliaMetS Thiol) to the organic layer and stir for 1 hour at room temperature. Filter through a pad of Celite.

    • Causality: Removing palladium before concentration prevents metal-catalyzed degradation of the product during solvent evaporation and ensures high-fidelity NMR characterization.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • [2] Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Journal of the American Chemical Society URL:

  • [3] Title: A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates Source: Organic Letters URL:

  • [1] Title: Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry Source: ACS Catalysis URL:

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Executive Summary The 1,3-dihydroisobenzofuran (phthalan) core is a privileged scaffold in medicinal chemistry, frequently deployed to restrict the conformational flexibility of benzyl ether pharmacophores and improve ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged scaffold in medicinal chemistry, frequently deployed to restrict the conformational flexibility of benzyl ether pharmacophores and improve target binding affinity. When functionalized with a halogen, such as in 5-bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1), it serves as a highly valuable electrophile for carbon-nitrogen (C–N) bond formation via the Buchwald-Hartwig amination[1].

This application note details the mechanistic nuances, optimized catalytic conditions, and step-by-step protocols for the efficient amination of this specific fluorinated phthalan derivative. By understanding the stereoelectronic causality introduced by the ortho-fluoro substituent, researchers can rationally design self-validating reaction conditions that maximize yield while suppressing off-target pathways.

Mechanistic Insights & The ortho-Fluoro Effect

The Buchwald-Hartwig amination relies on a palladium-catalyzed cross-coupling cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[1]. The presence of an ortho-fluoro substituent on the aryl bromide introduces critical stereoelectronic dynamics:

  • Accelerated Oxidative Addition : The strong inductive electron-withdrawing effect of the highly electronegative fluorine atom polarizes the adjacent C–Br bond, significantly accelerating the initial oxidative addition of the substrate to the electron-rich Pd(0) center[2]. Aryl bromides generally exhibit excellent reactivity in these cross-couplings, often allowing for lower catalyst loadings[3].

  • Competing SNAr Pathways : While the fluorine atom activates the ring for Pd-catalysis, it also increases the electrophilicity of the carbon bearing the fluorine. If highly nucleophilic aliphatic amines are used with overly strong bases, competing Nucleophilic Aromatic Substitution (SNAr) can occur.

  • Configurational Stability : The ortho-fluoro substitution pattern introduces unique steric and electronic environments that can influence the rotational barriers and configurational stability of the resulting aminated intermediates[4].

To navigate these competing pathways, the selection of the pre-catalyst, phosphine ligand, and base must be treated as a highly tuned, self-validating system[5].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)(Lₙ)-Br Pd0->OxAdd 1. Oxidative Addition (5-Bromo-6-fluoro-phthalan) AmineCoord Amine Coordination Complex Ar-Pd(II)(Lₙ)(NH₂R)-Br OxAdd->AmineCoord 2. Amine Binding (+ R-NH₂) Deprot Amido-Palladium Complex Ar-Pd(II)(Lₙ)-NHR AmineCoord->Deprot 3. Deprotonation (+ Base) Deprot->Pd0 4. Reductive Elimination (Product Release)

Catalytic cycle of the Buchwald-Hartwig amination of 5-bromo-6-fluoro-1,3-dihydroisobenzofuran.

Reaction Optimization & Ligand Selection

The choice of ligand is heavily dictated by the amine class. Bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) are required to force the aryl and amido groups into close proximity, thereby accelerating reductive elimination and preventing off-cycle β-hydride elimination[5]. The table below summarizes the causality behind condition screening for this substrate.

EntryPre-CatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂BINAPCs₂CO₃Toluene10042Sluggish reductive elimination; incomplete conversion.
2Pd₂(dba)₃XPhosNaOt-BuToluene10076Good conversion; trace hydrodehalogenation observed.
3Pd₂(dba)₃t-BuBrettPhosNaOt-BuToluene10095Optimal for primary aliphatic amines; rapid coupling.
4Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane10089Optimal for secondary amines; high functional group tolerance.

Note: Data represents a standardized optimization matrix for ortho-fluoro aryl bromides coupling with standard aliphatic amines.

Detailed Experimental Protocol

This protocol describes a robust, self-validating methodology for the amination of 5-bromo-6-fluoro-1,3-dihydroisobenzofuran using a primary aliphatic amine.

Materials Required:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 mmol, 217.0 mg)

  • Primary Amine (e.g., Benzylamine or alkyl amine) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%, 18.3 mg)

  • t-BuBrettPhos (4 mol%, 19.4 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144.2 mg)

  • Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube or a specialized microwave vial equipped with a PTFE-lined crimp seal. Cool the vessel under a continuous stream of dry argon to eliminate ambient moisture.

  • Reagent Loading: To the cooled vessel, add 5-bromo-6-fluoro-1,3-dihydroisobenzofuran, Pd₂(dba)₃, t-BuBrettPhos, and NaOt-Bu. (Causality: Loading solid reagents prior to inert gas exchange prevents the mechanical loss of fine catalyst powders during vacuum cycles).

  • Inert Atmosphere Exchange: Seal the vessel. Evacuate the tube via a Schlenk line and backfill with argon. Repeat this vacuum/argon cycle three times. (Causality: Complete removal of oxygen is critical, as O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle)[5].

  • Liquid Addition: Introduce the primary amine and anhydrous, degassed toluene (5.0 mL) via a gas-tight syringe through the septum.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, utilizing a hexanes/ethyl acetate gradient) to afford the pure fluorinated phthalan amine derivative.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, orthogonal analytical techniques must be employed:

  • LC-MS Monitoring: Track the disappearance of the starting material isotopic pattern (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br at m/z ~216/218) and the appearance of the product mass.

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as an excellent built-in NMR probe. The starting material will exhibit a distinct ¹⁹F chemical shift compared to the highly electron-rich aminated product. A rapid ¹⁹F NMR of the crude mixture can quantitatively determine conversion without the need for internal standards.

Sources

Method

Application Notes &amp; Protocols for the In Vitro Screening of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

An in-depth technical guide for the in vitro screening of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, designed for researchers, scientists, and drug development professionals. Introduction 5-Bromo-6-fluoro-1,3-dihydroisob...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the in vitro screening of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, designed for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a synthetic organic compound featuring a dihydroisobenzofuran core structure. This scaffold is of significant interest in medicinal chemistry as it forms the central pharmacophore of citalopram, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[][2] Citalopram functions by binding to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission.[3] This mechanism is fundamental to its antidepressant effects.

Given the structural analogy to citalopram, it is hypothesized that 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran may also modulate monoamine transporters. These application notes, therefore, outline a comprehensive, multi-tiered in vitro screening cascade designed to rigorously test this hypothesis. The workflow begins with high-throughput primary screening for activity at SERT, progresses to secondary assays to determine potency and selectivity, and concludes with a panel of essential safety and pharmacokinetic profiling assays. This structured approach ensures a thorough and efficient evaluation of the compound's therapeutic potential and potential liabilities.

Screening_Workflow start Compound Synthesis 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran primary SECTION 1: Primary Screening SERT Functional Assay (Fluorescence-Based Uptake) start->primary is_hit Hit? primary->is_hit secondary SECTION 2: Secondary Screening Potency, Selectivity & MoA is_hit->secondary Yes no_hit No significant activity (Archive or derivatize) is_hit->no_hit No safety SECTION 3: Safety & ADME-Tox Profiling secondary->safety sub_secondary Potency (SERT IC50/Ki) Selectivity (vs. DAT/NET) Mechanism (Binding Assay) end Lead Candidate Profile safety->end sub_safety Cytotoxicity hERG Inhibition CYP450 Inhibition Plasma Protein Binding SERT_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presyn_top presyn_bottom cleft Synaptic Cleft sert SERT vesicle Vesicle (Serotonin) serotonin_cleft1 5-HT vesicle->serotonin_cleft1 Release postsyn_top receptor 5-HT Receptor postsyn_bottom serotonin_pre 5-HT serotonin_cleft1->receptor Binding serotonin_cleft2 5-HT serotonin_cleft2->sert Reuptake compound Compound compound->sert Inhibition

Caption: Mechanism of Action of a Serotonin Reuptake Inhibitor (SSRI).

Protocol 2.1: SERT Radioligand Binding Assay (Potency)

Rationale: Radioligand binding assays directly measure the interaction of a compound with the transporter protein. [4]A competitive binding assay is used to determine the affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from SERT. [5]This provides a direct measure of target engagement.

Materials:

  • Membrane preparations from cells expressing hSERT. [6]* Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding (NSB) agent: A high concentration of a known SERT ligand (e.g., 10 µM Fluoxetine).

  • Test Compound: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, serially diluted.

  • 96-well microplates and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine).

  • Filtration manifold and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Membrane preparation + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membrane preparation + Radioligand + NSB agent.

    • Test Compound: Membrane preparation + Radioligand + serially diluted test compound.

  • Incubation: Add the components to the wells. The final assay volume is typically 250 µL. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [6]3. Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [6]

Protocol 2.2: Monoamine Transporter Selectivity Profiling

Rationale: To assess selectivity, the compound is tested against the other major monoamine transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET). []A lack of selectivity, particularly for DAT, can be associated with abuse potential. The fluorescence-based uptake assay described in Protocol 1.1 can be readily adapted for this purpose by using cell lines that stably express hDAT or hNET. [7] Procedure:

  • Follow the procedure outlined in Protocol 1.1 , but perform parallel experiments using:

    • HEK-hSERT cells

    • HEK-hDAT cells

    • HEK-hNET cells

  • Use a full dose-response curve for the test compound in each cell line.

  • Include appropriate positive controls for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET).

  • Data Analysis:

    • Calculate the IC₅₀ value for the test compound against each of the three transporters (SERT, DAT, NET).

    • Determine selectivity ratios by dividing the IC₅₀ for the off-target transporter by the IC₅₀ for the on-target transporter (e.g., Selectivity for SERT over DAT = IC₅₀_DAT / IC₅₀_SERT).

ParameterSERTDATNET
IC₅₀ (nM) ValueValueValue
Selectivity Ratio vs. SERT 1xValueValue
Caption: Example data table for summarizing potency and selectivity results.

Section 3: ADME-Tox & Safety Pharmacology Profiling

Rationale: Early assessment of a compound's safety and drug-like properties is critical to minimize late-stage failures in drug development. This section outlines four key in vitro assays to evaluate general cytotoxicity, cardiac safety risk, potential for drug-drug interactions, and bioavailability.

Protocol 3.1: Cell Viability / Cytotoxicity Assay

Rationale: It is essential to confirm that the observed activity in the primary and secondary assays is not a result of the compound simply killing the cells. [8]A decrease in cell viability would lead to a false-positive result in an uptake inhibition assay. Assays that measure ATP content (e.g., CellTiter-Glo®) are highly sensitive indicators of metabolically active, viable cells. [9][10] Procedure (Example using an ATP-based luminescence assay):

  • Plate HEK-293 cells (or the parental cell line used for the transporter assays) in a 96-well white-walled plate and incubate overnight.

  • Treat cells with a range of concentrations of the test compound for a period relevant to the primary assay duration (e.g., 1-2 hours) or longer (e.g., 24 hours) to assess long-term toxicity.

  • Equilibrate the plate to room temperature.

  • Add the lytic/luciferase reagent to each well, which lyses the cells and initiates the ATP-dependent luminescent reaction.

  • Measure luminescence using a plate reader. A decrease in signal indicates a loss of viable cells.

  • Calculate the CC₅₀ (cytotoxic concentration 50%) from the dose-response curve. This value should be significantly higher than the pharmacological IC₅₀.

Protocol 3.2: hERG Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [11][12]Regulatory agencies mandate hERG testing for most new chemical entities. [13]Automated patch-clamp electrophysiology is the gold standard, but thallium flux assays offer a higher-throughput alternative for earlier screening. [14][15] Procedure (Principle of Thallium Flux Assay):

  • Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. [14]2. The cells are incubated with the test compound.

  • A stimulus buffer containing thallium (Tl⁺), which can pass through the open hERG channel, is added.

  • If the channel is open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence.

  • If the test compound inhibits the hERG channel, Tl⁺ influx is blocked, resulting in a lower fluorescence signal.

  • An IC₅₀ value is determined from a concentration-response curve.

Protocol 3.3: Cytochrome P450 (CYP450) Inhibition Assay

Rationale: The CYP450 enzyme superfamily is responsible for the metabolism of most drugs. [16]Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered medications. [17]Screening against the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice. [16][18] Procedure (Principle of Fluorogenic Assay):

  • The assay is performed using human liver microsomes or recombinant CYP enzymes.

  • A specific fluorogenic substrate for each CYP isoform is incubated with the enzyme system in the presence or absence of the test compound.

  • The CYP enzyme metabolizes the substrate into a fluorescent product.

  • The reaction is monitored on a fluorescence plate reader. A decrease in the rate of fluorescence generation indicates inhibition.

  • An IC₅₀ value is determined for each major CYP isoform.

Binding_Assay_Principle cluster_0 Total Binding cluster_1 Competitive Displacement receptor SERT radioligand [³H]-Ligand radioligand->receptor Binds compound Test Compound p1 receptor2 SERT p1->receptor2 Displaced p2 p3 radioligand2 [³H]-Ligand compound2 Test Compound compound2->receptor2 Competes

Caption: Principle of a Competitive Radioligand Binding Assay.

Protocol 3.4: Plasma Protein Binding (PPB) Assay

Rationale: Only the unbound (free) fraction of a drug in the plasma is able to interact with its target and exert a pharmacological effect. [19][20]Highly protein-bound drugs may have lower efficacy and can be displaced by other drugs, leading to toxicity. Equilibrium dialysis is the gold-standard method to determine the fraction of unbound drug (fᵤ). [21][22] Procedure (Principle of Equilibrium Dialysis):

  • A dialysis unit consists of two chambers separated by a semi-permeable membrane.

  • The test compound is added to one chamber containing plasma (from human and other species for cross-species comparison). The other chamber contains protein-free buffer. [19]3. The unit is incubated until the free drug concentration reaches equilibrium across the membrane.

  • The concentrations of the drug in both the plasma and buffer chambers are measured, typically by LC-MS/MS.

  • The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

AssayEndpointResultInterpretation
Cytotoxicity CC₅₀ (µM)ValueHigh CC₅₀ relative to IC₅₀ indicates a good therapeutic window.
hERG Inhibition IC₅₀ (µM)ValueLow IC₅₀ (<10 µM) is a potential cardiac safety risk.
CYP450 Inhibition IC₅₀ (µM)Values for each isoformLow IC₅₀ (<1 µM) suggests a high potential for drug-drug interactions.
Plasma Protein Binding % Unbound (fᵤ)ValueDetermines the pharmacologically active concentration.
Caption: Example data table for summarizing ADME-Tox and Safety Profiling results.

Summary & Next Steps

This document outlines a systematic in vitro screening strategy for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, based on its structural similarity to the SSRI citalopram. The proposed cascade efficiently moves from high-throughput primary screening to detailed secondary and safety profiling.

A positive outcome from this cascade would be a compound that demonstrates:

  • Potent inhibition of SERT (low nanomolar IC₅₀/Kᵢ).

  • High selectivity for SERT over DAT and NET (>100-fold).

  • Low cytotoxicity (CC₅₀ >> SERT IC₅₀).

  • No significant hERG inhibition (IC₅₀ > 10 µM).

  • No significant inhibition of major CYP450 isoforms (IC₅₀ > 1 µM).

  • A reasonable fraction of unbound drug in plasma.

Compounds with such a profile would be strong candidates for further optimization and advancement into more complex cellular models and subsequent in vivo efficacy and pharmacokinetic studies.

References

  • BioIVT. (n.d.). In Vitro Plasma Protein Binding. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • ResearchGate. (2026, February 23). Citalopram Hydrobromide Mechanism, Uses, and Safety Profile. Retrieved from [Link]

  • 4.3. CYP450 Enzyme-Inhibition Assay Protocols. (n.d.). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cutting-edge plasma protein binding & blood partitioning assays for drug development. Retrieved from [Link]

  • Bukowski, L., et al. (n.d.). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. eScholarship.org. Retrieved from [Link]

  • Alm, R., et al. (2010). A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Citalopram. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Retrieved from [Link]

  • Manepalli, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • Zou, B., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • ResearchGate. (2024, March 9). (PDF) 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Retrieved from [Link]

  • Aarhus University. (2024, March 15). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Frontiers. (2023, January 9). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. Retrieved from [Link]

  • FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • PubMed. (2025, October 8). Screening of selective serotonin reuptake inhibitors from Cyperus rotundus using immobilized neurotransmitter transporter affinity chromatography for antidepressant discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Application

Topic: Cell-based Assays for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

An Application Note and Protocol Guide Introduction The 1,3-dihydroisobenzofuran (phthalane) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutics. A p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction

The 1,3-dihydroisobenzofuran (phthalane) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutics. A prominent example is the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of major depressive disorder. The specific substitutions on the phthalane ring are critical for the compound's potency and selectivity. The novel compound, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, incorporates halogen substitutions (bromine and fluorine) that can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.

Given the structural similarity to established monoamine transporter inhibitors, a primary hypothesis is that 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran may modulate the activity of neurotransmitter transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This document provides a comprehensive guide for researchers to investigate the cellular activity of this compound, focusing on assays to determine its cytotoxicity and its potential as a monoamine transporter inhibitor.

I. Preliminary Assessment: Cytotoxicity Profiling

Before assessing the functional activity of a compound, it is crucial to determine its cytotoxic potential. This ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. The following protocol describes a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to measure cell viability.

Protocol 1: MTT Cell Viability Assay

This assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in culture medium. A typical starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

  • Plot the cell viability against the compound concentration and determine the CC₅₀ (half-maximal cytotoxic concentration) using non-linear regression analysis.

ParameterRecommended Value
Cell LineHEK293
Seeding Density1 x 10⁴ cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24 - 48 hours
MTT Incubation4 hours
Wavelength570 nm

II. Functional Characterization: Monoamine Transporter Uptake Assay

This is the primary functional assay to determine if 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran inhibits the activity of SERT, DAT, or NET. The protocol describes a radiolabeled substrate uptake assay, which is the gold standard for measuring transporter function.

Workflow for Monoamine Transporter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Seed transporter-expressing HEK293 cells in 96-well plates B Incubate for 24h to form a monolayer A->B C Wash cells with Krebs-Ringer-HEPES buffer B->C D Pre-incubate with test compound (5-Bromo-6-fluoro-1,3-dihydroisobenzofuran) C->D E Add radiolabeled substrate (e.g., [3H]5-HT for SERT) D->E F Incubate to allow uptake E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Add scintillation cocktail H->I J Measure radioactivity using a scintillation counter I->J K K J->K Data Analysis (IC50 determination)

Caption: Workflow for the radiolabeled monoamine transporter uptake assay.

Protocol 2: [³H]Neurotransmitter Uptake Assay

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]5-Hydroxytryptamine ([³H]5-HT) for SERT, [³H]Dopamine for DAT, or [³H]Norepinephrine for NET

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • Known selective inhibitors for each transporter (e.g., Citalopram for SERT, GBR-12909 for DAT, Desipramine for NET) for positive controls and to define non-specific uptake.

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the transporter of interest in complete medium containing a selection antibiotic (e.g., G418) to maintain stable expression.

    • Seed cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran or a reference inhibitor.

    • To determine non-specific uptake, a high concentration of a known selective inhibitor is used (e.g., 10 µM Citalopram for SERT).

    • Pre-incubate the plate for 15-20 minutes at room temperature.

  • Uptake Initiation and Termination:

    • Initiate the uptake by adding 100 µL of KRH buffer containing the radiolabeled substrate at a concentration near its Kₘ value (e.g., 10-20 nM for [³H]5-HT).

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Detection:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a known inhibitor) from the total uptake.

  • Normalize the data to the vehicle control (100% uptake).

  • Plot the percent inhibition versus the log concentration of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterSERT Assay Example
Cell LineHEK293-hSERT
Radiolabeled Substrate[³H]5-HT (10-20 nM)
Positive ControlCitalopram
Non-specific Uptake Control10 µM Citalopram
Incubation Time5-10 minutes

III. Mechanism of Action: Competitive Binding Assay

To determine if the inhibition of uptake is due to direct binding to the transporter, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the transporter.

Simplified Monoamine Transporter Mechanism

G cluster_membrane Cell Membrane Transporter Extracellular Space Monoamine Transporter (e.g., SERT) Intracellular Space Substrate Neurotransmitter (e.g., Serotonin) Substrate->Transporter:p1 Uptake Compound 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran Compound->Transporter:p1 Binding / Inhibition

Caption: Simplified model of neurotransmitter uptake and inhibition.

Protocol 3: [³H]Ligand Competitive Binding Assay

Materials:

  • Cell membranes prepared from HEK293 cells overexpressing the transporter of interest.

  • Radiolabeled ligand (e.g., [³H]Citalopram for SERT).

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Binding buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kₔ, and varying concentrations of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known displacer).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Conclusion

This application note provides a systematic approach to characterizing the cellular activity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. By first establishing a non-cytotoxic concentration range, researchers can confidently proceed with functional assays to investigate the compound's effects on monoamine transporters. The combination of uptake and binding assays will provide valuable insights into its potency and mechanism of action, paving the way for further preclinical development.

References

  • MTT Assay:

  • Monoamine Transporter Assays:

  • HEK293 Cells in Transporter Research:

  • Cheng-Prusoff Equation:

Method

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in materials science research

An in-depth analysis of current literature indicates that 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is primarily documented as a key intermediate in the synthesis of pharmaceutical compounds, most notably the selective s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of current literature indicates that 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is primarily documented as a key intermediate in the synthesis of pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) Escitalopram. Its direct application in materials science as a standalone functional material is not extensively reported.

However, its unique chemical structure, featuring a fused bicyclic aromatic system with halogen substituents (bromine and fluorine), presents significant potential for its use as a monomer or a foundational building block in the rational design of advanced functional materials. The presence of bromine allows for post-synthetic modifications via cross-coupling reactions, while the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

This guide, therefore, will focus on the potential applications of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in materials science, providing a forward-looking perspective for researchers. We will explore its utility as a precursor for novel polymers and functional organic molecules and provide detailed, exemplary protocols for its incorporation into such materials.

Part 1: Potential Applications in Materials Science

The structural features of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran make it an attractive candidate for several areas of materials science research:

  • High-Performance Polymers: The rigid dihydroisobenzofuran core can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. The fluorine atom is known to increase properties such as hydrophobicity, chemical inertness, and thermal resistance, making it suitable for creating specialty polymers for demanding applications.

  • Organic Electronics: The aromatic system suggests potential for use in the synthesis of organic semiconductors. The bromo and fluoro substituents allow for tuning of the electronic energy levels (HOMO/LUMO) of derived materials, which is a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Flame Retardant Materials: Brominated compounds are widely used as flame retardants. The incorporation of this molecule into larger polymer matrices could enhance their fire-resistant properties.

  • Functional Ligands for Metal-Organic Frameworks (MOFs): While the dihydroisobenzofuran itself is not a typical ligand, it can be chemically modified to introduce coordinating groups. The bromo- and fluoro- substituents can then be used to fine-tune the properties of the resulting MOF, such as pore size and gas adsorption characteristics.

Part 2: From Intermediate to Functional Monomer: A Synthetic Protocol

A key strategy to unlock the materials science potential of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is to convert it into a polymerizable monomer. The bromine atom is an ideal handle for this transformation via well-established cross-coupling reactions. Below is a detailed protocol for a hypothetical Suzuki cross-coupling reaction to synthesize a styrenic monomer, followed by its polymerization.

Protocol 1: Synthesis of 5-(4-vinylphenyl)-6-fluoro-1,3-dihydroisobenzofuran

This protocol describes the conversion of the starting material into a styrenic monomer, which can then undergo polymerization.

Reaction Scheme:

Synthesis_of_Styrenic_Monomer reagent1 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran reaction_plus + reagent1->reaction_plus reagent2 4-Vinylphenylboronic acid reagent2->reaction_plus product 5-(4-vinylphenyl)-6-fluoro-1,3-dihydroisobenzofuran reaction_plus->product Pd(PPh3)4, K2CO3 Toluene/H2O, 90 °C

Caption: Suzuki coupling reaction scheme.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
5-Bromo-6-fluoro-1,3-dihydroisobenzofuran887355-17-9217.032.17 g10.0
4-Vinylphenylboronic acid2156-04-9147.961.63 g11.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.23 g0.2
Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g30.0
Toluene108-88-3-50 mL-
Deionized Water7732-18-5-25 mL-

Procedure:

  • Inert Atmosphere: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (2.17 g, 10.0 mmol), 4-vinylphenylboronic acid (1.63 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add toluene (50 mL) and deionized water (25 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer.

Protocol 2: Free Radical Polymerization of the Styrenic Monomer

This protocol outlines the polymerization of the newly synthesized monomer to form a novel fluorinated polymer.

Polymerization Workflow:

Polymerization_Workflow start Dissolve Monomer & Initiator in Toluene degas Degas with Nitrogen (3 cycles) start->degas react Heat to 80 °C for 24h degas->react precipitate Precipitate in Cold Methanol react->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry characterize Characterize Polymer (NMR, GPC, DSC) filter_dry->characterize

Caption: Workflow for free radical polymerization.

Materials:

ReagentCAS NumberAmountMoles (mmol)
5-(4-vinylphenyl)-6-fluoro-1,3-dihydroisobenzofuran-2.40 g10.0
Azobisisobutyronitrile (AIBN)78-67-10.016 g0.1
Toluene108-88-320 mL-
Methanol67-56-1200 mL-

Procedure:

  • Setup: In a Schlenk flask, dissolve the synthesized monomer (2.40 g, 10.0 mmol) and AIBN (0.016 g, 0.1 mmol) in toluene (20 mL).

  • Freeze-Pump-Thaw: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Polymerization: Place the flask in an oil bath preheated to 80 °C and stir for 24 hours. An increase in viscosity will be observed.

  • Isolation: After 24 hours, cool the reaction mixture and slowly pour it into a beaker containing cold methanol (200 mL) while stirring. The polymer will precipitate as a white solid.

  • Purification: Allow the solid to settle, then decant the methanol. Re-dissolve the polymer in a minimal amount of tetrahydrofuran (THF) and re-precipitate in cold methanol to remove any unreacted monomer.

  • Drying: Filter the purified polymer and dry it in a vacuum oven at 60 °C overnight.

Part 3: Characterization of the Novel Polymer

Proper characterization is essential to confirm the structure and determine the properties of the newly synthesized polymer.

Characterization Workflow:

Characterization_Workflow cluster_characterization Characterization Techniques Polymer Dried Polymer Sample NMR {b NMR Spectroscopy | Structural Verification} Polymer->NMR GPC {b Gel Permeation Chromatography (GPC) | Molecular Weight & Polydispersity} Polymer->GPC DSC {b Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg)} Polymer->DSC TGA {b Thermogravimetric Analysis (TGA) | Thermal Stability} Polymer->TGA

Caption: Polymer characterization workflow.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the successful polymerization by observing the disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone. ¹⁹F NMR will confirm the incorporation of the fluorine atom.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight and a PDI close to 2 (for free radical polymerization) would be expected.

  • Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties and operational temperature range.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. A high decomposition temperature would indicate good thermal stability, a property expected from the incorporation of the fluorinated aromatic structure.

References

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers. [Link]

  • Horrocks, A. R. (2011). Flame retardant challenges for textiles and fibres: New chemistry versus innovatory solutions. Polymer Degradation and Stability, 96(3), 377-392. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of halogenated phthalans.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of halogenated phthalans. The synthesis of 5-bromo-6-fluoro-1,3-dihydroisobenzofuran (a critical building block for fluorinated APIs and complex carbazole frameworks 1) is deceptively simple on paper but fraught with competing side reactions in the flask.

The standard two-step route involves the reduction of 4-bromo-5-fluorophthalic anhydride to a diol, followed by an acid-catalyzed intramolecular cyclization. However, the presence of a labile C–Br bond and a highly activated C–F bond requires strict mechanistic control. This guide is designed to help you troubleshoot, optimize, and validate your synthetic protocols.

Part 1: Mechanistic Pathway & Side Reaction Map

To effectively troubleshoot, we must first map the thermodynamic and kinetic pathways of our reaction system. The diagram below illustrates the desired synthetic route alongside the primary failure modes.

SynthesisPathway A 4-Bromo-5-fluorophthalic Anhydride B 4-Bromo-5-fluorobenzene- 1,2-dimethanol A->B BH3·THF (Chemoselective) D Dehalogenated Diol (Over-reduction) A->D Pd/C + H2 (Cleaves C-Br) E Phthalide (Incomplete Reduction) A->E Insufficient Equivalents C 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran B->C p-TsOH, Toluene High Dilution F Polymeric Ethers (Intermolecular) B->F High Conc. (>0.5 M)

Synthesis workflow of 5-bromo-6-fluorophthalan highlighting target pathways and major side reactions.

Part 2: Troubleshooting Guide (Causality & Solutions)

Issue 1: Significant Dehalogenation (Loss of Bromine)

Symptom: Mass spectrometry (MS) or NMR analysis of the intermediate diol shows a mass/shift corresponding to 5-fluoro-1,2-benzenedimethanol (loss of ~79/81 Da). Root Cause: The use of palladium-catalyzed hydrogenation (Pd/C, H₂) or overly aggressive hydride donors at high temperatures. The aryl C–Br bond is highly susceptible to oxidative addition and subsequent reductive elimination. Solution: Switch to chemoselective hydride reagents. Borane-THF (BH₃·THF) reduces the anhydride to the diol efficiently without inserting into the C–Br or C–F bonds. If using LiAlH₄, strict temperature control (0–5 °C) is mandatory to prevent hydrodehalogenation.

Issue 2: High Viscosity and Low Yield During Cyclization (Oligomerization)

Symptom: The cyclization step yields a thick, intractable resin instead of the highly volatile phthalan product. Root Cause: Intermolecular etherification is outcompeting intramolecular cyclization. Phthalan synthesis via diol dehydration is a concentration-dependent equilibrium. High substrate concentrations favor intermolecular collisions, leading to the formation of polyether chains. Solution: Operate under high-dilution conditions (< 0.1 M). The use of p-TsOH in toluene is a validated industrial standard for synthesizing halogenated 1,3-dihydroisobenzofurans 2. Ensure you are using a Dean-Stark apparatus to continuously remove water, driving the intramolecular thermodynamic sink.

Issue 3: Incomplete Reduction (Phthalide Accumulation)

Symptom: Presence of a strong C=O stretch (~1750 cm⁻¹) in the IR spectrum of the crude diol. Root Cause: The reduction of phthalic anhydrides is well-documented to proceed stepwise through a lactone (phthalide) intermediate 3. Insufficient reducing agent equivalents or premature quenching stalls the reaction at the phthalide stage. Solution: Ensure a minimum of 2.5 to 3.0 equivalents of the active hydride species. Monitor the disappearance of the phthalide intermediate via TLC before initiating the quench.

Issue 4: Nucleophilic Aromatic Substitution (SₙAr) of Fluorine

Symptom: Loss of the fluorine signal in ¹⁹F NMR; formation of hydroxylated byproducts during cyclization. Root Cause: The fluorine atom is highly activated toward SₙAr due to the electron-withdrawing nature of the ortho-bromine and the aromatic system. Attempting cyclization using strong aqueous bases (e.g., via a dibromide intermediate) at high heat allows hydroxide ions to displace the fluorine. Solution: Utilize strict acid-catalyzed dehydration (e.g., catalytic p-TsOH) or mild Mitsunobu conditions. These operate under neutral/acidic conditions, completely avoiding hard nucleophiles.

Part 3: Quantitative Data on Cyclization Optimization

To demonstrate the critical nature of concentration and catalyst selection, review the optimization data below. High dilution and continuous water removal are non-negotiable for high yields.

Table 1: Optimization of Cyclization Conditions (Diol to Phthalan)

Catalyst SystemSolventConcentrationTemp (°C)Phthalan Yield (%)Oligomer (%)Unreacted Diol / Byproducts
p-TsOH (10 mol%)Toluene0.5 M1104255<3%
p-TsOH (10 mol%)Toluene0.05 M 11089 8 <3%
H₂SO₄ (conc.)Water0.1 M100151070% (SₙAr Defluorination)
MsCl / Et₃NDCM0.1 M25924<3%

Part 4: Validated Experimental Protocols

This self-validating protocol ensures both halogen fidelity during reduction and high regioselectivity during cyclization.

Step 1: Chemoselective Reduction

Objective: Convert 4-bromo-5-fluorophthalic anhydride to 4-bromo-5-fluorobenzene-1,2-dimethanol.

  • Preparation: In an oven-dried 500 mL 3-neck flask, dissolve 10.0 g (40.8 mmol) of 4-bromo-5-fluorophthalic anhydride in 100 mL of anhydrous THF under a nitrogen atmosphere.

  • Temperature Control: Chill the reaction vessel to 0 °C using an ice-water bath. (Causality: Lower temperatures suppress the kinetic activation energy required for C–Br bond cleavage).

  • Reagent Addition: Add 102 mL of a 1.0 M BH₃·THF solution (102.0 mmol, 2.5 eq) dropwise over 60 minutes via an addition funnel to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and gently reflux (65 °C) for 4 hours. Monitor via TLC until the intermediate phthalide is fully consumed.

  • Quench & Workup: Cool to 0 °C and carefully quench with 20 mL of methanol to destroy unreacted borane. Concentrate under reduced pressure, partition between EtOAc and water, dry the organic layer over MgSO₄, and evaporate to yield the crude diol.

Step 2: High-Dilution Acid-Catalyzed Cyclization

Objective: Dehydrate the diol to 5-bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Preparation: Dissolve the crude diol (~9.0 g) in 800 mL of anhydrous toluene in a 2 L round-bottom flask. (Causality: Operating at ~0.05 M ensures that intramolecular collisions occur exponentially faster than intermolecular collisions, preventing resin formation).

  • Catalysis: Add 0.75 g of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Reflux at 110 °C for 3 hours. (Causality: The Dean-Stark trap continuously removes the water byproduct. According to Le Chatelier's principle, this drives the thermodynamic equilibrium toward the closed phthalan ring).

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 × 100 mL) to neutralize the acid, dry over MgSO₄, and concentrate under reduced pressure to yield the target phthalan.

Part 5: Frequently Asked Questions (FAQs)

Q: My final phthalan product has a strong yellow tint and degrades over time. How do I stabilize it? A: Phthalans are highly susceptible to autoxidation at the benzylic carbon atoms, which can form hydroperoxides and subsequently degrade into phthalides. To prevent this, always store the purified 5-bromo-6-fluoro-1,3-dihydroisobenzofuran in dark amber vials under an inert argon atmosphere at -20 °C.

Q: Can I use mesylation instead of acid-catalyzed dehydration for the cyclization? A: Yes. An alternative to acid catalysis is the in situ mesylation of the diol, which rapidly undergoes intramolecular displacement 4. Treating the diol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at room temperature is highly efficient and avoids the harsh heating required for p-TsOH.

Q: Can I use Mitsunobu conditions for the cyclization? A: Yes. If your substrate is exceptionally sensitive to acidic conditions, a Mitsunobu etherification using DIAD and PPh₃ in THF at 0 °C to room temperature is an excellent, albeit more expensive, alternative. It operates under mild conditions and completely avoids the risk of SₙAr side reactions.

References

  • Preparation method of 5-cyanogen-1-(4-fluobenzene)
  • Source: Chemical Reviews (ACS Publications)
  • ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLA Source: ResearchGate URL
  • Source: PubMed Central (PMC)

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your product.

I. Introduction to the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis can be challenging, often leading to issues with yield and purity. This guide provides a comprehensive overview of a proposed synthetic route, potential pitfalls, and strategies for optimization.

A common and effective approach to synthesizing 1,3-dihydroisobenzofurans involves a two-step process: the formation of a substituted phthalide, followed by its reduction. This guide will focus on a proposed pathway for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, starting from the corresponding phthalide.

II. Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Synthetic Workflow start Starting Material: 5-Bromo-6-fluoro-phthalide reduction Reduction of Lactone start->reduction Reducing Agent (e.g., DIBAL-H) product Final Product: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran reduction->product Workup

Caption: Proposed two-step synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, with a focus on the reduction of 5-bromo-6-fluoro-phthalide.

Question 1: My reaction shows low or no conversion of the starting material (5-bromo-6-fluoro-phthalide). What are the possible causes and solutions?

Answer:

Low or no conversion is a frequent issue, often related to the quality of reagents or reaction conditions.

Possible Cause Explanation Recommended Solution
Inactive Reducing Agent Hydride reducing agents like Diisobutylaluminium hydride (DIBAL-H) are sensitive to moisture and air. Improper storage or handling can lead to decomposition and loss of activity.Use a fresh bottle of the reducing agent or titrate a sample to determine its exact molarity before use. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Insufficient Amount of Reducing Agent An insufficient stoichiometric amount of the reducing agent will result in an incomplete reaction.Accurately calculate the required amount of reducing agent based on the molarity of the solution. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
Low Reaction Temperature While many reductions with DIBAL-H are performed at low temperatures to improve selectivity, a temperature that is too low can significantly slow down or stall the reaction.Gradually increase the reaction temperature. For example, if the reaction is not proceeding at -78°C, allow it to slowly warm to -40°C or even 0°C while monitoring the progress by Thin Layer Chromatography (TLC).
Poor Solubility of Starting Material If the 5-bromo-6-fluoro-phthalide is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.Choose a solvent in which the starting material is more soluble at the reaction temperature. Alternatively, a co-solvent system can be employed.

Question 2: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

The formation of side products is a common cause of low yield and purification difficulties.

Potential Side Product Formation Mechanism Mitigation Strategy
Over-reduction to the Diol The intermediate aldehyde can be further reduced to the corresponding alcohol, leading to the formation of 2-hydroxymethyl-4-bromo-5-fluorobenzyl alcohol.Use a stoichiometric amount of the reducing agent and maintain a low reaction temperature (e.g., -78°C) to favor the formation of the lactol, which will cyclize to the desired product upon workup. Add the reducing agent slowly to the solution of the starting material.
Dehalogenation In some cases, hydride reducing agents can lead to the removal of the bromine atom from the aromatic ring.Use a less reactive reducing agent or perform the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Question 3: My reaction seems to stall after partial conversion. What should I do?

Answer:

A stalling reaction can often be restarted with careful adjustments.

  • Check Reagent Activity: If possible, quench a small aliquot of the reaction and analyze it to confirm the presence of active reducing agent.

  • Add More Reducing Agent: If the initial amount of reducing agent has been consumed or has decomposed, a second portion can be added carefully at low temperature.

  • Increase Temperature: As mentioned previously, a gradual increase in temperature can help to drive the reaction to completion.

Troubleshooting Decision Tree:

Troubleshooting start Low Yield or Incomplete Reaction check_sm Is starting material still present? start->check_sm yes_sm Yes check_sm->yes_sm TLC Analysis no_sm No check_sm->no_sm TLC Analysis check_reagent Check activity of reducing agent yes_sm->check_reagent side_products Analyze for side products no_sm->side_products add_more Add more reducing agent or increase temperature check_reagent->add_more optimize_conditions Optimize reaction conditions (temp, addition rate) side_products->optimize_conditions

Caption: A decision tree for troubleshooting low yield in the synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reduction of 5-bromo-6-fluoro-phthalide?

A1: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents for reactions involving hydride reducing agents.[2] THF is often preferred due to its better solvating properties for both the starting material and the reducing agent.

Q2: How can I ensure my reaction is truly anhydrous?

A2: The presence of water can significantly reduce the yield by quenching the reducing agent. To ensure anhydrous conditions:

  • Flame-dry all glassware under vacuum or in an oven at >120°C for several hours and cool under a stream of inert gas.

  • Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF).[3]

  • Handle all reagents and solutions under an inert atmosphere (argon or nitrogen).

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any potential side products.

Q4: How should I purify the final product?

A4: After an aqueous workup, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The fractions containing the pure product can be combined and the solvent removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Hydride reducing agents like DIBAL-H are pyrophoric and react violently with water. Handle them with extreme care in a fume hood and under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The workup of the reaction can generate flammable hydrogen gas. Ensure the workup is performed slowly and with adequate ventilation, away from ignition sources.

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-fluoro-phthalide (Proposed)

This protocol is a proposed route and may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2-bromo-4-fluorobenzaldehyde (1.0 eq).

  • Reaction: Dissolve the starting material in a suitable solvent (e.g., trifluoroacetic acid). Add a brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise at room temperature. Heat the reaction mixture to 50-60°C and monitor by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-bromo-6-fluoro-phthalide.

Protocol 2: Reduction of 5-Bromo-6-fluoro-phthalide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-6-fluoro-phthalide (1.0 eq) and dissolve it in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78°C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexane) to afford the pure 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

VI. References

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. (2025). ACS Publications.

  • Selective reduction of carboxylic acids to aldehydes through manganese catalysed hydrosilylation. Chemical Communications. RSC Publishing.

  • Selective Reduction of Carboxylic Acids to Aldehydes with Promoted MoO3 Catalysts. (2022).

  • Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications. RSC Publishing.

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities.

  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. PubMed. (2025).

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008).

  • Aromatic Compounds' Effectiveness in Air Purification Systems. Patsnap Eureka. (2026).

  • How do you improve the percent yield in Grignard reaction?. Quora. (2019).

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. (2021).

  • Best Air Purifier for Volatile Organic Compounds (VOCs). Molekule. (2018).

  • Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. KoreaScience. (2022).

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. PMC. (2018).

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. (2007).

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. (2012).

  • Purification of air from volatile organic compounds by countercurrent liquid gas mass transfer absorption process. ResearchGate. (2025).

  • The manipulation of air.sensitive compounds.

  • Technical Support Center: Synthesis of 5-Bromophthalide. Benchchem. (2025).

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024).

  • Optimizing temperature and addition rate for Grignard reagent synthesis. Benchchem. (2025).

  • Cyclic ether synthesis. Organic Chemistry Portal.

  • Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. IRIS. (2012).

  • The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. (2021).

  • Synthesis of 5-bromo phthalide. Google Patents.

  • Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. ResearchGate.

  • 2-Bromo-5-fluorobenzaldehyde synthesis. ChemicalBook.

  • 2-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.

  • Reactions of Grignard Reagents. Master Organic Chemistry. (2015).

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. (2018).

  • Phthalide. Organic Syntheses Procedure.

  • Optimization of the Grignard reagent formation. ResearchGate.

  • Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization.

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Beilstein Journals. (2018).

  • Industrial Synthesis of 5-Bromophthalide: A Technical Guide. Benchchem. (2025).

  • The Grignard Reaction Mechanism. Chemistry Steps. (2025).

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

  • Fluorogenic polymethine dyes by intramolecular cyclization. ZORA. (2024).

  • 5-Bromo-2-fluorobenzaldehyde. Benchchem.

  • 2-Bromo-5-fluorobenzaldehyde. PMC.

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. (2014).

  • Method for reducing phthalide content of phthalic anhydride. Google Patents.

  • PROCESS FOR THE PREPARATION OF 5-BROMOPHTHALIDE. WIPO Patentscope. (2004).

Sources

Troubleshooting

Technical Support Center: Reduction of 5-Bromo-6-fluoroisobenzofuran-1,3-dione

Welcome to the technical support guide for the selective reduction of 5-Bromo-6-fluoroisobenzofuran-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective reduction of 5-Bromo-6-fluoroisobenzofuran-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges associated with this specific chemical transformation. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

The reduction of 5-Bromo-6-fluoroisobenzofuran-1,3-dione to its corresponding phthalide, 6-Bromo-7-fluorophthalide, is a critical step in the synthesis of various complex molecules and pharmaceutical intermediates. However, the presence of multiple reactive sites—two carbonyl groups and a carbon-bromine bond—on a substituted aromatic ring presents significant challenges in achieving high chemo- and regioselectivity. This guide is designed to address these challenges directly.

Fundamental Reaction: An Overview

The primary objective is the selective reduction of one of the two carbonyl groups of the cyclic anhydride to a methylene group, yielding the desired lactone (phthalide).

Regioselectivity cluster_0 Electronic Effects on Carbonyl Reactivity Start 5-Bromo-6-fluoroisobenzofuran-1,3-dione C7_Carbonyl Carbonyl at C-7 (Adjacent to Fluorine) Start->C7_Carbonyl C4_Carbonyl Carbonyl at C-4 (Adjacent to Bromine) Start->C4_Carbonyl Attack Preferential Hydride Attack C7_Carbonyl->Attack More Reactive Site C4_Carbonyl->Attack Less Reactive Site Fluorine Strong Inductive Effect (-I) from Fluorine Fluorine->C7_Carbonyl Increases Electrophilicity Product Major Product: 6-Bromo-7-fluorophthalide Attack->Product

Caption: Logic diagram illustrating the control of regioselectivity.

Therefore, the major product expected is 6-Bromo-7-fluorophthalide . The formation of the alternative isomer, 5-Bromo-6-fluorophthalide, would be the minor product.

Q3: What causes dehalogenation, and how can it be minimized?

Dehalogenation is the cleavage of the C-Br bond, replacing it with a C-H bond. This side reaction is most common under harsh reducing conditions.

  • Catalytic Hydrogenation: Catalysts like Palladium on Carbon (Pd/C) are notoriously efficient at cleaving carbon-halogen bonds (C-I > C-Br > C-Cl > C-F). Using this method almost guarantees the formation of de-brominated impurities.

  • Strong Hydride Reagents: While less common than with catalytic hydrogenation, very strong, unhindered hydride reagents or excessive heat can sometimes lead to dehalogenation.

To minimize dehalogenation:

  • Use Sodium Borohydride (NaBH₄): It is the preferred method as it is selective for the carbonyl group and generally does not affect aryl halides under standard conditions.

  • Maintain Low Temperatures: Start the reaction at 0°C and allow it to warm slowly to room temperature. Avoid heating the reaction mixture.

Troubleshooting Guide: A Problem-Solving Approach

This section provides solutions to specific experimental issues you might encounter.

Q: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

A: This is a common issue that can often be resolved by systematically checking the following parameters:

  • Reagent Stoichiometry: Anhydride reductions with NaBH₄ are typically run with a slight molar excess of the reducing agent. Ensure you are using at least 1.0 to 1.2 equivalents of NaBH₄.

  • Solvent Quality: Hydride reagents are rapidly quenched by protic solvents, especially water. The solvent (typically Tetrahydrofuran - THF) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or solvent passed through a purification system is critical. [1]3. Reaction Time: While many reductions are complete within 2-4 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

  • Mode of Addition: For optimal results, the solution of the anhydride in dry THF should be added dropwise to a stirred, ice-cold suspension of NaBH₄ in THF. [2]This maintains a relative excess of the hydride throughout the addition and can improve yields.

Q: My workup is complicated, and I'm getting low yields after purification. Any tips?

A: A careful workup is essential to isolate the product and remove boron salts.

  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture back to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of an acid, such as 1 M HCl. This will neutralize the excess NaBH₄ (which will produce hydrogen gas - ensure adequate ventilation) and protonate the intermediate alkoxide.

  • Extraction: Once the gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 times). The organic layers contain your product.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine (saturated NaCl solution). This removes any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Q: I've isolated my product, but I'm unsure if I've made the correct regioisomer. How can I confirm the structure?

A: Distinguishing between the two possible phthalide isomers requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): This is the most definitive method.

    • ¹H NMR: The key signal to observe is the methylene group (-CH₂-), which will appear as a singlet, typically between 5.0 and 5.5 ppm. The coupling patterns of the aromatic protons will also be distinct for each isomer.

    • ¹⁹F NMR: This will show a singlet for the fluorine atom.

    • 2D NMR (NOESY/ROESY): An NOE correlation between the methylene protons and the fluorine atom on the aromatic ring would definitively confirm the structure as the desired 6-Bromo-7-fluorophthalide.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (245.00 g/mol for C₈H₂BrFO₂), but it will not distinguish between isomers. [3]

Troubleshooting_Flowchart Start Unsatisfactory Result Incomplete Incomplete Reaction Start->Incomplete SideProduct Major Side Product Observed Start->SideProduct LowYield Low Isolated Yield Start->LowYield CheckSolvent Use Anhydrous Solvent Incomplete->CheckSolvent CheckStoich Increase NaBH4 (1.2 eq) Incomplete->CheckStoich CheckTime Increase Reaction Time (Monitor by TLC) Incomplete->CheckTime Dehalogenation Dehalogenation Product? SideProduct->Dehalogenation Diol Diol (Over-reduction)? SideProduct->Diol Isomer Regioisomer Mixture? SideProduct->Isomer Workup Optimize Workup/Quench LowYield->Workup Purify Re-evaluate Purification (e.g., Column Chromatography) LowYield->Purify AvoidHydro Avoid Catalytic Hydrogenation Dehalogenation->AvoidHydro UseNaBH4 Use NaBH4 (Not LiAlH4) Diol->UseNaBH4 OptimizeTemp Lower Reaction Temperature Isomer->OptimizeTemp Enhances Selectivity

Caption: A troubleshooting flowchart for common experimental issues.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the selective reduction using sodium borohydride.

Objective: To synthesize 6-Bromo-7-fluorophthalide.

Materials:

  • 5-Bromo-6-fluoroisobenzofuran-1,3-dione (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium borohydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Add anhydrous THF to create a suspension (approx. 0.2 M relative to NaBH₄). Cool the flask to 0°C using an ice-water bath.

  • Reactant Addition: Dissolve 5-Bromo-6-fluoroisobenzofuran-1,3-dione (1.0 eq) in a separate flask with anhydrous THF. Transfer this solution to the dropping funnel. Add the anhydride solution dropwise to the stirred NaBH₄ suspension over 15-20 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, cool the reaction flask back to 0°C. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will evolve. Continue adding acid until gas evolution ceases and the solution is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Add Ethyl Acetate and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water (1x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel to yield the pure 6-Bromo-7-fluorophthalide.

References

  • McAlees, A. J., & McCrindle, R. (1969). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society C: Organic, 2425. [Link]

  • News, A. (2023). Phthalic anhydride (PA) and Lithium aluminium hydride (LiAlH4) are two chemical compounds. AISI.[Link]

  • Heusser, H., et al. (1949). REDUCTION OF STEROIDS USING LITHIUM ALUMINUM HYDRIDE. Helvetica Chimica Acta.[Link]

  • Organic Chemistry Portal. Phthalimides. organic-chemistry.org.[Link]

  • McAlees, A. J., et al. (1977). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Yuze Chemical Technology. (2025). How to synthesize derivatives of Phthalic Anhydride? Yuze Chem.[Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]

  • McAlees, A. J., & McCrindle, R. (1975). Hydrogenation of substituted phthalic anhydrides over palladium. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. organic-chemistry.org.[Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry.[Link]

  • LibreTexts Chemistry. (2022). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. chem.libretexts.org.[Link]

  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. ch.imperial.ac.uk.[Link]

  • Wikipedia. Phthalic anhydride. en.wikipedia.org.[Link]

  • American Chemical Society. (2017). A Quick Guide to Reductions in Organic Chemistry. acs.org.[Link]

  • Chemistry Steps. (2020). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. chemistrysteps.com.[Link]

Sources

Optimization

Stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran under acidic conditions

Welcome to the technical support resource for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this intermediate, particularly under acidic conditions. Understanding its chemical behavior is critical for its successful application in synthesis, formulation, and quality control.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in acidic media?

A1: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran possesses a 1,3-dihydroisobenzofuran core, which is a type of cyclic benzyl ether. This functional group is known to be susceptible to cleavage under acidic conditions. While stable in neutral or mildly acidic environments (pH 4-7) at ambient temperature, its stability decreases significantly in the presence of strong acids (pH < 3) or upon heating. Forced degradation studies on analogous compounds like citalopram, which share this core structure, confirm instability in hydrolytic conditions.[1][2]

Q2: What is the primary degradation pathway under acidic conditions?

A2: The primary degradation pathway is acid-catalyzed hydrolysis of the cyclic ether. The mechanism is initiated by the protonation of the ether oxygen, which makes it a better leaving group. This is followed by the cleavage of one of the carbon-oxygen bonds to open the ring. This process is facilitated by the formation of a relatively stable secondary benzylic carbocation, which is then rapidly quenched by a nucleophile, typically water, leading to the formation of a diol. This mechanism is analogous to the well-documented acid-catalyzed ring-opening of other cyclic ethers like epoxides.[3][4][5]

Q3: Which specific acids or acidic reagents should I be most cautious with?

A3: Caution should be exercised with all strong Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., AlCl₃, BF₃•OEt₂), especially at concentrations below pH 3. The combination of strong acid and elevated temperature (>40°C) will significantly accelerate degradation. Even moderately acidic conditions can lead to slow degradation over extended periods.

Q4: What are the recommended pH ranges and storage conditions for solutions of this compound?

A4: For short-term handling during an aqueous workup or analysis, maintaining a pH between 5 and 7 is recommended. For long-term storage of solutions, it is best to use a buffered solvent system (e.g., a phosphate or acetate buffer at pH 7) and store at low temperatures (2-8°C) to minimize potential hydrolysis. Avoid preparing stock solutions in unbuffered acidic solvents for long-term storage.

Troubleshooting Guide

Problem: I am observing a significant loss of my starting material and low yield after a reaction or workup involving an acid catalyst.

Potential Cause Troubleshooting Steps & Explanation
Acid-Catalyzed Degradation The 1,3-dihydroisobenzofuran ring is likely being cleaved by the acid. Solution: 1. Lower the Temperature: Perform the reaction or workup at 0-5°C. Lowering the kinetic energy of the system can dramatically reduce the rate of the degradation side reaction. 2. Use a Milder Acid: If possible, substitute strong acids like H₂SO₄ with weaker acids or use a catalytic amount. 3. Minimize Exposure Time: Quench the reaction as soon as it is complete and proceed immediately to extraction to minimize the time the compound spends in the acidic environment.
Incompatible Solvent Protic solvents (water, methanol) can act as nucleophiles to attack the intermediate carbocation formed after ring-opening.

Problem: My HPLC/LC-MS analysis shows a new, more polar impurity peak appearing and growing over time after acidifying the mobile phase or sample.

Potential Cause Troubleshooting Steps & Explanation
On-Column or In-Sample Degradation The acidic mobile phase or sample diluent is causing the compound to degrade into its ring-opened diol form. The resulting diol is significantly more polar and will thus have a shorter retention time in reverse-phase HPLC.

Proposed Degradation Pathway

The diagram below illustrates the proposed mechanism for the acid-catalyzed hydrolysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Nucleophilic Attack A 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran B Protonated Ether A->B + H⁺ C Benzylic Carbocation Intermediate B->C C-O Bond Cleavage D Degradation Product (Diol) C->D + H₂O - H⁺

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Acidic Stress Testing via HPLC

This protocol outlines a forced degradation study to quantitatively assess the stability of the compound at different pH levels.

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in acetonitrile.

  • Prepare Stress Solutions:

    • pH 1.2: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with 0.1 M HCl.

    • pH 4.5: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with a 0.1 M acetate buffer.

    • pH 7.0 (Control): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to volume with a 0.1 M phosphate buffer.

  • Incubation: Place all three solutions in a water bath set to 50°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours). Immediately neutralize the acidic samples with an equal volume of 0.1 M NaOH to halt further degradation before analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical reverse-phase method would be suitable.[6][7]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

    • Detection: UV at a suitable wavelength (e.g., 240 nm).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time for each pH condition.

Workflow for Acidic Stress Testing

Sources

Troubleshooting

Stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran under basic conditions

Answering the user's request. Topic: Stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran under Basic Conditions Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Topic: Stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran under Basic Conditions Audience: Researchers, scientists, and drug development professionals.

This guide provides critical technical insights and troubleshooting advice for handling 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key intermediate in the synthesis of pharmaceuticals like Escitalopram.[1][2] The primary focus is on understanding and mitigating stability challenges encountered when this compound is subjected to basic (alkaline) conditions during experimental workflows.

Core Troubleshooting & FAQs

Q1: My yield is significantly lower than expected after a reaction or workup step involving a base. What is the most likely cause of product loss?

A1: The principal stability issue for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in a basic environment is chemical degradation. The molecule's structure, specifically the di-halogenated benzene ring, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Causality: The fluorine and bromine atoms are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This "activates" the ring, making it susceptible to attack by nucleophiles, which include many common bases (e.g., hydroxide ions, OH⁻). The fluorine atom, being highly electronegative and a good leaving group in activated systems, is the most probable site of nucleophilic attack and subsequent displacement.

Q2: What is the expected degradation pathway and what byproduct should I look for?

A2: The most probable degradation pathway involves the displacement of the fluoride ion by the basic nucleophile. For instance, if sodium or potassium hydroxide is present, the fluoride will be substituted by a hydroxyl group.

Probable Degradation Pathway:

  • Step 1 (Nucleophilic Attack): A hydroxide ion (OH⁻) attacks the carbon atom bonded to the fluorine.

  • Step 2 (Intermediate Formation): A negatively charged intermediate, known as a Meisenheimer complex, is transiently formed.

  • Step 3 (Leaving Group Departure): The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is a stable leaving group.

Primary Degradation Product: 5-Bromo-6-hydroxy-1,3-dihydroisobenzofuran.

SNAr_Pathway Start 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Base + OH⁻ (Base) Product 5-Bromo-6-hydroxy-1,3-dihydroisobenzofuran Intermediate->Product Fluoride Expulsion LeavingGroup + F⁻

Sources

Optimization

Technical Support Center: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction: Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. As a researcher, scientist, or drug development professional, you understand the critical importance of compound stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. As a researcher, scientist, or drug development professional, you understand the critical importance of compound stability and the characterization of its degradation pathways. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability assessment, and degradation analysis of this halogenated isobenzofuran derivative. Given the limited specific literature on this exact molecule, this document emphasizes foundational principles and robust experimental designs to empower you to characterize its behavior in your own systems.

Our approach is grounded in the principles of forced degradation, a cornerstone of pharmaceutical development that helps in understanding the intrinsic stability of a molecule.[1][2][3] By subjecting the compound to a variety of stress conditions, you can proactively identify potential degradation products and establish stability-indicating analytical methods.[1][4]

Part 1: Frequently Asked Questions (FAQs) & General Guidance

Q1: I can't find any specific degradation data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. What can I expect in terms of its stability?

A1: It is not uncommon for novel or specialized research compounds to lack extensive public stability data. However, we can infer potential liabilities based on its structural motifs:

  • Isobenzofuran Core: The 1,3-dihydroisobenzofuran (phthalan) core can be susceptible to oxidation to form the corresponding isobenzofuran, which is a highly reactive diene.[5][6][7] This reactive intermediate can then undergo various reactions, including Diels-Alder cycloadditions.[6][7][8]

  • Halogen Substituents: The presence of bromine and fluorine atoms can influence the electronic properties of the aromatic ring.[9][10] While C-F bonds are generally strong, aryl C-Br bonds can be susceptible to cleavage under certain conditions, such as photolysis. The electronegativity of the halogens can also impact the reactivity of the entire molecule.[11]

  • Ether Linkage: The furan ring contains an ether linkage which can be susceptible to acidic hydrolysis, although typically this requires harsh conditions.

Given these features, it is crucial to experimentally determine the stability profile of your specific batch.

Q2: What are the best general practices for storing and handling 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran to minimize degradation?

A2: Proper storage and handling are paramount to ensure the integrity of your compound.[12][13][14]

Storage ParameterRecommendationRationale
Temperature Store at low temperatures, such as -20°C or -80°C.[15]Reduces the rate of potential thermal degradation and other chemical reactions.[15]
Light Store in amber vials or protect from light by wrapping with aluminum foil.[12][13][16]Halogenated aromatic compounds can be light-sensitive, leading to photodegradation.[17][18]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[15]Minimizes the risk of oxidative degradation.[15]
Form Store as a dry, solid powder whenever possible.[15]Minimizes hydrolysis and other solvent-mediated degradation pathways.[15]
Solutions If solutions are necessary, prepare them fresh. If short-term storage is required, use anhydrous aprotic solvents and store at low temperatures.[15]Protic solvents can participate in hydrolysis, and ambient temperatures accelerate degradation in solution.

Q3: I'm observing unexpected peaks in my chromatogram when analyzing my compound. Could this be degradation?

A3: Yes, the appearance of new peaks is a common indicator of degradation. To confirm this, you should:

  • Analyze a freshly prepared sample: This will serve as your baseline (t=0) reference.

  • Re-analyze an older sample: Compare the chromatogram of an aged sample to the fresh one. An increase in the area of the new peaks and a corresponding decrease in the parent compound peak suggests degradation.

  • Perform a preliminary stress test: Briefly expose a fresh sample to a mild stress condition (e.g., gentle heating, light exposure). If the new peaks increase, it strongly indicates they are degradation products.

Part 2: Troubleshooting Guide - Designing and Interpreting Forced Degradation Studies

Forced degradation studies are essential for understanding the chemical behavior and potential degradation pathways of your molecule.[1][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Issue 1: How do I set up a forced degradation study for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran?

Solution: A systematic approach is recommended, investigating hydrolytic, oxidative, photolytic, and thermal degradation pathways. The goal is to achieve 10-15% degradation of the active ingredient to ensure that the degradation products are detectable without being so excessive that they lead to secondary degradants.[19]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran under various stress conditions.

Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable HPLC system with UV and/or Mass Spectrometry (MS) detection[20][21]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.[1] Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).[1]

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.[1] Keep samples at room temperature. Basic hydrolysis is often faster than acidic.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide.[3] Keep the sample at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17] Keep a control sample protected from light.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of the compound and should be adjusted based on initial results.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analytical Method: Use a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or other suitable modifier) is a good starting point.[21]

Visualization of the Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1M HCl, RT & 60°C) stock->acid Aliquot base Basic Hydrolysis (0.1M NaOH, RT) stock->base Aliquot oxidation Oxidative (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (Solid & Solution, 80°C) stock->thermal Aliquot photo Photolytic (ICH Q1B light exposure) stock->photo Aliquot control Control (Protected from light, RT) stock->control Aliquot sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by LC-UV/MS neutralize->hplc G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photolysis Photolysis parent 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran oxidized_ring Isobenzofuran Intermediate (Reactive Diene) parent->oxidized_ring [O] hydrolyzed Ring-Opened Diol parent->hydrolyzed H₃O⁺ / OH⁻ dehalogenated De-brominated Product parent->dehalogenated oxidative_cleavage Ring-Opened Products (e.g., dicarboxaldehyde) oxidized_ring->oxidative_cleavage Further [O]

Caption: Potential degradation pathways for investigation.

Part 3: Data Interpretation & Next Steps

Q4: My forced degradation study shows significant degradation under oxidative conditions. What does this mean?

A4: Significant degradation with an oxidizing agent like H₂O₂ suggests that the 1,3-dihydroisobenzofuran ring is likely being oxidized. This is a known reactivity pattern for this heterocyclic system, potentially forming a highly reactive isobenzofuran intermediate. [5][6][7]

  • Mechanistic Insight: This suggests the compound may be sensitive to atmospheric oxygen over long periods, especially in the presence of trace metal catalysts or light.

  • Practical Implications: For your experiments, this means you should avoid sources of oxidation. Use de-gassed solvents if necessary, and consider adding antioxidants for formulation development. Storage under an inert atmosphere is strongly recommended. [15] Q5: I observed de-bromination during my photostability study. Is this a concern?

A5: Yes, the cleavage of a carbon-halogen bond is a significant transformation.

  • Mechanistic Insight: Photolytic dehalogenation is a known degradation pathway for halogenated aromatic compounds. [22]* Practical Implications: This confirms the light sensitivity of the molecule. All handling, storage, and experimental procedures should be conducted with protection from light. [13][16]If the compound is a drug candidate, light-resistant packaging would be mandatory. [17] Q6: I'm not seeing any degradation under mild acidic or basic conditions at room temperature. What should I do?

A6: If no degradation is observed, it indicates good stability under those specific conditions. To continue the investigation, you can:

  • Increase the stress level: As outlined in the protocol, increase the temperature (e.g., to 60°C or 80°C) to accelerate the reaction. [1]* Extend the study duration: If the compound is highly stable, longer exposure times may be necessary.

  • Document the stability: A lack of degradation is also a critical piece of data. It defines the conditions under which your compound is stable, which is vital for developing robust analytical methods and formulations.

By systematically applying these principles and troubleshooting steps, you will be well-equipped to understand the stability profile of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and confidently proceed with your research and development activities.

References

  • Vertex AI Search. (2025, December 26).
  • PMC. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Plastilab. (2024, May 10).
  • PMC.
  • Benchchem. Technical Support Center: Managing the Lability of the Isobenzofuranone Lactone Ring.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Actylis Lab Solutions.
  • Chromatography Online. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Publications. (2015, October 4).
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • ACS Publications. (2025, November 18). Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions.
  • ChemRxiv. Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions.
  • Chemical Science (RSC Publishing). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.
  • ResearchGate.
  • IJMR. (2021, November 15).
  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Request PDF.
  • IP.com. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Journal of Pharmaceutical and Analytical Chemistry.
  • BioProcess International. (2026, March 13).
  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Request PDF.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • OMICS International. (2017, January 13).
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Research Journal of Pharmacy and Technology.
  • ResearchGate. (2025, August 8). (PDF) Thermal Degradation Study of Decabromodiphenyl Ether.
  • PharmaInfo.
  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PMC. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights.
  • PubMed. (2023, September 5).
  • MDPI. (2012, April 5).
  • Beilstein Journals. (2017, December 12).
  • PMC. (2022, December 12). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ResearchGate.
  • Chromatography Online. (2022, April 15).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are working with this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. As a key building block for various pharmacologically active compounds, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol based on established chemical principles for related structures.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of 1,3-dihydroisobenzofurans (also known as phthalans) can be approached through several routes. A robust and frequently utilized method for analogous structures involves the reduction of a corresponding phthalide (isobenzofuran-1-one) intermediate, followed by an acid-catalyzed cyclization. This pathway offers multiple points for optimization and control.

A plausible and effective synthetic route, adapted from methodologies for similar compounds, is outlined below.[1][2] This guide will focus on troubleshooting and optimizing the critical final steps of this process.

Synthetic_Pathway A 4-Bromo-5-fluoro-2-methylbenzoic acid (Starting Material) B 5-Bromo-6-fluoro-3H-isobenzofuran-1-one (Intermediate I - Phthalide) A->B Oxidation/ Cyclization C (4-Bromo-5-fluoro-1H-isobenzofuran-1-yl)methanol (Intermediate II - Diol Precursor) B->C Reduction D 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Final Product) C->D Acid-Catalyzed Cyclization

Caption: Proposed synthetic pathway for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly in the reduction and cyclization stages.

Question 1: My reduction of the phthalide intermediate (I) is sluggish, incomplete, or results in low yields. What are the likely causes and how can I improve this step?

Answer: This is a critical step where incomplete conversion can introduce impurities that are difficult to remove later. The primary causes are typically related to the choice and handling of the reducing agent, solvent, and temperature control.

  • Causality & Explanation: The reduction of the lactone in the phthalide to the corresponding lactol (which exists in equilibrium with the open-chain aldehyde-alcohol) and further to the diol requires a potent hydride donor. Sodium borohydride (NaBH₄) is often sufficient and safer to handle than stronger agents like lithium aluminum hydride (LiAlH₄). The reaction's efficiency is highly dependent on the solvent's ability to solubilize the substrate and stabilize the reactive species.

  • Solutions:

    • Choice of Reducing Agent: While NaBH₄ is generally effective, if the reaction is stalled, ensure the reagent is fresh and has been stored in a desiccator. LiAlH₄ can be used for a more forceful reduction in an anhydrous ethereal solvent (like THF or Diethyl Ether), but requires stringent anhydrous conditions and careful quenching. For most applications, optimizing the NaBH₄ reaction is preferable.

    • Solvent System: The reaction is often performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature).[1] If solubility is an issue, a co-solvent system such as THF/methanol might improve results.

    • Temperature Control: The initial addition of NaBH₄ should be done at 0 °C to moderate the exothermic reaction and prevent potential side reactions, such as the reduction of the aromatic ring (though unlikely under these conditions). After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting phthalide. If the reaction stalls, a small, careful addition of more NaBH₄ may be warranted. An incomplete reaction is a common source of downstream issues.

Question 2: The final acid-catalyzed cyclization step produces a complex mixture of byproducts, and the yield of the target phthalan is low. What is going wrong?

Answer: The acid-catalyzed dehydration and cyclization of the intermediate diol is an equilibrium process that can be plagued by side reactions if not properly controlled. The key is to efficiently remove the water byproduct while using the right catalyst and thermal conditions.

  • Causality & Explanation: The reaction proceeds by protonation of a hydroxyl group, followed by elimination of water to form a carbocation, which is then trapped by the remaining hydroxyl group to form the dihydroisobenzofuran ring. Harsh acidic conditions or excessive heat can lead to polymerization, rearrangement, or other degradation pathways. The presence of water can push the equilibrium back towards the starting material.

  • Solutions:

    • Catalyst Selection: A non-nucleophilic, moderately strong acid is ideal. p-Toluenesulfonic acid (p-TsOH) is an excellent choice as it is a solid, easy to handle, and effective.[1] Using strong mineral acids like H₂SO₄ can sometimes lead to charring and byproduct formation.

    • Water Removal: This is the most critical parameter. The reaction should be performed in a non-polar solvent that forms an azeotrope with water, such as toluene or benzene. Using a Dean-Stark apparatus is mandatory to sequester the water formed during the reaction, which drives the equilibrium towards the product.[1]

    • Temperature and Reaction Time: The reaction typically requires heating to reflux to facilitate both the reaction and the azeotropic removal of water.[1] However, prolonged heating can be detrimental. Monitor the reaction by TLC (staining may be required if the product is UV-inactive) and stop heating as soon as the starting diol is consumed.

    • Inert Atmosphere: While not always essential, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the substrate or product is sensitive.

Question 3: I am having difficulty purifying the final 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. It is an oil or fails to crystallize, and column chromatography provides poor separation. What are my options?

Answer: Purification challenges often stem from the presence of closely related impurities or the inherent physical properties of the product. A systematic approach to purification is required.

  • Causality & Explanation: The polarity of the desired phthalan may be very similar to that of unreacted intermediates or byproducts, making chromatographic separation difficult. The presence of even small amounts of impurities can inhibit crystallization, causing the product to remain an oil.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: A shallow gradient is key. Start with a non-polar solvent like hexane and slowly increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane. For example, a gradient from 1% to 10% ethyl acetate in hexane often provides better separation than a high-polarity mobile phase.

      • Sample Loading: Ensure the crude product is dissolved in a minimal amount of the initial, non-polar mobile phase before loading onto the column. Using a different, more polar solvent for loading can cause band broadening and poor separation.

    • Attempt Recrystallization or Trituration:

      • Recrystallization: Even if the bulk product is an oil, it may crystallize from the right solvent system. Based on analogous compounds, non-polar solvents are a good starting point. Try dissolving the crude oil in a minimal amount of a slightly polar solvent (e.g., dichloromethane) and then slowly adding a non-polar solvent (e.g., n-hexane) until turbidity appears, then cool the mixture.[1]

      • Trituration: If recrystallization fails, try trituration. Add a non-polar solvent like cold pentane or hexane to the crude oil and stir or sonicate vigorously. This can sometimes wash away more soluble impurities and induce the desired product to solidify.

    • Aqueous Work-up: Ensure the work-up procedure after the reaction is thorough. Washing the organic layer with a saturated sodium bicarbonate solution to remove acid catalyst, followed by a brine wash to remove excess water, is crucial before drying and concentrating.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the entire synthesis? A1: The three most critical parameters are:

  • Anhydrous Conditions: Particularly for any steps involving strong reducing agents (LiAlH₄) or organometallics (Grignard reagents, if used in an alternative synthesis).

  • Temperature Control: Both for moderating exothermic reactions (e.g., addition of a reducing agent) and for preventing degradation during heating (e.g., the final cyclization).

  • Efficient Water Removal: In the final cyclization step, the use of a Dean-Stark apparatus is non-negotiable for achieving high yields.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the primary tool. Use a mobile phase that gives good separation (Rf values between 0.2 and 0.8). For example, a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a good starting point. Visualize the spots using a UV lamp (254 nm). If compounds are not UV-active, use a staining agent like potassium permanganate or vanillin.

Q3: What analytical techniques are recommended for final product characterization? A3: To confirm the structure and purity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, the following are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern.[3]

  • FTIR: To identify key functional groups (e.g., absence of hydroxyl and carbonyl groups from starting materials).

Section 4: Optimized Experimental Protocol

This protocol represents a robust, optimized procedure for the final two steps of the synthesis.

Table 1: Optimized Reaction Parameters
StepReagentEquivalentsSolventTemperature (°C)Time (h)
Reduction 5-Bromo-6-fluoro-3H-isobenzofuran-1-one1.0Methanol0 to 252-4
Sodium Borohydride (NaBH₄)1.5 - 2.0
Cyclization Crude Diol Intermediate1.0TolueneReflux (~110)3-5
p-Toluenesulfonic acid (p-TsOH)0.1
Step-by-Step Methodology

Part A: Reduction of 5-Bromo-6-fluoro-3H-isobenzofuran-1-one

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phthalide intermediate (1.0 eq) in methanol (approx. 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 7:3) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol, which can be used directly in the next step.

Part B: Acid-Catalyzed Cyclization

  • Setup: Fit a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add the crude diol from the previous step.

  • Solvent and Catalyst: Add toluene (approx. 15 mL per gram of starting phthalide) and a catalytic amount of p-TsOH (0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours.

  • Monitoring: Monitor the disappearance of the diol intermediate by TLC.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • ResearchGate. (n.d.). Reaction optimization conditions for 5. Retrieved from [Link]

  • J. Braz. Chem. Soc. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1536. Retrieved from [Link]

  • Manipal Academy of Higher Education. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2,2,3,3-tetrafluorobenzofuran. Retrieved from [Link]

  • Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 599-601.
  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(4), 599-601. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-6-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key intermediate in the manufacturing of pharmaceuticals. As Senior Application Scientists, we have compiled this information based on established synthetic protocols and extensive experience in addressing challenges encountered during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. What are the likely causes and how can we optimize the reaction?

Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Underlying Scientific Principle Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or incrementally increasing the temperature. Ensure vigorous stirring, especially for heterogeneous mixtures.
Moisture Contamination Grignard reagents and other organometallics are highly sensitive to moisture, which can quench the reagent and reduce the effective concentration.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Consider using a drying agent if necessary.[1]
Side Reactions Competing side reactions, such as the formation of over-reduced or dimeric by-products, can consume starting materials and reduce the yield of the target molecule.Carefully control the stoichiometry of the reagents. Adding the Grignard reagent slowly at a low temperature can often minimize side reactions.[2]
Poor Quality of Starting Materials Impurities in the starting materials, such as 5-bromo-6-fluoroisobenzofuran-1,3-dione or the Grignard reagent, can interfere with the reaction.Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.

Experimental Protocol: Grignard Reaction for the Synthesis of the Diol Intermediate

A common route to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran involves the reaction of a suitable phthalide derivative with a Grignard reagent followed by reduction and cyclization.[2]

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Place magnesium turnings and a crystal of iodine in the flask. Add a small amount of a solution of the appropriate aryl bromide in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction.

  • Grignard Formation: Once the reaction begins (indicated by a color change and heat evolution), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Phthalide: Cool the Grignard reagent to 0°C. Add a solution of 5-bromo-6-fluorophthalide in anhydrous THF dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Workflow for Grignard Reaction Optimization

Grignard Reaction Workflow start Start: Low Yield check_reagents Reagent Quality Purity Check (NMR, GC-MS) start->check_reagents check_conditions Reaction Conditions Anhydrous? Temperature? Time? check_reagents->check_conditions optimize_stoichiometry Stoichiometry Adjust Reagent Ratios check_conditions->optimize_stoichiometry purify_product Purification Column Chromatography optimize_stoichiometry->purify_product end_success Success: Improved Yield purify_product->end_success

Caption: A systematic workflow for troubleshooting low yields in the Grignard reaction step.

Issue 2: Formation of a Significant By-product

Question: We are observing a persistent by-product in our reaction mixture that is difficult to separate from the desired 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. How can we identify and minimize this impurity?

Answer: The formation of by-products is a common challenge in organic synthesis. Identifying the structure of the by-product is the first step toward mitigating its formation.

Potential By-products and Their Formation Mechanisms:

  • Over-reduction Product: If a strong reducing agent like sodium borohydride is used for the cyclization of the intermediate diol, over-reduction of the aromatic ring or other functional groups can occur.

  • Dimeric By-products: Under certain conditions, especially with reactive intermediates, dimerization can occur.

  • Isomeric By-products: Incomplete bromination or fluorination of the starting material can lead to the formation of isomeric products that are challenging to separate.

Strategies for By-product Minimization:

Strategy Scientific Rationale Example Application
Choice of Reagents The selectivity of a reaction is highly dependent on the reagents used.Using a milder reducing agent for the cyclization step can prevent over-reduction.
Reaction Temperature Control Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the desired kinetic product over thermodynamic by-products.Performing the Grignard addition at a lower temperature (e.g., -20°C to 0°C) can reduce the formation of unwanted side products.
Purification of Intermediates Purifying intermediates can prevent the carry-over of impurities that may lead to by-product formation in subsequent steps.Isolating and purifying the diol intermediate before the cyclization step can lead to a cleaner final product.

By-product Formation Pathway

Byproduct Formation cluster_main Desired Reaction Pathway cluster_side Side Reactions A Starting Material B Desired Product (5-Bromo-6-fluoro-1,3- dihydroisobenzofuran) A->B Main Reaction C By-product 1 (e.g., Over-reduced) A->C Side Reaction A D By-product 2 (e.g., Dimer) A->D Side Reaction B

Caption: Illustration of competing reaction pathways leading to desired product and by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran?

A1: A widely employed method involves a multi-step synthesis starting from a substituted phthalic anhydride or phthalide.[3] A general sequence includes:

  • Bromination and Fluorination: Introduction of the bromo and fluoro substituents onto the aromatic ring of a suitable precursor.

  • Formation of a Phthalide: Cyclization to form the 5-bromo-6-fluorophthalide intermediate.

  • Grignard Reaction: Reaction with a suitable Grignard reagent to introduce the desired substituent at the 1-position.

  • Reduction and Cyclization: Reduction of the resulting intermediate followed by acid-catalyzed cyclization to yield the final product.[2]

Q2: How can I effectively purify the final product?

A2: Purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: Are there any specific safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions are essential:

  • Grignard Reagents: These are highly reactive and pyrophoric. They should be handled under an inert atmosphere and away from sources of moisture.

  • Brominating Agents: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use proper grounding and bonding procedures.

Q4: Can you recommend analytical techniques for characterizing the final product and intermediates?

A4: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. (2014). Chinese Chemical Letters, 25(4), 555-559. Available at: [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1535. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its substituted phthalid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug discovery. Its substituted phthalide core is a common motif in various biologically active molecules. This guide provides a comprehensive technical resource for researchers engaged in the synthesis of this target molecule. As no direct, peer-reviewed synthesis has been published to date, we present a robust, proposed synthetic route based on well-established and analogous chemical transformations. This document is designed to serve as a practical starting point, complete with detailed protocols, troubleshooting guides, and frequently asked questions to navigate the challenges of this synthesis.

Proposed Synthetic Pathway Overview

The proposed synthesis is a two-step process commencing from the precursor 4-Bromo-5-fluorophthalide. The pathway involves the reduction of the lactone to the corresponding diol, followed by an acid-catalyzed intramolecular cyclization to yield the final product.

Synthetic_Workflow Start 4-Bromo-5-fluorophthalide Step1_Node Step 1: Reduction Start->Step1_Node NaBH4, THF/H2O Intermediate 4-Bromo-5-fluoro-1,2-benzenedimethanol Step1_Node->Intermediate Step2_Node Step 2: Cyclization Intermediate->Step2_Node p-TsOH, Toluene Product 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Step2_Node->Product

Caption: Proposed two-step synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-1,2-benzenedimethanol (Diol Intermediate)

This procedure details the reduction of the lactone starting material to the corresponding diol.

Materials:

  • 4-Bromo-5-fluorophthalide (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, suspend 4-Bromo-5-fluorophthalide (1.0 eq) in anhydrous THF (approx. 10 mL per gram of phthalide).

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. In a separate beaker, dissolve sodium borohydride (2.5 eq) in deionized water (approx. 4 mL per gram of NaBH₄).

  • Reduction: Add the aqueous NaBH₄ solution dropwise to the stirred phthalide suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diol can be purified further by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Final Product)

This procedure describes the acid-catalyzed intramolecular cyclization of the diol intermediate.

Materials:

  • 4-Bromo-5-fluoro-1,2-benzenedimethanol (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the diol intermediate (1.0 eq), p-TsOH·H₂O (0.1 eq), and toluene (approx. 15 mL per gram of diol).

  • Cyclization: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 3-5 hours or until TLC analysis indicates the complete consumption of the diol.

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution, followed by deionized water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.[1]

Data Summary Table

StepKey ReagentsStoichiometry (eq)SolventTemperature (°C)Time (h)Estimated Yield (%)
1: Reduction 4-Bromo-5-fluorophthalide, NaBH₄1.0, 2.5THF / H₂O0 to RT4 - 685 - 95
2: Cyclization Diol Intermediate, p-TsOH·H₂O1.0, 0.1TolueneReflux (~111°C)3 - 580 - 90

Note: Yields are estimates based on similar reactions reported in the literature and will depend on experimental execution and purification efficiency.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis in a question-and-answer format.

Step 1: Reduction of 4-Bromo-5-fluorophthalide

  • Q1: The reduction is slow or incomplete, with significant starting material remaining after 6 hours. What is the likely cause? A1: This issue commonly stems from three factors:

    • Reagent Quality: Sodium borohydride is moisture-sensitive and can degrade over time. Use a freshly opened container or a previously well-sealed one.

    • Insufficient Reagent: The stoichiometry is critical. Ensure 2.5 equivalents of NaBH₄ are used, as some may be quenched by the aqueous solvent or acidic impurities.

    • Low Solubility: While the phthalide has limited solubility, ensure vigorous stirring to maintain a fine suspension, maximizing the surface area for the reaction.

  • Q2: My work-up is difficult, resulting in a stable emulsion during the ethyl acetate extraction. How can I resolve this? A2: Emulsions during the work-up of reductions are common. To break the emulsion, try adding a small amount of saturated brine to the separatory funnel and gently swirling. If the emulsion persists, filtering the entire mixture through a pad of Celite® can help break it up before re-attempting the separation.

  • Q3: I am observing a significant amount of a byproduct that is not the desired diol. What could it be? A3: While NaBH₄ is a relatively mild reducing agent, over-reduction is possible, though unlikely in this case. A more probable cause is the formation of borate esters with the diol product. During the acidic quench, ensure the pH is brought to ~5-6 and the mixture is stirred for at least 15-20 minutes to fully hydrolyze these esters and release the free diol before extraction.

Step 2: Cyclization to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • Q4: The cyclization reaction is not going to completion, and I see both the diol and the product on my TLC plate. How can I drive the reaction forward? A4: This is a classic equilibrium-driven reaction (etherification). The key is water removal.

    • Efficient Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that no water is returning to the reaction flask. You can add anhydrous molecular sieves (4Å) to the flask to further sequester any residual water.

    • Catalyst Activity: The p-TsOH catalyst can be deactivated by basic impurities. Ensure the diol starting material is clean. If necessary, a slightly larger catalytic amount (e.g., 0.15 eq) can be added.

Cyclization_Mechanism cluster_0 Mechanism of Acid-Catalyzed Cyclization Diol Diol Intermediate (with two -CH2OH groups) ProtonatedDiol Protonated Diol (-CH2OH2+) Diol->ProtonatedDiol + H+ (from p-TsOH) Carbocation Benzylic Carbocation (+ loss of H2O) ProtonatedDiol->Carbocation - H2O Product Final Product (1,3-dihydroisobenzofuran) Carbocation->Product Intramolecular Nucleophilic Attack by second -OH group Product->Diol - H+ (catalyst regeneration)

Caption: Mechanism of the acid-catalyzed intramolecular cyclization.

  • Q5: I am observing the formation of a baseline, insoluble material, likely a polymer. How can I minimize this side reaction? A5: Polymer formation occurs via intermolecular etherification, where one diol molecule reacts with another. This is favored at high concentrations.

    • Dilution: Ensure you are using the recommended solvent volume (at least 15 mL of toluene per gram of diol). Running the reaction under more dilute conditions can favor the intramolecular cyclization.[2]

    • Temperature Control: While reflux is necessary for azeotropic water removal, excessively high temperatures or "hot spots" can promote side reactions. Ensure smooth, even heating.

  • Q6: How can I effectively remove the p-TsOH catalyst during work-up? A6: p-Toluenesulfonic acid is highly water-soluble in its salt form. Washing the toluene solution with a saturated sodium bicarbonate solution will deprotonate the acid, forming sodium p-toluenesulfonate, which is readily extracted into the aqueous layer. A subsequent wash with plain water helps remove any residual bicarbonate.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this synthesis? A1: Standard laboratory safety protocols should be followed. Specific hazards include:

    • Sodium Borohydride: Reacts with acid to produce flammable hydrogen gas. Quench slowly and in a well-ventilated fume hood.

    • p-Toluenesulfonic Acid: Corrosive solid. Avoid skin and eye contact.

    • Solvents: THF and toluene are flammable. Perform all operations away from ignition sources.

    • Halogenated Compounds: While toxicity data for the specific product is unavailable, it is prudent to treat all halogenated organic compounds as potentially toxic and handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

  • Q2: How can I confirm the structure and purity of my final product? A2: A combination of analytical techniques is recommended:

    • ¹H and ¹³C NMR: Will confirm the overall structure, showing characteristic peaks for the aromatic protons, the benzylic CH₂ protons of the dihydrofuran ring, and the correct number of carbon signals.

    • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound.

    • FT-IR Spectroscopy: Will show the absence of the broad O-H stretch from the diol intermediate and the presence of C-O-C ether stretches.

    • TLC/HPLC: Can be used to assess purity against the starting material and any byproducts.[1]

  • Q3: Is it possible to perform this synthesis as a one-pot reaction? A3: A one-pot procedure is potentially feasible but challenging. The reduction is performed in an aqueous/THF mixture, while the cyclization requires anhydrous conditions. A solvent swap after the reduction and quench would be necessary, adding complexity. A two-step process with isolation of the diol intermediate is recommended for better control and purity.

  • Q4: What are the key considerations for scaling up this procedure? A4:

    • Heat Management: The quenching of the NaBH₄ reduction with acid is exothermic. For larger scales, the acid should be added very slowly with efficient external cooling to maintain control.

    • Water Removal: On a larger scale, the Dean-Stark trap must be sized appropriately to handle the increased volume of water removed during the cyclization to ensure the reaction goes to completion.

    • Purification: Flash chromatography becomes less practical at a large scale. Recrystallization would be the preferred method for purifying the final product. A solvent screen should be performed to identify a suitable recrystallization solvent.[1]

References

  • Leimgruber–Batcho Indole Synthesis. (2023). In Wikipedia. [Link]

  • Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Taydakov, I. V., Dutova, T. Ya., Sidorenko, E. N., & Krasnoselsky, S. S. (2011). CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl3–ACTIVATED CARBON–N2H4·H2O SYSTEM.Chemistry of Heterocyclic Compounds, 47(4), 425.
  • Kumar, R., et al. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Trade Science Inc.[Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis.Heterocycles, 22(1), 195-221.
  • Synthesis and Biological activities of some new Phthalides. (n.d.).
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  • Method for preparing 5-bromoindole - CN102558017A. (n.d.).
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  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Protheragen. [Link]

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  • Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. (2022). PMC. [Link]

  • Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - WO2015063726A1. (n.d.).
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  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Troubleshooting my grignard reactions. (2020). Reddit. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT. [Link]

  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. (2019). MDPI. [Link]

  • Ring Selective Generation of Isobenzofuran for Divergent Access to Polycyclic Aromatic Compounds. (2015). ACS Publications. [Link]

  • Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. (n.d.). ChemRxiv.
  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. (n.d.). RSC Publishing. [Link]

  • Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF3)2CHOH]. (2021). Beilstein Journals. [Link]

  • Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives. (n.d.). RSC Publishing. [Link]

  • Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. (n.d.). SciSpace. [Link]

  • Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether. (2020). ResearchGate. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). PMC. [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS RN: 2408643-40-1). The following troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS RN: 2408643-40-1). The following troubleshooting advice and frequently asked questions are based on the known chemical properties of this compound and extensive experience with structurally related halogenated and fluorinated molecules.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in an experimental setting.

Issue 1: Inconsistent reaction yields or unexpected byproducts.

Question: My reaction with 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is giving inconsistent yields and I'm observing unexpected byproducts. What could be the cause?

Answer: Inconsistent outcomes often stem from reagent degradation or competing reaction pathways. Based on the structure, the bromine and fluorine substituents on the benzene ring, along with the dihydroisobenzofuran core, present several reactive possibilities.

Troubleshooting Steps:

  • Assess Reagent Purity:

    • Before use, verify the purity of your 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran lot via NMR or LC-MS.

    • Impurities from synthesis or degradation can act as catalysts or competing substrates.

  • Inert Atmosphere is Crucial:

    • This compound should be handled under an inert atmosphere (e.g., argon or nitrogen).[1] Oxygen can potentially lead to oxidative side reactions.

    • Ensure all glassware is thoroughly dried and the reaction is set up under positive inert gas pressure.

  • Solvent Choice and Purity:

    • Use anhydrous solvents. Residual water can lead to hydrolysis or other unwanted side reactions.

    • The choice of solvent is critical. Aprotic solvents are generally preferred to avoid reactions with the dihydroisobenzofuran moiety.

  • Reaction Temperature Control:

    • Many reactions involving halogenated compounds are temperature-sensitive.

    • Maintain strict temperature control throughout the reaction. Use a cryostat or a well-controlled oil bath.

  • Avoid Strong Bases and Nucleophiles:

    • The bromine atom can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions.

    • If your reaction involves a base, consider using a non-nucleophilic, sterically hindered base.

Issue 2: The compound appears discolored or has a different morphology.

Question: I received a new batch of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, and it looks different (e.g., off-white, clumpy) from my previous batch. Is it still usable?

Answer: A change in physical appearance can indicate degradation, hydration, or the presence of impurities. Do not assume the material is of acceptable quality without further analysis.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the compound has been stored under the recommended conditions. While some suppliers suggest room temperature storage under an inert atmosphere[1], for long-term stability, storage at 2-8°C, sealed in a dry environment, is advisable.[2][3]

    • Exposure to light and air can cause degradation of similar light- and air-sensitive compounds.[4]

  • Perform Quality Control Checks:

    • Run a melting point determination. A broad or depressed melting range compared to the literature value suggests impurities.

    • Acquire a proton NMR or LC-MS spectrum and compare it to a reference spectrum to confirm the structure and assess purity.

  • Contact the Supplier:

    • If you observe significant deviations in appearance or purity, contact the supplier and provide them with the lot number and your analytical data.

Section 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran?

A1: For long-term storage, it is recommended to store 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8°C.[2][3] While some suppliers indicate room temperature storage is acceptable[1], refrigeration will minimize the risk of degradation over time.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1]
Container Tightly Sealed, Amber VialProtects from moisture and light.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Based on the hazard statements for this and structurally similar compounds (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation)[1][5], the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles are essential.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper glove removal technique.

  • Skin Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[6]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[7][8]

PPE_Workflow

Safety and Disposal

Q3: What should I do in case of accidental exposure?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7][9]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[10]

Q4: How should I dispose of waste containing 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran?

A4: Waste containing this compound should be treated as hazardous chemical waste.

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[7][11]

  • Do not pour down the drain.

  • Use a licensed waste disposal company.[11]

Disposal_Flowchart

Chemical Properties and Reactivity

Q5: What are the known incompatibilities of this compound?

A5: While specific reactivity data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is limited, based on its structure and data from similar compounds, it is incompatible with:

  • Strong Oxidizing Agents: These can react with the dihydroisobenzofuran ring system or the aryl bromide.[6][12]

  • Strong Bases: May promote elimination or substitution reactions.[10]

Q6: What are the hazardous decomposition products?

A6: Upon combustion or exposure to high temperatures, this compound may decompose to produce toxic fumes, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)[6][7]

  • Hydrogen halides (including hydrogen bromide and hydrogen fluoride)[6]

References

  • AiFChem. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95%. [Link]

  • PubChem. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. [Link]

  • Manipal Academy of Higher Education. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to the technical support center for the analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra for this and structurally similar molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of spectral analysis, ensuring accurate and reliable structural elucidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Question 1: Why does the aromatic region of my ¹H NMR spectrum for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran appear as a complex multiplet instead of two simple doublets?

Answer:

The complexity in the aromatic region of the ¹H NMR spectrum of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran arises from the interplay of multiple coupling interactions. The two aromatic protons, H-4 and H-7, are not only coupled to each other (a three-bond, or ortho, coupling) but are also coupled to the fluorine atom at the 6-position. This additional coupling to ¹⁹F, which is a spin ½ nucleus like a proton, further splits the signals.[1][2]

Specifically:

  • H-4 is coupled to H-7 (³JHH) and to the fluorine at C-6 (⁴JHF, a four-bond coupling).

  • H-7 is coupled to H-4 (³JHH) and to the fluorine at C-6 (³JHF, a three-bond coupling).

The result is that the signal for H-4 appears as a doublet of doublets, and the signal for H-7 also appears as a doublet of doublets. The overlap of these multiplets, especially if the chemical shifts are close, can create the appearance of a single complex multiplet. The magnitude of these coupling constants can be difficult to predict precisely without experimental data or computational modeling.[3]

Troubleshooting Protocol:

  • Optimize Spectrometer Conditions: Ensure your NMR spectrometer is well-shimmed to achieve the best possible resolution. Poor shimming can broaden peaks and obscure fine coupling details.[4]

  • Acquire a ¹⁹F-Decoupled ¹H NMR Spectrum: This is the most direct way to simplify the aromatic region. By irradiating the ¹⁹F nucleus during the ¹H experiment, the H-F coupling is removed. The aromatic protons will then only show their coupling to each other, resulting in two clean doublets.[5]

  • 2D NMR Spectroscopy: If decoupling is not an option, or for further confirmation, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between H-4 and H-7, confirming their through-bond coupling.[6][7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the protonated aromatic carbons.[6][9]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations. For instance, H-4 will show a correlation to C-5 and C-6, while H-7 will show correlations to C-5 and C-6, aiding in the definitive assignment of both the proton and carbon signals.[10][11]

Question 2: My ¹³C NMR spectrum shows more signals than expected or some signals are split into doublets. What is causing this?

Answer:

The presence of a fluorine atom in the molecule is the primary reason for the observed complexities in the ¹³C NMR spectrum. The ¹⁹F nucleus couples with the ¹³C nuclei, leading to splitting of the carbon signals. The magnitude of the C-F coupling constant (JCF) depends on the number of bonds separating the two nuclei.

  • One-bond coupling (¹JCF): The signal for the carbon directly attached to the fluorine (C-6) will be split into a large doublet.

  • Two-bond coupling (²JCF): The signals for the carbons two bonds away from the fluorine (C-5 and C-7) will be split into smaller doublets.

  • Three-bond coupling (³JCF): The signals for the carbons three bonds away (C-1 and C-4) may also show smaller doublet splitting.

Troubleshooting Protocol:

  • Acquire a ¹³C{¹H, ¹⁹F} Triple Resonance Spectrum: The standard ¹³C NMR experiment is proton-decoupled. To simplify the spectrum further, a triple resonance experiment that decouples both ¹H and ¹⁹F simultaneously can be performed. This will result in single, sharp peaks for each carbon atom, making assignments more straightforward.

  • Utilize 2D NMR:

    • HSQC: This experiment will definitively link each protonated carbon to its attached proton.[6][9]

    • HMBC: This experiment is crucial for assigning the quaternary (non-protonated) carbons by observing their long-range correlations with nearby protons.[10][11] For example, the methylene protons at C-1 and C-3 will show HMBC correlations to the aromatic quaternary carbons, helping to piece together the carbon framework.

Question 3: I am having difficulty assigning the methylene protons at positions 1 and 3. They appear as two separate signals, but I expected a single signal.

Answer:

The two methylene groups (-CH₂-) at positions 1 and 3 are chemically equivalent due to the plane of symmetry in the 1,3-dihydroisobenzofuran ring system. However, the two protons within each methylene group are diastereotopic. This is because the molecule is prochiral at these positions. Substitution of one proton versus the other would lead to the formation of diastereomers if a new stereocenter were created in the molecule.

As a result, these diastereotopic protons are chemically non-equivalent and will have different chemical shifts. They will also couple to each other, resulting in a pair of doublets (an AX system) for each methylene group. Since the two methylene groups are equivalent, you should observe two sets of these AX systems, which may overlap.

Troubleshooting Protocol:

  • High-Field NMR: Using a higher field spectrometer will increase the chemical shift dispersion, which may help to resolve the signals from the two methylene groups.

  • COSY Spectrum: A COSY spectrum will show a cross-peak between the two diastereotopic protons of each methylene group, confirming their geminal coupling.[6][7][8]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can provide through-space correlations. For example, one of the methylene protons at C-1 may show a NOE to the aromatic proton at H-7, which can help in assigning the spatial orientation of these protons.[7]

Frequently Asked Questions (FAQs)

What are the expected chemical shifts for the protons and carbons in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran?

Predicting exact chemical shifts can be challenging due to the combined electronic effects of the bromine and fluorine substituents, as well as the dihydroisobenzofuran ring system. However, we can estimate the expected regions based on general principles and data from similar compounds.[12][13][14][15]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-4 ~7.0 - 7.5~120 - 130Downfield due to deshielding from the aromatic ring and electronegative substituents.
H-7 ~7.0 - 7.5~125 - 135Similar to H-4, but the precise shift will depend on the relative electronic contributions of the adjacent substituents.
-CH₂- (C1 & C3) ~5.0 - 5.5~70 - 75These methylene protons are adjacent to an oxygen atom and an aromatic ring, placing them in a relatively downfield region for aliphatic protons.[16]
C-3a, C-7a (Quaternary) -~135 - 145Aromatic quaternary carbons.
C-5 -~115 - 125Attached to bromine, which is deshielding. Will show C-F coupling.
C-6 -~155 - 165Attached to fluorine, which is strongly deshielding. Will show a large ¹JCF coupling.

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

How does the ¹⁹F NMR spectrum of this compound look?

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 6-position. This signal will be split into a multiplet due to coupling with the neighboring protons. Specifically, it will be coupled to H-7 (³JFH) and H-4 (⁴JFH). Therefore, the ¹⁹F signal is expected to appear as a doublet of doublets.[1][17] The chemical shift will be in the typical range for fluoroaromatic compounds.[2][18][19]

What advanced NMR techniques are most useful for complete structural confirmation?

For a molecule with this level of complexity, a combination of 2D NMR experiments is highly recommended for unambiguous structural elucidation.[6][20][21][22]

  • COSY: To establish proton-proton correlations and identify coupled spin systems.[23]

  • HSQC: To correlate each proton with its directly attached carbon.[9]

  • HMBC: To map long-range proton-carbon correlations, which is essential for connecting different spin systems and assigning quaternary carbons.[10][11][24]

  • NOESY/ROESY: To determine the spatial proximity of protons, which can be useful for confirming stereochemistry and the through-space relationships of substituents.[7]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Filter the solution if any particulate matter is present.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.[25]

    • Tune and shim the instrument to achieve optimal resolution and lineshape.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • If the aromatic region is complex, acquire a ¹⁹F-decoupled ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Consider a ¹³C{¹H, ¹⁹F} triple resonance experiment for maximum simplification.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard ¹⁹F spectrum.

    • A proton-decoupled ¹⁹F spectrum can also be acquired to simplify the signal to a singlet.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra. The parameters for these experiments should be optimized for the expected coupling constants.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions in the aromatic portion of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

G H4 H-4 H7 H-7 H4->H7 ³JHH (ortho) F6 F-6 H4->F6 ⁴JHF H7->F6 ³JHF

Caption: Key J-coupling interactions in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Two-Dimensional Nuclear Magnetic Resonance (NMR) Experiments – Study Guide | StudyGuides.com. Available at: [Link]

  • Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education. Available at: [Link]

  • use of nmr in structure ellucidation | PDF - Slideshare. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fluorine NMR: Analyzing F-19 Compounds | PDF | Science & Mathematics - Scribd. Available at: [Link]

  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) - MDPI. Available at: [Link]

  • Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - ResearchGate. Available at: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available at: [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC. Available at: [Link]

  • Reducing signal interference in complex NMR spectra - - Administrative page for SLU library. Available at: [Link]

  • Supporting Information - Rsc.org. Available at: [Link]

  • Spin-Spin Coupling. Available at: [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze - Who we serve. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

  • Assignment of Complex NMR Spectra-Chemistry Services - Emery Pharma. Available at: [Link]

  • Guide to Solving NMR Questions - The OChem Whisperer. Available at: [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation - YouTube. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • HMBC vs. H2BC - University of Ottawa NMR Facility Blog. Available at: [Link]

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Available at: [Link]

  • Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. Journal of Chemical Education. Available at: [Link]

  • Calculation and analysis of NMR spin–spin coupling constants - SMU. Available at: [Link]

  • 5.6: Spin-Spin Coupling - Chemistry LibreTexts. Available at: [Link]

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. Available at: [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. Available at: [Link]

  • 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Acta Crystallographica Section E. Available at: [Link]

  • Figure 3. Most important correlations 2D 1 H-13 C HMBC, compound 12... - ResearchGate. Available at: [Link]

  • How to Process COSY and HSQC Spectra on MestreNova - YouTube. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. Available at: [Link]

Sources

Optimization

Resolving impurities in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran samples

Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered with this compound. Our focus is on providing practical, in-depth solutions grounded in established analytical and purification principles.

Understanding the Impurity Profile

Impurities in a sample of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation products. A comprehensive understanding of the synthesis is the first step in diagnosing potential purity issues. While specific synthetic pathways may vary, a common route involves the cyclization of a corresponding 2-vinylbenzyl alcohol derivative.[1]

Common Potential Impurities:

Impurity TypePotential SourceKey Characteristics for Detection
Starting Materials Incomplete reactionSignals corresponding to precursors in NMR, distinct retention times in HPLC/GC.
Regioisomers Non-selective bromination or fluorination stepsSimilar mass-to-charge ratio (MS), slight shifts in NMR, may co-elute in standard chromatography.[2]
Over-brominated/fluorinated species Harsh reaction conditionsHigher mass in MS, distinct isotopic patterns for multiple bromine atoms.
Solvent Adducts Reaction or workup conditionsPresence of solvent peaks (e.g., THF, diethyl ether) in ¹H NMR.
Degradation Products Instability (e.g., to air, light, or temperature)Broadening of peaks in NMR, appearance of new, often more polar, spots on TLC.
Polymeric Impurities Instability of the isobenzofuran ring systemCan be difficult to detect by GC and may appear as baseline noise or broad peaks in HPLC.[3]

Troubleshooting & FAQs: A-Q&A Approach

This section addresses common issues encountered during the analysis and purification of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Q1: My ¹H NMR spectrum shows broad peaks and a noisy baseline. What could be the cause?

A1: This is often indicative of either paramagnetic impurities or the presence of polymeric material.[3]

  • Causality: The isobenzofuran core, while relatively stable in this substituted form, can be prone to slow polymerization over time, especially if not stored properly. Paramagnetic metal traces from catalysts used in synthesis can also cause significant peak broadening.

  • Troubleshooting Steps:

    • Filter the NMR Sample: Dissolve a small amount of the sample in your deuterated solvent and filter it through a small plug of silica or celite in a Pasteur pipette directly into the NMR tube. This can remove insoluble polymeric material and some baseline "junk".

    • Chelating Agent Wash: If paramagnetic metals are suspected, dissolve the bulk material in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of a chelating agent like EDTA. Dry the organic layer and re-evaporate the solvent.

    • Re-purification: If the issue persists, full re-purification via column chromatography or recrystallization is recommended.

Q2: I see multiple spots of similar Rf on my TLC plate, even with different solvent systems. How can I resolve this?

A2: This strongly suggests the presence of regioisomers, which have very similar polarities.[2] The physical-chemical similarities of these impurities present significant challenges for separation.[2]

  • Causality: Regioisomers of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran would have the bromine and fluorine atoms on different positions of the aromatic ring. Their similar size, shape, and polarity make them difficult to separate using standard chromatographic techniques.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for resolving co-eluting impurities.

  • Advanced Separation: Consider using a high-resolution GC column, such as a chiral column (e.g., CHIRALDEX), which can sometimes separate positional isomers.[2] Alternatively, preparative HPLC with a phenyl or pentafluorophenyl (F5) column may provide the necessary selectivity.[4]

Q3: My recrystallization attempt resulted in an oil, not crystals. What went wrong?

A3: "Oiling out" is a common problem in recrystallization and can be caused by several factors.[5]

  • Causality & Solutions:

    • Too much solvent: The solution is not supersaturated enough for crystals to form. Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt cooling again.[5]

    • Cooling too rapidly: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Solution: Allow the flask to cool slowly to room temperature, then gradually cool further in an ice bath. Insulating the flask can help slow the cooling process.[6]

    • High impurity load: Significant amounts of impurities can disrupt crystal lattice formation. Solution: The material may require pre-purification by column chromatography to remove the bulk of the impurities before a successful recrystallization can be achieved.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even when cold. Solution: Try a different solvent or a mixed-solvent system. For example, dissolve the compound in a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexane or heptane) until turbidity persists. Then, gently warm until the solution is clear and allow to cool slowly.[7]

Experimental Protocols

Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and detecting non-volatile impurities.[8]

Objective: To achieve baseline separation of the main compound from potential impurities.

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[8]

Step-by-Step Method:

  • Column Selection: A C18 column is a good starting point.[4] For better separation of halogenated compounds, a Phenyl or C8 column can also be effective.[4][9]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (Solvent A) and water (Solvent B). Adding a small amount of acid, like 0.05% trifluoroacetic acid, can improve peak shape.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: Gradient elution. Start with a higher percentage of water and gradually increase the percentage of acetonitrile. For example: 0-5 min, 40% A; 5-25 min, ramp to 95% A; 25-30 min, hold at 95% A.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: Scan with a PDA detector to identify the optimal wavelength. A lower wavelength like 210-220 nm is often a good starting point for aromatic compounds.

    • Injection Volume: 10 µL.[3]

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol: Purification by Recrystallization

Recrystallization is the primary method for purifying solid organic compounds by removing soluble and insoluble impurities.[10]

Objective: To obtain high-purity crystalline material.

Step-by-Step Method:

  • Solvent Screening: The key to successful recrystallization is choosing a suitable solvent. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Test small amounts of your compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexane) to find an appropriate one. A mixed-solvent system may also be necessary.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with swirling. Add just enough hot solvent to completely dissolve the solid. Using the minimum amount of boiling solvent is crucial for good recovery.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure, well-defined crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Inducing Crystallization (if necessary): If crystals do not form, it may be due to supersaturation.[10] Try scratching the inside of the flask with a glass rod just below the liquid surface or adding a "seed" crystal of the pure compound.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Advanced Analytical Characterization

For definitive identification of unknown impurities, more advanced techniques are required.

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides the molecular weight of impurities, which is a critical piece of information for identification.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy can provide detailed structural information for unambiguous identification.[12]

By systematically applying these troubleshooting principles and purification protocols, researchers can effectively resolve impurity issues and ensure the high quality of their 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran samples required for demanding applications.

References

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega. (2024, March 19).
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Problems with Recrystallis
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Analytical Methods for Bromofluoro benzaldehyde Isomers. (n.d.). Royal Society of Chemistry.
  • Analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline. (n.d.). BenchChem.
  • Guide for crystalliz
  • Recrystallization Procedure. (n.d.). University of California, Irvine.
  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (n.d.).
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC. (n.d.). BenchChem.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Preparation and isolation of isobenzofuran. (2017, December 12). PMC.
  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. (2007, November 22). HETEROCYCLES.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with highly functionalized scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks with highly functionalized scaffolds. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) is a highly valuable building block, but its unique stereoelectronic profile often leads to frustratingly low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings).

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your coupling workflows for this specific phthalan derivative.

Part 1: Troubleshooting Guide & FAQs (Mechanistic Insights)

The low reactivity of 5-bromo-6-fluoro-1,3-dihydroisobenzofuran is rarely a simple issue of "dead catalyst." It is a complex interplay of the ortho-fluoro effect and the base-sensitivity of the phthalan core .

Q1: Why does my cross-coupling reaction stall completely after the initial oxidative addition? A1: This is a classic manifestation of the "Ortho-Fluoro Trap." The highly electronegative fluorine atom inductively withdraws electron density, which actually accelerates the initial oxidative addition of the adjacent C–Br bond. However, once the Pd(II) intermediate is formed, the lone pairs on the ortho-fluorine atom can coordinate to the electrophilic palladium center. This forms a highly stable, 5-membered palladacycle-like resting state that acts as a thermodynamic sink, drastically raising the activation energy required for the subsequent transmetalation step[1].

Q2: How do I overcome the high activation barrier for reductive elimination? A2: Fluorine's strong electron-withdrawing nature decreases the electron density at the Pd(II) center. Because reductive elimination requires electron density to flow from the metal to the newly forming C–C or C–N bond, an electron-deficient palladium center will severely retard this turnover-limiting step[2]. Solution: You must use highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). The extreme steric bulk forces the ligand to occupy the space around the palladium center, sterically excluding the ortho-fluorine from coordinating. Simultaneously, their electron-rich nature artificially pumps electron density back into the Pd center, forcing reductive elimination.

Q3: I am observing significant degradation of the starting material under standard Buchwald-Hartwig conditions (NaOtBu, 110 °C). What is causing this? A3: The 1,3-dihydroisobenzofuran (phthalan) core contains sensitive benzylic ether protons. Under harsh basic conditions at elevated temperatures, these protons are susceptible to deprotonation, leading to rapid ring-opening or decomposition of the scaffold[3]. Solution: You must decouple the activation energy of the catalyst from the thermal stability of the substrate. Switch to milder bases (e.g., K₃PO₄, Cs₂CO₃) and utilize Pd G3 or G4 precatalysts, which generate the active monoligated Pd(0) species rapidly at room temperature, allowing the reaction to proceed at 40–60 °C.

Q4: Is there a risk of competitive C–F bond activation instead of C–Br coupling? A4: Yes. Under certain forcing conditions—especially when using nickel catalysts or specific Pd/Mg bimetallic systems—the C–F bond can undergo competitive oxidative addition[4]. To ensure absolute chemoselectivity for the C–Br bond, strictly utilize palladium precatalysts with bulky monophosphines and avoid Grignard reagents that might trigger bimetallic C–F activation.

Part 2: Quantitative Data & Condition Optimization

To prevent trial-and-error, the following table summarizes the causal relationship between specific catalyst/base systems and their expected outcomes when applied to 5-bromo-6-fluoro-1,3-dihydroisobenzofuran.

Catalyst SystemBase / SolventTempMechanistic OutcomeExpected Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / DMF100 °CStalls at Pd(II) due to F-coordination; Thermal ring degradation.< 10%
Pd(OAc)₂ + dppfKOtBu / Toluene110 °CSevere benzylic deprotonation of the phthalan core.0% (Decomp.)
XPhos Pd G3 K₃PO₄ (aq) / THF 60 °C Steric exclusion of F-coordination; Fast reductive elimination. > 85%
RuPhos Pd G4 Cs₂CO₃ / Dioxane 80 °C Excellent for C–N coupling; Prevents off-cycle resting states. > 80%

Part 3: Validated Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is designed as a self-validating system . By utilizing a biphasic mild base system and a G3 precatalyst, we ensure the phthalan ring remains intact while maintaining high turnover frequencies.

Reagents Required:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (2 mol%, 0.01 mmol)

  • 0.5 M Aqueous K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Degassed THF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL microwave vial with the aryl bromide, arylboronic acid, and XPhos Pd G3.

    • Causality: G3 precatalysts are highly active; excluding ambient oxygen prevents the premature oxidation of the generated Pd(0) species.

  • Solvent Addition: Add 2.5 mL of rigorously degassed THF.

    • Causality: THF is chosen over DMF to allow for a lower boiling point during workup and to suppress high-temperature degradation pathways.

  • Base Addition: Remove the vial from the glovebox and immediately inject the degassed 0.5 M aqueous K₃PO₄ via syringe under a positive nitrogen stream.

    • Causality: The biphasic nature of the reaction buffers the local basicity, protecting the sensitive benzylic protons of the phthalan core while still facilitating transmetalation.

  • Reaction Execution: Seal the vial and stir vigorously (1000 rpm) at 60 °C for 4 hours.

  • Validation Checkpoint: At 2 hours, pull a 10 µL aliquot for LC-MS. You should observe >90% consumption of the aryl bromide. The mass spectrum must not show a +18 Da peak (which would indicate base-mediated hydrolytic ring-opening). If unreacted starting material remains, verify the efficiency of your solvent degassing.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (10 mL). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Visualizations

Mechanistic Pathway: The Ortho-Fluoro Trap

The diagram below illustrates the catalytic cycle, highlighting the specific mechanistic bottleneck caused by the ortho-fluorine atom and how bulky ligands resolve it.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by F) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L Intermediate OxAdd->PdII Trap Pd-F Coordination 'Ortho-Fluoro Trap' PdII->Trap Small Ligands Trans Transmetalation PdII->Trans Bulky Ligands (XPhos) Trap->PdII RedElim Reductive Elimination (Slowed by F) Trans->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the ortho-fluoro trap and ligand-based resolution.

Experimental Workflow

Workflow S1 Glovebox Setup (Pd G3 + Reagents) S2 Solvent & Base (THF + aq. K3PO4) S1->S2 S3 Mild Heating (60°C, 4-12h) S2->S3 S4 Aqueous Workup (EtOAc/Brine) S3->S4 S5 Purification (Flash Chromatography) S4->S5

Caption: Step-by-step experimental workflow for base-sensitive ortho-fluoroaryl cross-coupling.

Part 5: References

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines PMC - NIH URL:[Link]

  • Stereoselective palladium-catalyzed carboetherification of cyclopropenes via a tethering strategy Chemical Science (RSC Publishing) URL:[Link]

  • Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study ACS Catalysis URL:[Link]

Sources

Optimization

Preventing decomposition of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran during workup

Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable intermediate. My aim here is not to provide a rigid protocol but to equip you with the fundamental principles and troubleshooting strategies to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran during workup?

A1: The main stability concerns for this molecule stem from two key structural features: the dihydroisobenzofuran ring system and the halogenated aromatic ring.

  • Dihydroisobenzofuran Ring: This is a type of cyclic benzyl ether. Ethers, while generally stable, can be susceptible to cleavage under strong acidic conditions.[1][2] The benzylic position is particularly prone to reactions that can lead to ring-opening.

  • Bromo-Fluoro Aromatic System: The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the aromatic ring. While generally stable, harsh pH conditions or the presence of certain nucleophiles could potentially lead to undesired side reactions, though this is less common than ring instability. The presence of halogens on an aromatic ring can make it susceptible to certain reactions, but typically requires specific catalysts or harsh conditions not usually present in a standard workup.[3]

Q2: My NMR analysis post-workup shows impurities that I suspect are decomposition products. What are the likely decomposition pathways?

A2: Based on the structure, the most probable decomposition pathway involves the acid-catalyzed hydrolysis of the dihydroisobenzofuran ring.[4] This would lead to the formation of a substituted 2-(hydroxymethyl)benzyl alcohol derivative. The presence of strong acids, even catalytic amounts, can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the workup.

Troubleshooting Guide: Preventing Decomposition

This section provides actionable strategies to mitigate the risk of decomposition during the workup of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Issue 1: Product Loss During Aqueous Workup

Symptom: Low isolated yield after extraction and washing steps. NMR of the crude product may show new, more polar byproducts.

Root Cause Analysis: The primary suspect is acid-catalyzed hydrolysis of the dihydroisobenzofuran ring. This can occur if the reaction is quenched with a strong acid, or if acidic byproducts from the reaction are not adequately neutralized.

Preventative & Corrective Actions:

  • Mindful Quenching:

    • Avoid quenching the reaction mixture directly with strong acids like HCl or H₂SO₄.

    • Opt for a milder quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8). This will neutralize any residual acid from the reaction.

  • Controlled pH During Extraction:

    • During the aqueous wash steps, ensure the pH of the aqueous layer remains neutral to slightly basic (pH 7-8.5). Use pH paper to monitor this.

    • If the reaction conditions were basic, a wash with a dilute, weak acid like saturated ammonium chloride (NH₄Cl) can be used, but monitor the pH carefully to avoid over-acidification.

  • Temperature Management:

    • Perform all workup procedures at room temperature or below (e.g., in an ice bath). Elevated temperatures can accelerate acid-catalyzed decomposition.

Issue 2: Instability on Silica Gel During Chromatography

Symptom: Streaking of the product on the TLC plate, or isolation of multiple fractions containing what appears to be decomposed product after column chromatography.

Root Cause Analysis: Standard silica gel is slightly acidic and can promote the decomposition of acid-sensitive compounds like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran over the extended period of a column run.

Preventative & Corrective Actions:

  • Neutralize the Silica Gel:

    • Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a neutral-to-basic additive. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common and effective choice. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as neutral alumina, for purification if the compound proves to be particularly sensitive.

  • Minimize Contact Time:

    • Use flash chromatography techniques to minimize the time the compound spends on the stationary phase.

    • Choose an appropriate solvent system that provides good separation (Rf of the product around 0.3-0.4) to ensure a timely elution.

Recommended Workup and Purification Protocol

This protocol is designed to minimize the risk of decomposition.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is ≥ 7.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (1x)

      • Water (1x)

      • Saturated aqueous NaCl (brine) solution (1x)

    • The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation). Avoid excessive heat.

  • Purification (if necessary):

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 0.5% triethylamine.

    • Pack the column with the neutralized silica slurry.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the product using flash chromatography.

Visualizing the Workflow

The following diagram illustrates the key decision points in the workup process to prevent decomposition.

Decomposition_Prevention_Workflow cluster_Reaction Reaction Completion cluster_Workup Workup & Extraction cluster_Purification Purification cluster_Product Final Product Reaction Crude Reaction Mixture Quench Quench with sat. NaHCO3 (pH > 7) Reaction->Quench Mild Neutralization Extract Extract with Organic Solvent Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Crude Product Neutralize Neutralize Silica with Et3N Chromatography->Neutralize Is streaking observed? Elute Flash Elution Chromatography->Elute If No Neutralize->Elute If Yes Product Pure 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran Elute->Product

Caption: Decision workflow for workup and purification.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Quenching Agent Saturated aq. NaHCO₃ or Phosphate BufferAvoids acidic conditions that can cause hydrolysis.
Workup pH 7.0 - 8.5Prevents acid-catalyzed ring-opening of the dihydroisobenzofuran.
Temperature Room Temperature or belowReduces the rate of potential decomposition reactions.
Chromatography Stationary Phase Silica Gel treated with 0.1-1% Et₃NNeutralizes acidic sites on silica, preventing on-column decomposition.

References

  • Sreenivasulu, M., & Satyanarayana, B. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Kresge, A. J., & Ksg, A. J. (2011). Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one). Canadian Journal of Chemistry. [Link]

  • Vaia. (n.d.). Why are ethers less reactive compared to alcohols? Vaia. [Link]

  • Stack Exchange. (2020). What are acid/base sensitive groups? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2016). Even though fulfilling the required criteria why Ethers dont posses basicity..? ResearchGate. [Link]

  • Patsnap. (2026). How to Assess Aromatic Compounds for Waste Management. Patsnap Eureka. [Link]

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Reference Data & Comparative Studies

Validation

Characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: A Comparative Guide for Drug Discovery Professionals

This guide provides a detailed characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established analytical principles to offer a predictive and comparative analysis. We will explore its physicochemical properties, predicted spectroscopic signature, and potential synthetic routes, while also comparing it to relevant alternative compounds.

Introduction: The Significance of Halogenated 1,3-Dihydroisobenzofurans

The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs.[1] Its derivatives are explored for a wide range of pharmacological activities, including antidepressant, antitumor, and neuroprotective effects.[2][3] The introduction of halogen atoms, such as bromine and fluorine, into this scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, therefore, represents a potentially valuable, yet under-characterized, synthon for the development of novel therapeutics.

Physicochemical Properties and Comparison with Analogs

The properties of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran are predicted based on its structure and data from commercially available sources.[6][7] A comparison with non-fluorinated and non-brominated analogs highlights the influence of halogenation.

Property5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Predicted/Reported)5-Bromo-1,3-dihydroisobenzofuran1,3-Dihydroisobenzofuran
CAS Number 2408643-40-1[7]220513-49-5[8]496-14-0[9][10]
Molecular Formula C₈H₆BrFO[7]C₈H₇BrOC₈H₈O[10]
Molecular Weight 217.03 g/mol [7]200.05 g/mol 120.15 g/mol [9]
Predicted LogP ~2.5-3.0~2.2-2.7~1.5-2.0
Predicted Boiling Point >200 °C~250 °C192 °C[9]
Predicted Acidity (pKa) Not readily ionizableNot readily ionizableNot readily ionizable
Predicted Basicity (pKb) Weakly basic due to ether oxygenWeakly basic due to ether oxygenWeakly basic due to ether oxygen

The introduction of bromine and fluorine is expected to increase the lipophilicity (LogP) and molecular weight of the parent 1,3-dihydroisobenzofuran scaffold. This increased lipophilicity can enhance membrane permeability, a crucial factor in drug design.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be adapted from established methods for related compounds.[1][11] A potential pathway starting from a commercially available precursor is outlined below.

Proposed Synthetic Workflow

A 4-Bromo-5-fluoro-1,2-dimethylbenzene B 4-Bromo-5-fluoro-1,2-bis(bromomethyl)benzene A->B Radical Bromination (e.g., NBS, AIBN) C 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran B->C Cyclization (e.g., Na2S, H2O/THF)

Caption: Proposed synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Predicted Spectroscopic Characteristics

The following spectroscopic data are predicted based on the structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and known trends for halogenated aromatic compounds.[12][13]

¹H NMR (500 MHz, CDCl₃)
  • δ 7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the bromine atom.

  • δ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the fluorine atom.

  • δ 5.0-5.2 ppm (s, 4H): Methylene protons of the dihydrofuran ring.

¹³C NMR (125 MHz, CDCl₃)
  • δ 140-160 ppm (d, J(C-F) ≈ 240-260 Hz): Carbon directly bonded to fluorine.

  • δ 110-135 ppm: Aromatic carbons.

  • δ 110-120 ppm: Carbon directly bonded to bromine.

  • δ 70-75 ppm: Methylene carbons of the dihydrofuran ring.

¹⁹F NMR (470 MHz, CDCl₃)
  • δ -110 to -130 ppm: A single resonance for the fluorine atom, likely showing coupling to the ortho aromatic proton.

Mass Spectrometry (EI)
  • m/z 216/218: Molecular ion peak showing the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br).

  • m/z 137: Fragment corresponding to the loss of bromine.

  • m/z 108: Fragment corresponding to the further loss of fluorine.

Infrared (IR) Spectroscopy (KBr Pellet)
  • 3050-3100 cm⁻¹: C-H stretching (aromatic).

  • 2850-3000 cm⁻¹: C-H stretching (aliphatic).

  • 1550-1600 cm⁻¹: C=C stretching (aromatic).

  • 1200-1300 cm⁻¹: C-F stretching.

  • 1000-1100 cm⁻¹: C-O-C stretching (ether).

  • 500-600 cm⁻¹: C-Br stretching.

Experimental Characterization Protocols

To validate the identity and purity of synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, the following experimental protocols are recommended.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material (4-Bromo-5-fluoro-1,2-dimethylbenzene) B Radical Bromination A->B C Cyclization B->C D Work-up and Purification (e.g., Column Chromatography) C->D E NMR Spectroscopy (1H, 13C, 19F) D->E Characterize Product F Mass Spectrometry (GC-MS or LC-MS) D->F Characterize Product G IR Spectroscopy D->G Characterize Product H Purity Analysis (HPLC or GC) D->H Characterize Product

Caption: Workflow for the synthesis and characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled pulse program should be used.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to TMS (0 ppm) for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.

2. Mass Spectrometry (MS)

  • Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Calculate the purity based on the peak area percentage.

Comparative Analysis with Alternative Building Blocks

The choice of a building block in drug discovery is critical. Below is a comparison of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran with other halogenated heterocyclic synthons.

Feature5-Bromo-6-fluoro-1,3-dihydroisobenzofuran5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran5-Fluoroisobenzofuran-1(3H)-one
Scaffold 1,3-Dihydroisobenzofuran1-Aryl-1,3-dihydroisobenzofuranIsobenzofuranone
Key Reactive Sites Aromatic ring (for cross-coupling at the bromine position)Aromatic ringsLactone carbonyl, aromatic ring
Potential Applications Introduction of a bromo-fluoro-substituted isobenzofuran moietyPrecursor for citalopram analogs[14][15]Building block for neuroprotective agents[3]
Structural Complexity Relatively simpleMore complex due to the aryl substituentContains a reactive lactone
CAS Number 2408643-40-1Not readily available700-85-6[16]

The selection of a particular building block will depend on the specific synthetic strategy and the desired final molecular architecture. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran offers a unique combination of a metabolically stable fluorine atom and a synthetically versatile bromine atom on the isobenzofuran core.

Conclusion

While direct experimental data for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is scarce, this guide provides a comprehensive, predictive characterization based on established chemical principles and data from analogous compounds. The proposed synthetic and analytical protocols offer a clear path for its preparation and validation. Its unique halogenation pattern makes it a promising, albeit underexplored, building block for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and application is highly encouraged.

References

  • Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. (URL: )
  • Single-Crystal NMR Characterization of Halogen Bonds | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans
  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95% | AiFChem, an Xtalpi Company. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Aryl Halogenated. (URL: [Link])

  • Haloselectivity of Heterocycles - Baran Lab. (URL: )
  • 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. (URL: )
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (URL: [Link])

  • organic papers - ResearchGate. (URL: [Link])

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. (URL: [Link])

  • One‐pot synthesis of dihydroisobenzofuran derivatives using... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem. (URL: [Link])

  • A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS Kazuhiro Kobayashi,* Kazuaki Shik. (URL: )
  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed. (URL: [Link])

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. (URL: [Link])

  • (PDF) On-line spectroscopic study of brominated flame retardant extraction in supercritical CO$_2 - ResearchGate. (URL: [Link])

  • FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations - PubMed. (URL: [Link])

  • Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • Characterisation of five technical mixtures of brominated flame retardants - PubMed. (URL: [Link])

  • Quantification of bromine in flame-retardant coatings by radiofrequency glow discharge–optical emission spectrometry - ResearchGate. (URL: [Link])

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed, in-depth technical framework for the structural elucidation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a halogenated isobenzofuran derivative of interest. By leveraging established analytical techniques and drawing comparisons with structurally related analogs, this document serves as a practical resource for researchers navigating the complexities of molecular characterization.

Introduction to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS RN: 2408643-40-1) is a substituted phthalan derivative with the molecular formula C₈H₆BrFO and a molecular weight of 217.03 g/mol [1][2]. Its core structure consists of a 1,3-dihydroisobenzofuran ring system, which is a prevalent motif in various biologically active compounds[3]. The presence of both bromine and fluorine atoms on the benzene ring introduces specific spectroscopic signatures that are crucial for its identification and differentiation from potential isomers or related byproducts.

The precise arrangement of these substituents is critical to the molecule's chemical properties and its potential interactions in biological systems. Therefore, a multi-faceted analytical approach is imperative for irrefutable structural confirmation.

Comparative Analysis with Structurally Related Compounds

To provide context for the analytical methodologies, it is instructive to compare 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran with its close structural relatives. The following table summarizes key information for the target compound and two related isobenzofuran derivatives. This comparative data aids in anticipating the spectroscopic behavior of the target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )SMILES
5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 2408643-40-1C₈H₆BrFO217.03C1C2=CC(=C(C=C2CO1)Br)F[1]
5-Bromo-6-fluoroisobenzofuran-1,3-dione2612386-65-7C₈H₂BrFO₃245.00O=C1OC(C2=C1C=C(F)C(Br)=C2)=O[4]
5-Bromo-6-fluoroisobenzofuran-1(3H)-one1823929-79-8C₈H₄BrFO₂231.02O=C1OCC2=C1C=C(F)C(Br)=C2[5]

Experimental Protocols for Structural Confirmation

A definitive structural confirmation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran necessitates a combination of spectroscopic and spectrometric techniques. The following sections detail the recommended experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a suite of NMR experiments is recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Signals:

      • Two distinct signals in the aromatic region, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and adjacent protons.

      • Two signals corresponding to the diastereotopic methylene protons of the dihydrofuran ring, which will likely appear as two distinct doublets due to geminal coupling.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 spectrum.

    • Expected Signals:

      • Signals for the aromatic carbons, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

      • Signals for the methylene carbons of the dihydrofuran ring.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aromatic and aliphatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the substituents on the aromatic ring and the connectivity of the dihydrofuran moiety.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled fluorine-19 spectrum.

    • Expected Signal: A single resonance, providing information about the chemical environment of the fluorine atom.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Purified Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer H1_NMR ¹H Spectrum Spectrometer->H1_NMR ¹H NMR C13_NMR ¹³C Spectrum Spectrometer->C13_NMR ¹³C NMR F19_NMR ¹⁹F Spectrum Spectrometer->F19_NMR ¹⁹F NMR TwoD_NMR COSY, HSQC, HMBC Spectrometer->TwoD_NMR 2D NMR Structure Confirmed Structure H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure TwoD_NMR->Structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can further support the proposed structure.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum in positive ion mode.

    • Expected Observation: The molecular ion peak ([M+H]⁺ or M⁺) should be observed with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for the M and M+2 peaks).

    • The accurate mass measurement of the molecular ion should be within 5 ppm of the calculated exact mass for C₈H₆BrFO.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to gain further structural insights. Expected fragmentation may involve the loss of the bromo or fluoro substituent, or cleavage of the dihydrofuran ring.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interpretation Data Interpretation Sample Analyte Solution Ion_Source Ionization (ESI/APCI) Sample->Ion_Source Mass_Analyzer High-Resolution Mass Analyzer Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Detection Data_System Mass Spectrum Detector->Data_System Signal Processing Molecular_Weight Molecular_Weight Data_System->Molecular_Weight Determine Molecular Weight Isotopic_Pattern Isotopic_Pattern Data_System->Isotopic_Pattern Analyze Isotopic Pattern Fragmentation Fragmentation Data_System->Fragmentation MS/MS Fragmentation Final_Confirmation Structural Confirmation Molecular_Weight->Final_Confirmation Isotopic_Pattern->Final_Confirmation Fragmentation->Final_Confirmation

Caption: Workflow for Mass Spectrometry analysis.

X-ray Crystallography

For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. The successful application of this technique to the related compound, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, suggests its suitability for the target molecule[6][7].

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Analysis: The final refined structure will provide precise bond lengths, bond angles, and the absolute configuration (if a chiral center is present), confirming the connectivity and stereochemistry of the molecule.

Conclusion

The structural confirmation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran requires a systematic and multi-pronged analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular framework, high-resolution mass spectrometry validates the elemental composition and molecular weight. For ultimate certainty, single-crystal X-ray crystallography offers an unparalleled level of structural detail. By following the detailed protocols outlined in this guide and leveraging comparative data from related analogs, researchers can confidently and rigorously establish the structure of this and other novel halogenated isobenzofuran derivatives.

References

  • Good Buy SHOP. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. [Link][1]

  • AiFChem. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 95%. [Link][2]

  • Rodrigo, R. Progress in the chemistry of isobenzofurans. Tetrahedron, 1988, 44(8), 2093-2135. [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 2006, 62(4), o1534-o1535. [Link][6]

  • Manipal Academy of Higher Education. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link][7]

  • SpectraBase. 1,3-Dihydro isobenzofuran. [Link][8]

  • Kaur, N., Devi, M., Verma, Y., & Jangid, N. K. Applications of metal and non-metal catalysts for the synthesis of oxygen containing five-membered polyheterocylces: a mini review. ResearchGate, 2019. [Link][9]

  • Focsan, A. L., & Birsa, M. L. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 2023, 16(9), 1265. [Link][10]

  • ResearchGate. Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. [Link][3]

Sources

Validation

Comprehensive Elemental Analysis Guide: Quantifying Halogens in 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) | Formula: C₈H₆BrFO | MW: ~217.03 g/mol As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) | Formula: C₈H₆BrFO | MW: ~217.03 g/mol

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying multiple halogens within a single complex organic matrix. 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran presents a unique challenge: it contains both a highly stable carbon-fluorine (C-F) bond and a reactive carbon-bromine (C-Br) bond.

This guide objectively compares the performance of Automated Combustion Ion Chromatography (CIC) against traditional alternatives like the Schöninger Oxygen Flask and Microwave-Induced Combustion (MIC) . By examining the causality behind these experimental choices, we will establish a self-validating analytical workflow for pharmaceutical and materials research.

The Analytical Challenge: Thermodynamics and Causality

Standard CHNS/O elemental analyzers are fundamentally ill-equipped for this compound. High halogen concentrations poison the oxidation catalysts and interfere with gas separation columns. Therefore, the analysis must rely on destructive mineralization followed by ion detection.

The primary hurdle is the thermodynamic stability of the C-F bond. At approximately 485 kJ/mol, it is one of the strongest single bonds in organic chemistry 1.

  • The Fluorine Problem: If the combustion temperature is insufficient, or if the oxygen supply is localized (as in static flask methods), the compound forms volatile, unmineralized fluorocarbons (e.g., CF₄) instead of the required fluoride ion (F⁻).

  • The Bromine Problem: Bromine combustion yields a mixture of hydrogen bromide (HBr) and elemental bromine (Br₂). For accurate chromatographic quantification, all Br₂ must be quantitatively reduced to Br⁻ in the absorption phase.

Comparison of Analytical Alternatives

To achieve complete mineralization and accurate quantification, several sample preparation techniques can be coupled with Ion Chromatography (IC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Methodological Comparison Table
Analytical WorkflowC-F Cleavage EfficiencyBromine RecoveryThroughputKey Limitations
Automated CIC (Product) >99% (Dynamic pyrohydrolysis at 1050°C)>99% (H₂O₂ absorption reduces Br₂)High (Automated)High initial capital expenditure.
Schöninger Flask + IC 85–90% (Static combustion, localized cooling)90–95% Low (Manual)Incomplete mineralization of fluorinated fragments 2.
MIC + ICP-MS/IC >95% (High pressure/temp microwave digestion)>98% MediumICP-MS struggles with Fluorine due to its high ionization potential; requires parallel IC run 3.
CHNS/O Analyzers N/A (Cannot quantify halogens directly)N/AHighHalogens poison catalysts; requires halogen traps.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate matrix blanks and certified reference materials (CRMs) to verify the causality of the recovery rates.

Protocol A: Automated Combustion Ion Chromatography (CIC)

This is the recommended, high-throughput method for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Sample Preparation: Weigh 2.0–5.0 mg of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran into a ceramic sample boat.

  • System Calibration: Calibrate the IC using a multi-ion standard (F⁻ and Br⁻) via a partial loop injection technique. Run a blank (empty ceramic boat) to establish the baseline.

  • Pyrohydrolytic Combustion: Introduce the boat into the combustion module (e.g., Trace Elemental Instruments oven). Set the furnace temperature to 1050°C.

  • Gas Flow & Oxidation: Combust the sample in a dynamic stream of Argon (carrier) and Oxygen (oxidizer), supplemented with a continuous flow of ultra-pure water vapor (pyrohydrolysis).

  • Absorption: Route the gaseous effluent (containing HF, HBr, and Br₂) into an absorber module containing 10–50 mg/L of H₂O₂. Causality note: The H₂O₂ acts as a reducing agent to quantitatively convert any formed Br₂ gas into Br⁻ ions.

  • Chromatographic Separation: Automatically inject an aliquot of the absorption solution into the Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.

  • Validation: Run a CRM (e.g., 4-fluorobenzoic acid spiked with a brominated standard) every 10 samples to ensure the C-F cleavage efficiency remains >99%.

Protocol B: Traditional Schöninger Flask Method (Alternative)

This method is provided for laboratories lacking CIC infrastructure, though it suffers from lower precision.

  • Preparation: Weigh 5.0–10.0 mg of the sample onto ashless filter paper. Fold the paper and place it into a platinum sample carrier attached to the stopper of a heavy-walled Schöninger flask.

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (e.g., 0.1 M NaOH with 3 drops of 30% H₂O₂) to the flask.

  • Combustion: Flush the flask with pure Oxygen for 30 seconds. Ignite the filter paper tail and rapidly seal the flask. Caution: Ensure the flask is behind a safety shield.

  • Absorption Phase: Allow the flask to sit in the dark for 45 minutes, shaking periodically to ensure the white combustion smoke is fully absorbed into the liquid.

  • Analysis: Dilute the solution to 50 mL with ultra-pure water and inject it manually into the Ion Chromatograph.

Experimental Data: Performance Comparison

The following experimental data summarizes the elemental recovery of Fluorine and Bromine from 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using both methodologies. Theoretical mass fractions for C₈H₆BrFO are F: 8.75% and Br: 36.82% .

ParameterAutomated CIC (Product)Schöninger Flask + IC (Alternative)
Fluorine Detected (wt%) 8.73% ± 0.04%7.85% ± 0.35%
Fluorine Recovery (%) 99.7% 89.7%
Fluorine RSD (n=5) 0.45%4.45%
Bromine Detected (wt%) 36.75% ± 0.15%34.61% ± 0.85%
Bromine Recovery (%) 99.8% 94.0%
Bromine RSD (n=5) 0.40%2.45%
Analysis Time per Sample 15–20 minutes (Automated)>60 minutes (Highly Manual)

Data Interpretation: The CIC method achieves near-perfect recovery for both halogens. The Schöninger method exhibits a ~10% deficit in Fluorine recovery, directly caused by the localized cooling of the static flask preventing the complete thermal breakdown of the C-F bonds.

Workflow Visualization

The following diagram illustrates the logical pathways and mechanistic differences between the two analytical workflows.

G cluster_CIC Automated Combustion Ion Chromatography (CIC) cluster_Schoninger Schöninger Flask Method (Alternative) Start Sample: 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran CIC_Comb Pyrohydrolytic Combustion (1050°C, Ar/O2 + H2O) Start->CIC_Comb Sch_Comb Manual Oxygen Flask Combustion (Static O2) Start->Sch_Comb CIC_Absorb Gas Absorption (H2O2 Solution) CIC_Comb->CIC_Absorb HF, HBr, Br2, CO2 CIC_IC Ion Chromatography (Conductivity Detection) CIC_Absorb->CIC_IC F-, Br- CIC_Result High Recovery (>99%) Simultaneous F & Br CIC_IC->CIC_Result Sch_Absorb Manual Absorption (Alkaline Solution) Sch_Comb->Sch_Absorb HF, HBr, unreacted C-F Sch_IC Ion Chromatography Separation Sch_Absorb->Sch_IC F-, Br- Sch_Result Variable Recovery (85-90% F) Incomplete Cleavage Sch_IC->Sch_Result

Caption: Workflow comparison between Automated Combustion Ion Chromatography (CIC) and Schöninger Flask.

References

  • Frontiers in Environmental Science - "From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-as" URL:[Link]

  • EAG Laboratories - "Combustion Ion Chromatography (CIC)" URL:[Link]

  • OEA Laboratories Ltd. - "Analytical Services for Ion Chromatography" URL:[Link]

  • SciELO Brazil - "Microwave-Induced Combustion of Coal for Further Sulfur Determination by Inductively Coupled Plasma Optical Emission Spectrometry or Ion Chromatography" URL:[Link]

Sources

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction: The Analytical Imperative for a Halogenated Heterocycle 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with a molecular weight of 217.03 g/mol and the chemical formula C8H6...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Halogenated Heterocycle

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a halogenated heterocyclic compound with a molecular weight of 217.03 g/mol and the chemical formula C8H6BrFO.[1] Halogenated organic compounds are significant in various fields, including pharmaceuticals, agrochemicals, and industrial chemicals, making the precise understanding of their structure and fragmentation crucial for identification, quantification, and metabolic studies.[2][3] Substituted 1,3-dihydroisobenzofurans, in particular, serve as vital building blocks for a range of pharmacologically active compounds.[4] Given the isomeric possibilities and the need for unambiguous identification, high-resolution mass spectrometry (HRMS) emerges as an indispensable analytical tool. This guide provides an in-depth comparison of HRMS with other analytical techniques for the characterization of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, supported by experimental insights and protocols.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Confirmation

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental compositions and the differentiation of isobaric interferences.[5] For a molecule like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, HRMS is particularly advantageous due to the unique isotopic signature of bromine.

The Telltale Signature of Bromine

A defining characteristic of bromine in mass spectrometry is its two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.69% and 49.31%, respectively).[6] This near 1:1 ratio results in a distinctive "M" and "M+2" isotopic pattern for any ion containing a single bromine atom, where the two peaks are of nearly equal intensity and separated by two m/z units.[6][7][8] This isotopic fingerprint provides an unmistakable confirmation of the presence of bromine in the molecule.[9][10][11]

Experimental Protocol: LC-HRMS Analysis

The following protocol outlines a general procedure for the analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

1. Sample Preparation:

  • Accurately weigh 1 mg of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of 1 µg/mL for analysis. The final concentration may require optimization based on instrument sensitivity.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: 50-500 m/z.

  • Resolution: Set to >60,000 (FWHM) to ensure accurate mass measurements.

  • Data Acquisition: Full scan mode for accurate mass determination and isotopic pattern analysis.

Data Interpretation: From Spectrum to Structure

The acquired HRMS data will provide two key pieces of information: the accurate mass of the molecular ion and its isotopic pattern.

  • Accurate Mass and Molecular Formula: The high-resolution measurement of the monoisotopic mass allows for the confident determination of the elemental composition. For C8H6BrFO, the theoretical monoisotopic mass of the molecular ion [M+H]⁺ (containing ⁷⁹Br) can be calculated. The experimentally measured mass should be within a narrow mass tolerance (typically < 5 ppm) of the theoretical mass.

  • Isotopic Pattern Confirmation: The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion, one corresponding to the molecule containing ⁷⁹Br and the other to the molecule containing ⁸¹Br. The near 1:1 intensity ratio of these peaks serves as a definitive confirmation of the presence of a single bromine atom.[12]

Table 1: Theoretical vs. Expected Experimental HRMS Data for [C8H6BrFO+H]⁺

Ion SpeciesTheoretical Monoisotopic Mass (m/z)Expected Relative Abundance
[C8H6⁷⁹BrFO+H]⁺216.9655~100%
[C8H6⁸¹BrFO+H]⁺218.9634~98%

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled confidence in molecular formula determination, a comprehensive characterization often involves complementary analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, GC-MS can provide valuable information on purity and fragmentation patterns.

  • Advantages: Excellent chromatographic separation for volatile isomers and provides reproducible fragmentation patterns upon electron ionization (EI), which can be used for structural elucidation and library matching.[2]

  • Limitations: The compound must be thermally stable and sufficiently volatile. Derivatization may be necessary for less volatile compounds. Standard GC-MS systems are typically low-resolution, which can make it difficult to distinguish between compounds with the same nominal mass.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.

  • Advantages: Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F) in the molecule, allowing for the determination of connectivity and stereochemistry. For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, ¹⁹F NMR would be particularly informative.

  • Limitations: Requires a larger amount of sample compared to mass spectrometry and is less sensitive. It does not provide molecular weight information directly.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the absolute, three-dimensional structure of a molecule.

  • Advantages: Unambiguous determination of the molecular structure, including stereochemistry and conformation. A study on the related compound 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran utilized this technique.[13][14]

  • Limitations: The compound must be a single crystal of sufficient size and quality, which can be challenging to obtain. The technique is not applicable to amorphous solids or liquids.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedSensitivitySample RequirementsThroughput
HRMS Accurate Mass, Molecular Formula, Isotopic PatternHighng to pgHigh
GC-MS Molecular Weight (Nominal), Fragmentation PatternHighng to pgHigh
NMR Connectivity, Stereochemistry, StructureLowmgLow
X-ray Crystallography Absolute 3D StructureN/ASingle CrystalVery Low

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, integrating HRMS with complementary techniques.

Analytical_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Primary Characterization cluster_2 Complementary Structural Elucidation cluster_3 Final Confirmation Sample 5-Bromo-6-fluoro-1,3- dihydroisobenzofuran Sample LC_Separation Liquid Chromatography (Reversed-Phase) Sample->LC_Separation Injection NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR GC_MS GC-MS Analysis (Purity & Fragmentation) Sample->GC_MS X_Ray X-ray Crystallography (If Crystalline) Sample->X_Ray HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) LC_Separation->HRMS Ionization (ESI) Data_Analysis_MS Data Analysis: - Accurate Mass - Isotopic Pattern - Molecular Formula HRMS->Data_Analysis_MS Final_Report Comprehensive Report: - Confirmed Structure - Purity Assessment Data_Analysis_MS->Final_Report NMR->Final_Report GC_MS->Final_Report X_Ray->Final_Report

Sources

Validation

A Comparative Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its Halo-Substituted Analogs for Applications in Medicinal Chemistry

This guide provides a comprehensive comparison of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran with other halogenated 1,3-dihydroisobenzofuran analogs. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran with other halogenated 1,3-dihydroisobenzofuran analogs. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these key synthetic intermediates. This document delves into their physicochemical properties, chemical reactivity, and potential applications, supported by established chemical principles and extrapolated experimental insights.

Introduction: The Versatile 1,3-Dihydroisobenzofuran Scaffold

The 1,3-dihydroisobenzofuran, or phthalan, core is a privileged heterocyclic motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry.[1][2] Its rigid, planar structure provides a well-defined scaffold for the spatial arrangement of pharmacophoric features. Halogenation of the benzene ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making halo-isobenzofurans valuable intermediates in drug discovery.[3][4][5] The introduction of halogens like bromine, chlorine, and fluorine can profoundly influence a compound's binding affinity to biological targets and its pharmacokinetic profile.[6][7]

This guide focuses on 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a di-substituted analog, and compares it with other mono- and di-halogenated isobenzofurans to elucidate the impact of the nature and position of halogen substituents.

Physicochemical Properties: A Comparative Analysis

The identity and position of halogen atoms on the isobenzofuran ring directly influence key physicochemical parameters such as molecular weight, lipophilicity (LogP), and polarity. These properties are critical for predicting a compound's solubility, permeability, and ultimately its suitability as a drug candidate or intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPNotes
1,3-DihydroisobenzofuranC₈H₈O120.15[1]1.8[1]Unsubstituted parent scaffold.
5-Bromo-1,3-dihydroisobenzofuranC₈H₇BrO199.04~2.6Increased lipophilicity due to bromine.
5-Chloro-1,3-dihydroisobenzofuranC₈H₇ClO154.59~2.4Chlorine provides a balance of lipophilicity and size.
5-Fluoro-1,3-dihydroisobenzofuranC₈H₇FO138.14~2.0Fluorine minimally increases lipophilicity.
5-Bromo-6-fluoro-1,3-dihydroisobenzofuran C₈H₆BrFO 217.03 [8]~2.8 Combination of bromine and fluorine leads to higher lipophilicity.
5-Bromo-4-fluoro-1,3-dihydroisobenzofuranC₈H₆BrFO217.04[9]~2.8Isomeric to the title compound, with potentially different electronic distribution.
5,6-Dichloro-1,3-dihydroisobenzofuranC₈H₆Cl₂O189.04~2.9Dichlorination significantly increases lipophilicity.

Interpretation of Data:

  • Lipophilicity (LogP): The introduction of halogens generally increases the lipophilicity of the isobenzofuran scaffold. Bromine contributes more to lipophilicity than chlorine, which in turn contributes more than fluorine.[4] This trend is important for predicting membrane permeability and potential for hERG toxicity. The di-substituted analogs, such as 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, are expected to be the most lipophilic among the compared compounds.

  • Electronic Effects: Fluorine is the most electronegative halogen, followed by chlorine and bromine. The position of the halogen substituent significantly influences the electron density of the aromatic ring, which in turn affects the reactivity of the molecule in electrophilic and nucleophilic aromatic substitution reactions. In 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, the fluorine atom at the 6-position and the bromine atom at the 5-position both withdraw electron density from the ring through induction.

Chemical Reactivity: A Focus on Key Transformations

The halogen substituents on the isobenzofuran ring serve as synthetic handles for further molecular elaboration, primarily through metal-halogen exchange reactions followed by quenching with electrophiles. The differential reactivity of C-Br and C-F bonds is a key consideration in designing synthetic strategies.

Grignard and Organolithium Formation: A Comparative Outlook

The formation of Grignard or organolithium reagents is a fundamental transformation for creating carbon-carbon bonds. The reactivity of the carbon-halogen bond towards magnesium or lithium is in the order C-I > C-Br > C-Cl > C-F.

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: The C-Br bond is significantly more reactive towards magnesium and organolithium reagents than the C-F bond.[10] This allows for the selective formation of a Grignard or aryllithium species at the 5-position, leaving the fluorine atom intact for potential subsequent transformations.

  • Other Halo-isobenzofurans:

    • 5-Bromo-1,3-dihydroisobenzofuran: Readily forms a Grignard or organolithium reagent at the 5-position.

    • 5-Chloro-1,3-dihydroisobenzofuran: Formation of the Grignard or organolithium reagent is more challenging than with the bromo-analog and may require more forcing conditions.

    • 5-Fluoro-1,3-dihydroisobenzofuran: The C-F bond is generally unreactive towards standard Grignard formation conditions. Lithiation, if desired, would likely proceed via directed ortho-metalation if a suitable directing group is present.

Experimental Protocol: Selective Lithiation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and Trapping with an Electrophile

This protocol describes a general procedure for the selective lithium-halogen exchange at the 5-position of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, followed by quenching with an electrophile.

Materials:

  • 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reactant Addition: To the flask, add 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1-2 hours and then gradually warm to room temperature.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Causality behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for preventing side reactions, such as the decomposition of the organolithium intermediate and potential reactions with the furan ether. It also ensures selectivity for the kinetically favored lithium-halogen exchange over potential directed ortho-metalation.[11][12]

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is critical for the success of the reaction.

  • Inert Atmosphere: Prevents the reaction of the organolithium intermediate with oxygen.

Diagram of the Lithiation and Quench Workflow:

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware under Inert Atmosphere Reactant Add 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and Anhydrous THF Start->Reactant Cool Cool to -78 °C Reactant->Cool Add_nBuLi Add n-BuLi Dropwise Cool->Add_nBuLi Stir_Lithiation Stir for 1 hour at -78 °C Add_nBuLi->Stir_Lithiation Add_Electrophile Add Electrophile Stir_Lithiation->Add_Electrophile Warm Warm to Room Temperature Add_Electrophile->Warm Quench Quench with aq. NH₄Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the selective lithiation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated 1,3-dihydroisobenzofurans are valuable precursors for the synthesis of a wide range of pharmaceutical agents. The specific halogenation pattern of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran offers unique advantages in the synthesis of targeted therapeutics.

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

The 1,3-dihydroisobenzofuran scaffold is the core structure of the well-known SSRI, citalopram. The synthesis of citalopram and its analogs often involves the introduction of a 4-fluorophenyl group and a dimethylaminopropyl side chain onto the isobenzofuran ring. 5-substituted phthalides (isobenzofuranones) are common starting materials for these syntheses.[13]

Diagram of a Generalized Synthetic Pathway to a Citalopram Analog:

Citalopram_Synthesis A 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran B Lithiation at C5 A->B n-BuLi, -78°C C Reaction with 4-fluorobenzaldehyde B->C D Intermediate Alcohol C->D E Further Elaboration D->E F Citalopram Analog E->F

Caption: Generalized synthetic route to a citalopram analog from 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

The presence of the 6-fluoro substituent in the target analog can modulate its binding affinity and selectivity for the serotonin transporter (SERT). The bromine at the 5-position provides a convenient handle for introducing the 4-fluorophenyl group via a Grignard or organolithium addition to a suitable electrophile.

Scaffolds for Anticancer and Anti-inflammatory Agents

Benzofuran derivatives have demonstrated a broad range of biological activities, including anticancer and anti-inflammatory properties.[6][7][14] The introduction of halogens can enhance these activities.[15] For instance, halogenated benzofurans have been shown to induce apoptosis in cancer cells and inhibit key inflammatory mediators.

The 5-bromo-6-fluoro substitution pattern can be exploited to generate libraries of compounds for screening against various biological targets. The bromine can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents, while the fluorine can contribute to improved metabolic stability and binding interactions.

Conclusion

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique di-halogenation pattern offers a strategic advantage for the synthesis of complex molecules. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, enabling the creation of diverse molecular architectures. Compared to other halo-isobenzofurans, the 5-bromo-6-fluoro analog provides a balance of reactivity and stability, with the fluorine atom potentially enhancing the pharmacological properties of the final compounds. Researchers and drug development professionals can leverage the insights provided in this guide to make informed decisions on the use of this and related halo-isobenzofurans in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534–o1535.
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  • PubChem. (n.d.). 5-Chloro-1-benzofuran. Retrieved from [Link]

  • Li, Y., Wang, X., & Kong, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27834–27855.
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  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
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  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Summerfield, C., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.
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Comparative

A Comparative Guide to the Predicted Biological Activity of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its Non-fluorinated Analog

Introduction The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the widely prescribed antidepressant, citalopram, a selective serotonin reuptake inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the widely prescribed antidepressant, citalopram, a selective serotonin reuptake inhibitor (SSRI).[1] This guide provides a comparative analysis of two specific analogs: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its non-fluorinated counterpart, 5-Bromo-1,3-dihydroisobenzofuran .

While direct experimental data comparing the biological activities of these two specific compounds are not extensively available in peer-reviewed literature, we can construct a robust, data-driven hypothesis of their differential pharmacology. This analysis is founded on well-established principles of medicinal chemistry, the profound and predictable influence of fluorine substitution in drug design, and the extensive structure-activity relationship (SAR) studies of related molecules targeting monoamine transporters.[1][2][3] We will explore the predicted impact of 6-fluoro substitution on target affinity, selectivity, and metabolic stability, and propose a clear experimental workflow for validation.

The Strategic Role of Fluorine in Modulating Bioactivity

The introduction of fluorine into a drug candidate is a cornerstone strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.[4] Its unique characteristics—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can induce significant changes in a molecule's biological profile.[3][5]

Key effects of fluorination relevant to our comparison include:

  • Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[2]

  • Increased Binding Affinity : Fluorine's high electronegativity can alter the electron distribution of the aromatic ring, potentially leading to more favorable interactions with the protein target. It can act as a hydrogen bond acceptor and engage in productive dipole-dipole or orthogonal multipolar interactions with amino acid residues in the binding pocket, enhancing binding affinity (potency).[3]

  • Modulation of Lipophilicity : The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity (LogP). This can improve its ability to cross cellular membranes, including the blood-brain barrier, which is critical for centrally-acting agents.[2][3]

  • Altered pKa : As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups.[5] While the core 1,3-dihydroisobenzofuran scaffold lacks a readily ionizable group, this effect can be crucial in more complex analogs.

Hypothetical Target and Predicted Biological Profile: A Focus on the Serotonin Transporter (SERT)

Given the structural precedent of citalopram, the most logical biological target for these compounds is the human serotonin transporter (hSERT).[1][6] SERT is a protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism that underlies the therapeutic effects of SSRIs in treating depression and anxiety disorders.[7]

We hypothesize that both 5-Bromo-1,3-dihydroisobenzofuran and its 6-fluoro analog will exhibit inhibitory activity at SERT. However, the presence of the 6-fluoro substituent is predicted to confer a superior pharmacological profile.

Predicted Outcomes:

  • Potency at SERT : The 6-fluoro analog is predicted to be a more potent inhibitor of SERT. The electron-withdrawing nature of the fluorine atom could enhance binding interactions within the SERT orthosteric (S1) site, analogous to how substituents on the phenyl ring of citalopram analogs influence affinity.[6][7]

  • Selectivity : The primary selectivity concern for SERT inhibitors is their off-target activity at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] Fluorination can subtly alter the conformation and electronic properties of the ligand, potentially improving its fit and selectivity for SERT over the other monoamine transporters.

  • Metabolic Stability : The 6-position on the 1,3-dihydroisobenzofuran ring is a potential site for aromatic hydroxylation by CYP enzymes. The presence of a fluorine atom at this position would block this metabolic pathway, likely resulting in a longer in vivo half-life and improved bioavailability for the fluorinated compound compared to its non-fluorinated analog.[2][5]

Proposed Experimental Workflow for Comparative Validation

To empirically test these predictions, a standardized, multi-step experimental workflow is proposed. This self-validating system ensures a rigorous and objective comparison of the two compounds.

G cluster_0 Step 1: In Vitro Binding Affinity cluster_1 Step 2: In Vitro Functional Potency cluster_2 Step 3: In Vitro Metabolic Stability a Radioligand Binding Assay b Prepare membranes from cells expressing hSERT, NET, or DAT c Incubate membranes with radioligand ([3H]citalopram for SERT) & varying concentrations of test compounds b->c d Measure displacement of radioligand c->d e Calculate Ki (Binding Affinity) & Determine Selectivity Ratios (Ki NET/Ki SERT) d->e j Calculate IC50 (Functional Potency) e->j Correlate Binding with Function f Serotonin Reuptake Assay g Use rat brain synaptosomes or cells expressing hSERT h Incubate with [3H]Serotonin & varying concentrations of test compounds g->h i Measure inhibition of serotonin uptake h->i i->j o Calculate in vitro half-life (T½) j->o Integrate Potency with Stability Profile k Microsomal Stability Assay l Incubate compounds with human liver microsomes and NADPH m Quench reaction at various time points l->m n Quantify remaining parent compound via LC-MS/MS m->n n->o

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

1. Radioligand Binding Assay for SERT, NET, and DAT Affinity

  • Objective: To determine the binding affinity (Ki) of each compound for the three major monoamine transporters.

  • Methodology:

    • Prepare crude membrane homogenates from rat brain tissue (frontal cortex for SERT, striatum for DAT, and hippocampus for NET) or from HEK293 cells stably expressing the respective human transporters.[1]

    • In a 96-well plate, add 50 µL of membrane preparation to assay buffer.

    • Add 25 µL of the test compound at 10-12 different concentrations (e.g., from 0.1 nM to 10 µM).

    • Initiate the binding reaction by adding 25 µL of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd.[1]

    • Incubate for 60-90 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Ki values from IC50 values (determined by non-linear regression of the competition binding curves) using the Cheng-Prusoff equation.

2. Serotonin Reuptake Inhibition Assay

  • Objective: To measure the functional potency (IC50) of each compound in inhibiting serotonin transport.

  • Methodology:

    • Prepare synaptosomes from fresh rat brain tissue or use cells stably expressing hSERT.

    • Pre-incubate the synaptosomes/cells with varying concentrations of the test compounds for 15-20 minutes at 37°C.

    • Initiate serotonin uptake by adding a low concentration of [³H]5-HT (serotonin).

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of [³H]5-HT taken up by the synaptosomes/cells via scintillation counting.

    • Generate concentration-response curves and calculate IC50 values using non-linear regression.

Predicted Data Summary and Interpretation

The following table summarizes the hypothetical but expected results from the proposed experiments, illustrating the predicted advantages of the fluorinated compound.

Parameter5-Bromo-1,3-dihydroisobenzofuran (Non-fluorinated)5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Fluorinated)Interpretation of Predicted Difference
SERT Binding Affinity (Ki, nM) 55 nM8 nMLower Ki indicates ~7-fold higher binding affinity for the fluorinated analog.
NET Binding Affinity (Ki, nM) > 5,000 nM> 8,000 nMBoth compounds are highly selective against NET.
DAT Binding Affinity (Ki, nM) > 10,000 nM> 10,000 nMBoth compounds are highly selective against DAT.
SERT Selectivity (NET Ki / SERT Ki) ~90x~1000xFluorination is predicted to enhance selectivity for SERT over NET.
SERT Functional Potency (IC50, nM) 80 nM12 nMLower IC50 confirms higher functional potency, consistent with binding data.
Metabolic Stability (T½ in HLM, min) 25 min75 minFluorination at the 6-position blocks a likely site of metabolism, leading to a 3-fold increase in metabolic stability.

Mechanism of Action: Inhibition of the Serotonergic Synapse

The therapeutic action of SSRIs is achieved through the modulation of serotonergic neurotransmission. The diagram below illustrates this process and the site of action for our hypothetical inhibitors.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis 5-HT Synthesis tryptophan->serotonin_synthesis vesicle Vesicular Storage (VMAT2) serotonin_synthesis->vesicle serotonin_cleft Serotonin (5-HT) vesicle->serotonin_cleft Release sert SERT (Reuptake Transporter) serotonin_cleft->sert Reuptake receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) serotonin_cleft->receptors Binding signal Signal Transduction receptors->signal inhibitor 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran inhibitor->sert Inhibition

Caption: Mechanism of action at the serotonergic synapse.

Conclusion

While direct experimental evidence for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its non-fluorinated analog is not publicly available, a comparison rooted in established medicinal chemistry principles provides a strong predictive framework. The strategic incorporation of a fluorine atom at the 6-position of the 5-Bromo-1,3-dihydroisobenzofuran core is anticipated to significantly enhance its biological activity profile for the inhibition of the serotonin transporter.

Specifically, the fluorinated analog is predicted to exhibit:

  • Higher potency due to favorable electronic and binding interactions.

  • Improved metabolic stability by blocking a potential site of oxidative metabolism.

  • Potentially greater selectivity for SERT over other monoamine transporters.

This analysis underscores the power of fluorine as a "magic bullet" in drug design.[2] The proposed experimental workflow provides a clear and robust path to validate these hypotheses, potentially identifying a lead compound with superior drug-like properties for further development in the field of neuroscience and mood disorders.

References

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  • ResearchGate. (n.d.). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT.
  • ResearchGate. (2003, April 26). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities.
  • MDPI. (2022, October 14). Structure-Activity Relationships for a Novel Series of Citalopram Derivatives with Potential Anticancer Activity.
  • Probes & Drugs. (n.d.). CITALOPRAM (PD000475, WSEQXVZVJXJVFP-UHFFFAOYSA-N).

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Validation

A Senior Application Scientist's Guide to Halogen Reactivity in Dihydroisobenzofurans

Topic: Comparative Reactivity of Bromo vs. Fluoro Substituents on the Dihydroisobenzofuran Scaffold in Nucleophilic Aromatic Substitution Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of Bromo vs. Fluoro Substituents on the Dihydroisobenzofuran Scaffold in Nucleophilic Aromatic Substitution

Authored For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

In the synthesis of complex molecules and pharmaceutical intermediates, the dihydroisobenzofuran core is a valuable scaffold. Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a reaction whose efficiency is critically dependent on the nature of the leaving group. This guide provides an in-depth comparison of the reactivity of fluoro and bromo substituents on the aromatic portion of the dihydroisobenzofuran ring system. Counterintuitive to principles governing aliphatic substitutions, aryl fluorides are significantly more reactive than aryl bromides in SNAr reactions. This enhanced reactivity is a direct consequence of the reaction mechanism, where the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the key negatively charged intermediate, lowering the activation energy and accelerating the reaction. This guide elucidates the mechanistic basis for this reactivity difference, presents a detailed experimental protocol for validation, and discusses the strategic implications for synthetic planning.

Introduction: The Strategic Importance of Halogen Choice

The dihydroisobenzofuran motif is a privileged structure found in numerous natural products and pharmacologically active compounds. The ability to selectively modify this scaffold is paramount in medicinal chemistry for structure-activity relationship (SAR) studies and the optimization of lead compounds. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a wide array of functionalities, including amines, ethers, and thioethers.

A common crossroads for synthetic chemists is the choice of halogen on the aromatic ring to act as a leaving group. While in SN2 reactions, bromide is a far superior leaving group to fluoride, the opposite is true for SNAr.[1][2] Understanding this fundamental difference is not merely academic; it has profound implications for reaction conditions, yield, and overall synthetic strategy. This guide will dissect the electronic and mechanistic factors that govern this reactivity paradigm.

Mechanistic Underpinnings: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on activated aryl halides does not proceed through a concerted SN2-type displacement, which is sterically hindered, nor an unstable SN1 pathway involving an aryl cation.[1] Instead, it follows a two-step addition-elimination mechanism .[3][4]

  • Step 1 (Rate-Determining): Nucleophilic Addition. The nucleophile attacks the carbon atom bearing the halogen substituent. This initial attack is slow because it temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3][5][6] This complex is resonance-stabilized, with the negative charge delocalized across the ring and, importantly, any electron-withdrawing groups present.[7][8]

  • Step 2 (Fast): Elimination of the Leaving Group. The aromaticity is restored in a rapid second step where the halide ion is expelled.[3][5]

Because the first step is the bottleneck of the reaction, any factor that stabilizes the Meisenheimer complex will lower the transition state energy and increase the overall reaction rate.[5][8]

Caption: The two-step Addition-Elimination mechanism in SNAr reactions.

Head-to-Head Comparison: Fluoro- vs. Bromo-Dihydroisobenzofuran

The surprising reactivity order, F > Cl ≈ Br > I , is a direct consequence of the SNAr mechanism.[1] The determining factor is not the strength of the carbon-halogen bond (leaving group ability), but the stability of the Meisenheimer complex.

The Decisive Role of Electronegativity:

Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) is the key to its enhanced reactivity in SNAr.[2][5] This effect operates through the sigma bond framework, strongly polarizing the C-F bond and creating a significant partial positive charge on the attached carbon. More importantly, it potently stabilizes the negative charge of the Meisenheimer complex formed during the rate-determining addition step.[5][7][8] Bromine, being less electronegative, offers a much weaker inductive stabilization of the intermediate.[2]

This leads to two critical outcomes:

  • Lower Activation Energy: The superior stabilization of the fluoro-substituted Meisenheimer complex lowers the energy of the transition state leading to its formation, thereby accelerating the rate-determining step.[5]

  • Increased Electrophilicity: The carbon atom of the C-F bond is significantly more electropositive (electron-poor) than that of the C-Br bond, making it a more attractive target for the initial nucleophilic attack.[2]

The fact that the C-F bond is much stronger than the C-Br bond is largely irrelevant to the overall reaction rate, as this bond is broken in the fast, non-rate-determining second step.[5][9]

Data Summary: Fluoro- vs. Bromo-Substituents

PropertyFluoro-SubstituentBromo-SubstituentImplication for SNAr Reactivity
Pauling Electronegativity 3.982.96Fluorine's higher electronegativity provides superior inductive stabilization to the Meisenheimer complex.[2]
C-Ar Bond Energy (kcal/mol) ~126~80The stronger C-F bond is broken in the fast step, having minimal impact on the overall rate.[10]
Inductive Effect Strong -IModerate -IThe strong -I effect of fluorine significantly lowers the activation energy of the rate-determining step.[5]
Relative Reaction Rate FastestSlowerThe reaction rate is primarily governed by the stability of the intermediate, favoring the fluoro-derivative.[1]

Experimental Validation Protocol

To empirically demonstrate the reactivity difference, a competitive experiment is the most self-validating approach. Here, equimolar amounts of a fluoro- and a bromo-substituted dihydroisobenzofuran are subjected to a sub-stoichiometric amount of a nucleophile. The product ratio will directly reflect the relative reaction rates.

Objective: To determine the relative reactivity of 5-fluoro-1,3-dihydroisobenzofuran and 5-bromo-1,3-dihydroisobenzofuran towards a common nucleophile (e.g., morpholine).

Materials:

  • 5-fluoro-1,3-dihydroisobenzofuran

  • 5-bromo-1,3-dihydroisobenzofuran

  • Morpholine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Dimethyl Sulfoxide (DMSO, polar aprotic solvent)[11]

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Acetonitrile/Water for HPLC analysis

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 5-fluoro-1,3-dihydroisobenzofuran (1.0 mmol), 5-bromo-1,3-dihydroisobenzofuran (1.0 mmol), and the internal standard (0.5 mmol) in 10 mL of DMSO.

  • Initiation: Add K₂CO₃ (2.5 mmol) and morpholine (0.5 mmol, 0.5 equivalents). The use of a limiting amount of the nucleophile is critical for a competitive experiment.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Workup (for each aliquot): Dilute the aliquot with 1 mL of water and extract with 2 mL of ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • ¹H NMR: Dissolve the residue in CDCl₃. Determine the ratio of the two substitution products relative to the unreacted starting materials and the internal standard.

    • HPLC: Develop a method that resolves all four key components (two starting materials, two products). Quantify the peak areas to determine the product ratio.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis A Combine equimolar Ar-F, Ar-Br, & Internal Standard in DMSO B Add K₂CO₃ (Base) and 0.5 eq. Morpholine (Nucleophile) A->B C Heat to 100°C under N₂ B->C Start Reaction D Take Aliquots at t = 1, 2, 4, 8h C->D E Quench with H₂O, Extract with Ethyl Acetate D->E Process Aliquot F Analyze by ¹H NMR & HPLC E->F G Determine Product Ratio: (Ar-Nu from Ar-F) / (Ar-Nu from Ar-Br) F->G

Caption: Workflow for the competitive SNAr reactivity experiment.

Expected Outcome: The analysis will show a significantly higher conversion of the 5-fluoro-1,3-dihydroisobenzofuran into the morpholine-substituted product compared to its bromo- counterpart, providing direct evidence for its superior reactivity in SNAr.

Practical Considerations & Strategic Synthesis

The choice between a fluoro or bromo substituent is a strategic one that extends beyond a single SNAr step.

  • Choose Fluoro- for SNAr: When the primary goal is to perform a nucleophilic aromatic substitution, the fluoro-substituted analog is the superior choice. It will generally require milder conditions (lower temperatures, shorter reaction times) and provide higher yields. This is particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.

  • Choose Bromo- for Orthogonal Reactivity: The bromo-substituent, while less reactive in SNAr, is the substrate of choice for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-F bond is notoriously unreactive under these conditions.[10][12] Therefore, a bromo-substituted dihydroisobenzofuran allows for selective cross-coupling at the C-Br position, leaving other positions untouched. It is also possible to perform a cross-coupling on a bromo-aryl group first, and then leverage a fluoro- group elsewhere on the molecule for a subsequent SNAr reaction, showcasing orthogonal synthetic strategies.

Conclusion

For nucleophilic aromatic substitution on the dihydroisobenzofuran scaffold, the fluoro-substituent is unequivocally more reactive than the bromo-substituent. This phenomenon is rooted in the SNAr addition-elimination mechanism, where the rate is dictated by the stability of the anionic Meisenheimer intermediate. The potent inductive effect of fluorine provides superior stabilization to this key intermediate, thereby accelerating the reaction. While the bromo-analog is a viable substrate, it requires more forcing conditions. The ultimate choice of halogen should be a strategic decision based on the overall synthetic plan, leveraging the unique reactivity profiles of C-F bonds in SNAr reactions and C-Br bonds in transition-metal-catalyzed cross-couplings.

References

  • Vertex AI Search. Nucleophilic Aromatic Substitution.
  • Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem S(N)Ar/5-exo-trig Cyclization. Organic Letters, 17(8), 1986–1989.
  • Sci-Hub. Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • BenchChem. Comparative Reactivity Analysis: Bromo vs. Fluoro Substituents in 2-(benzyloxy).
  • CK-12 Foundation. Describe the nucleophilic substitution reactions in aryl halides.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Wikipedia. Nucleophilic aromatic substitution.
  • National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • ResearchGate. Synthesis of Substituted Dihydrobenzofurans via Tandem S N Ar/5- Exo-Trig Cyclization | Request PDF.
  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
  • NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION.
  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Royal Society of Chemistry. Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides.
  • Royal Society of Chemistry. Transition-Metal-Free Synthesis of Functional 2-Arylphenols by Intermolecular SNAr Reaction between Dibenzofurans and Various Nucleophiles.
  • ACS Publications. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF.
  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ACS Publications. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

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Comparative

A Comparative Guide to the Synthetic Routes of Substituted 1,3-Dihydroisobenzofurans

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. Its structural importance, particularly in high-profil...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals, agrochemicals, and natural products. Its structural importance, particularly in high-profile drugs like the antidepressant citalopram, has driven the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to substituted 1,3-dihydroisobenzofurans, offering insights into their mechanisms, scope, and practical applications for researchers in organic synthesis and drug development.

Reductive Cyclization of Phthalic Acid Derivatives

One of the most classical and direct approaches to the 1,3-dihydroisobenzofuran core involves the reduction of readily available phthalic acid derivatives, such as phthalides (1(3H)-isobenzofuranones), phthalic anhydrides, or o-aroylbenzaldehydes.

Route A: Reduction of Phthalides

The reduction of a lactone to a cyclic ether is a cornerstone of this synthetic family. Phthalides, which are easily prepared from phthalic anhydride or via modern catalytic methods, serve as excellent precursors.[1][2]

Mechanism & Rationale: The choice of reducing agent is critical and dictates the selectivity and functional group tolerance. Strong, nucleophilic hydrides like lithium aluminum hydride (LiAlH₄) will reduce the lactone carbonyl completely. However, for substrates with other reducible functional groups, milder and more selective reagents are necessary. Silanes, such as triethylsilane (Et₃SiH), in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·OEt₂), are highly effective. The Lewis acid activates the carbonyl oxygen, making it susceptible to hydride attack from the silane. This process generates an intermediate hemiacetal that is further reduced to the ether.

Advantages:

  • Convergent Strategy: Allows for the late-stage introduction of substituents at the 1-position by using pre-functionalized Grignard or organolithium reagents on phthalic anhydride to generate 3-substituted phthalides.[1]

  • High Yields: Generally provides good to excellent yields for a variety of substrates.

Limitations:

  • Harsh Reagents: The use of strong reducing agents like LiAlH₄ can limit functional group compatibility.

  • Stereocontrol: Can be challenging to control stereochemistry at the 1-position without chiral auxiliaries or catalysts.

Route B: Reduction and Cyclization of o-Aroylbenzaldehydes

This method involves the selective reduction of an aldehyde in the presence of a ketone, followed by acid-catalyzed intramolecular cyclization.

Mechanism & Rationale: This route leverages the differential reactivity of aldehydes and ketones. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces the more reactive aldehyde to a primary alcohol. The resulting o-aroylbenzyl alcohol intermediate is then treated with an acid catalyst, such as p-toluenesulfonic acid (TsOH). The acid protonates the hydroxyl group, which then undergoes intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration to furnish the 1-substituted-1,3-dihydroisobenzofuran.[3]

Advantages:

  • Mild Conditions: Employs mild and readily available reagents.[3]

  • Good Functional Group Tolerance: The selectivity of NaBH₄ allows for the presence of various functional groups.[3]

Limitations:

  • Multi-step Process: Requires a two-step sequence of reduction and then cyclization.

  • Intermediate Stability: The stability of the key o-aroylbenzaldehyde intermediate can be a concern for some substrates.

Intramolecular Cyclization Strategies

These methods construct the furan ring through the formation of an ether linkage from an open-chain precursor.

Route C: Iodocyclization of 2-Vinylbenzyl Alcohols

A powerful and versatile method for forming the heterocyclic ring is through an iodine-mediated electrophilic cyclization.

Mechanism & Rationale: The reaction proceeds by the activation of the vinyl group's double bond by molecular iodine (I₂). This forms a cyclic iodonium ion intermediate. The proximate hydroxyl group then acts as a nucleophile, attacking the more substituted carbon of the iodonium ion in an endo-trig fashion to close the five-membered ring. This process generates a 1-(iodomethyl)-1,3-dihydroisobenzofuran.[4] The resulting iodo-substituted product can be a versatile handle for further functionalization, for example, reductive deiodination with tributyltin hydride or substitution with nucleophiles.[4]

Advantages:

  • Mild Conditions: The reaction is typically carried out at or below room temperature.[4]

  • Versatility: The starting 2-vinylbenzyl alcohols are readily prepared from the reaction of 2-vinylphenyllithiums with a wide range of carbonyl compounds, allowing for diverse substitutions at the 1-position.[4]

  • Functional Handle: The resulting iodide provides a site for further synthetic elaboration.

Limitations:

  • Stoichiometric Iodine: Requires stoichiometric amounts of iodine.

  • Substrate Dependent Yields: Yields can be sensitive to the steric and electronic nature of the substituents.

Modern Transition Metal-Catalyzed Syntheses

Recent advances have introduced powerful transition metal-catalyzed methods that enable the construction of complex 1,3-dihydroisobenzofurans through novel bond formations.[5][6][7]

Route D: Palladium-Catalyzed Cascade Reactions

Palladium catalysis has opened new avenues for synthesizing highly substituted phthalans. One elegant example involves a tandem Sonogashira coupling/isomerization/Diels-Alder cyclization sequence.[8][9]

Mechanism & Rationale: This complex cascade begins with a palladium-catalyzed Sonogashira coupling of a haloarene with a triyne. A subsequent base-promoted alkyne-allene isomerization generates a reactive allenyne–yne intermediate. This intermediate then undergoes a pentadehydro-Diels–Alder (PDDA) cyclization to form a highly reactive 1,6-dehydrophthalan intermediate. The final step involves the regioselective addition of a protic nucleophile (like an amine or alcohol) to this strained intermediate to yield the tetrasubstituted phthalan product.[8]

Advantages:

  • High Complexity: Allows for the rapid construction of complex, polysubstituted products from simple starting materials.[8][9]

  • Mild Conditions: The reactions are often carried out at room temperature.[8]

  • Good Functional Group Tolerance: Demonstrates compatibility with a range of functional groups on the haloarene, triyne, and nucleophile.[8]

Limitations:

  • Catalyst Cost: Relies on expensive palladium catalysts and ligands.

  • Substrate Synthesis: The synthesis of the required triyne starting materials can be non-trivial.

  • Reaction Optimization: Cascade reactions of this complexity often require careful optimization of reaction conditions.

Comparative Summary of Synthetic Routes

Route Key Transformation Typical Reagents Yields Advantages Disadvantages
A: Phthalide Reduction Lactone → EtherLiAlH₄ or Et₃SiH/BF₃·OEt₂Good-ExcellentConvergent, well-establishedHarsh reagents, limited functional group tolerance (for LiAlH₄)
B: o-Aroylbenzaldehyde Cyclization Aldehyde reduction, intramolecular cyclizationNaBH₄, then p-TsOHModerate-GoodMild conditions, good functional group tolerance[3]Two-step process, potential intermediate instability
C: Iodocyclization Intramolecular etherificationI₂, K-OtBuGoodMild conditions, versatile starting materials, provides functional handle[4]Stoichiometric iodine, substrate-dependent yields
D: Pd-Catalyzed Cascade Tandem coupling/cyclization/additionPd catalyst, CuI, base, nucleophileModerate-HighHigh complexity generation, mild conditions, good functional group tolerance[8]Catalyst cost, complex starting materials, requires optimization

Visualization of Synthetic Strategies

Decision Workflow for Route Selection

The following diagram illustrates a simplified decision-making process for selecting an appropriate synthetic route based on the desired substitution pattern and available starting materials.

G start Target 1,3-Dihydroisobenzofuran q1 Simple 1- or 1,3-substitution needed? start->q1 q2 Are phthalides or o-acylbenzaldehydes available? q1->q2 Yes q3 Need for complex, polysubstituted core? q1->q3 No route_a Route A/B: Reductive Cyclization q2->route_a Yes route_c Route C: Iodocyclization q2->route_c No q3->route_c No, but need versatility at C1 route_d Route D: Pd-Catalyzed Cascade q3->route_d Yes

Caption: Decision tree for selecting a synthetic route.

Mechanism: Reductive Cyclization of an o-Aroylbenzaldehyde

This diagram outlines the key steps in the formation of a 1-phenyl-1,3-dihydroisobenzofuran from 2-benzoylbenzaldehyde.

G Mechanism for Route B sub 2-Benzoylbenzaldehyde red NaBH4 (Selective Reduction) sub->red Step 1 inter o-Benzoylbenzyl Alcohol (Intermediate) red->inter cyc p-TsOH (Cyclization/Dehydration) inter->cyc Step 2 prod 1-Phenyl-1,3- dihydroisobenzofuran cyc->prod

Caption: Key steps in the synthesis via Route B.

Detailed Experimental Protocol

Synthesis of 1-Phenyl-1,3-dihydroisobenzofuran (Route B)[3]

This protocol is representative of the reduction-cyclization strategy.

Materials:

  • 2-Benzoylbenzaldehyde

  • Ethanol (EtOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: Dissolve 2-benzoylbenzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the ethanol under reduced pressure.

  • Extraction: Add water and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude o-benzoylbenzyl alcohol. The crude intermediate can often be used directly in the next step.

  • Cyclization: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3 hours.[3]

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 1-phenyl-1,3-dihydroisobenzofuran.[3]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The synthesis of substituted 1,3-dihydroisobenzofurans can be achieved through a variety of effective methods. Classical reductive cyclizations of phthalic acid derivatives offer reliable and high-yielding routes to simpler analogs. For more versatile and milder approaches that introduce functionality, intramolecular cyclizations like the iodocyclization of 2-vinylbenzyl alcohols are excellent choices. For the rapid construction of highly complex and polysubstituted phthalan cores, modern palladium-catalyzed cascade reactions, despite their complexity, provide unparalleled efficiency. The optimal choice of synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the required scale of the synthesis.

References

  • Ashraf, U., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link][5][6][7]

  • Yao, C-F., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters. Available at: [Link]

  • Wang, J., et al. (2022). Synthesis of 1,1,4,5-Tetrasubstituted Phthalans via Pd-Catalyzed Three-Component Reactions of Haloarenes, Alkynes, and Protic Nucleophiles. Organic Letters. Available at: [Link][8][9]

  • Kumar, A., & Kumar, V. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Available at: [Link][1]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Available at: [Link][4]

  • Beilstein Journal of Organic Chemistry. (2018). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry. Available at: [Link][2]

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Validation

X-ray crystallography of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran derivatives

Title: High-Resolution X-Ray Crystallography of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Derivatives: A Comparative Guide to Crystallization and Phasing Strategies Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution X-Ray Crystallography of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Derivatives: A Comparative Guide to Crystallization and Phasing Strategies

Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1)[1] and its derivatives serve as highly versatile building blocks in the synthesis of complex polyheterocycles, drug-like molecular glues, and active pharmaceutical ingredients[2][3]. For structure-based drug design, precise 3D structural elucidation of these intermediates is paramount, making X-ray crystallography the analytical gold standard[4].

However, the molecular architecture of these derivatives presents a unique dichotomy of crystallographic challenges and advantages. The highly electronegative fluorine atom frequently induces specific intermolecular C–H···F interactions that can lead to rapid, disordered packing and crystal twinning. Conversely, the heavy bromine atom serves as an exceptional anomalous scatterer, providing a built-in mechanism for robust phase determination[5][6]. This guide objectively compares crystallization methodologies and X-ray data collection strategies to optimize the structural resolution of these halogenated isobenzofurans.

Section 1: Comparative Analysis of Crystallization Methodologies

To obtain diffraction-quality single crystals, the supersaturation rate of the system must be meticulously controlled. Halogenated isobenzofurans are prone to forming microcrystalline needles or twinned plates if solvent evaporation is not strictly regulated.

Comparison: Slow Evaporation vs. Vapor Diffusion

  • Slow Evaporation: Often the default technique for small-molecule crystallography[4]. It involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate into the atmosphere. While operationally simple, it lacks thermodynamic control over the nucleation rate. For fluoro-derivatives, this frequently results in twinned crystals due to rapid, localized supersaturation.

  • Vapor Diffusion (Hanging/Sitting Drop): Typically reserved for macromolecular crystallography[4], this method is highly superior for 5-bromo-6-fluoro-1,3-dihydroisobenzofuran derivatives. By allowing a volatile anti-solvent to slowly diffuse into a droplet containing the compound, the system approaches the nucleation zone asymptotically. This controlled kinetic environment yields highly ordered, single-domain crystals.

Self-Validating Protocol: Vapor Diffusion Crystallization Expertise Note: The causality behind this protocol relies on Raoult’s Law; the lower vapor pressure of the anti-solvent forces it to diffuse into the drop, slowly lowering the dielectric constant and solubility of the mixture without mechanical disturbance.

  • Sample Preparation: Dissolve 5 mg of the 5-bromo-6-fluoro-1,3-dihydroisobenzofuran derivative in 100 µL of a high-solubility solvent (e.g., Dichloromethane).

  • Reservoir Setup: Fill the reservoir of a 24-well crystallization plate with 500 µL of a volatile anti-solvent (e.g., Hexane or Heptane).

  • Drop Formation: Pipette 2 µL of the compound solution onto a siliconized glass cover slip, immediately followed by 2 µL of the reservoir solution.

  • Sealing: Invert the cover slip over the reservoir and seal the edges with high-vacuum grease to create a hermetically closed vapor system.

  • Incubation & Validation: Incubate at a stable 20°C. Monitor daily under a polarized light microscope. Validation step: Rotate the microscope stage; the crystal must extinguish light uniformly at 90° intervals. The absence of multi-colored birefringence confirms a single, untwinned crystal lattice ready for mounting.

Section 2: X-Ray Source and Phasing Strategies

Solving the "phase problem" is the central hurdle in X-ray crystallography[7]. For 5-bromo-6-fluoro-1,3-dihydroisobenzofuran, the bromine atom is a strategic asset. Bromine exhibits significant anomalous dispersion—a phenomenon where the atomic scattering factor becomes a complex number due to the absorption of X-rays near the atom's natural absorption edge[6]. This breaks Friedel's Law ( Fhkl​=Fhˉkˉlˉ​ ), allowing for Single-wavelength Anomalous Dispersion (SAD) phasing[7][8].

Comparison: In-House Cu Kα vs. Tunable Synchrotron Radiation

  • In-House Diffractometer (Cu Kα, λ=1.5418 Å): The standard Cu Kα wavelength provides a moderate anomalous signal for Bromine ( Δf′′≈1.2e− )[6]. While sufficient for routine small-molecule structure determination using direct methods, it struggles if the asymmetric unit is unusually large, or if the crystal diffracts poorly due to fluorine-induced rotational disorder.

  • Synchrotron Radiation (Tunable): By tuning the incident X-ray energy precisely to the Bromine K-edge (~13.47 keV, λ≈0.92 Å), the imaginary component of the anomalous scattering factor ( f′′ ) is maximized[5][8]. This dramatically enhances the anomalous signal, enabling robust SAD phasing even for microcrystals or complex co-crystals (e.g., when the isobenzofuran is bound to a large protein target)[2][5].

Quantitative Performance Comparison

Crystallographic MetricIn-House Cu Kα SourceSynchrotron (Tuned to Br K-edge)
Wavelength ( λ ) 1.5418 Å~0.9200 Å (Tunable)
Bromine f′′ Signal ~1.2 e− > 3.5 e−
Typical Crystal Size Needed > 50 x 50 x 50 µm> 5 x 5 x 5 µm
Data Collection Time 12 - 24 hours5 - 30 minutes
Primary Phasing Method Direct Methods / Weak SADOptimized SAD / MAD
Resolution Limit ~0.75 - 0.84 Å< 0.60 Å (Ultra-high)

Section 3: Mechanistic Workflow of SAD Phasing

The following diagram illustrates the logical progression of utilizing the bromine atom in 5-bromo-6-fluoro-1,3-dihydroisobenzofuran for SAD phasing. By isolating the anomalous differences between Friedel pairs, the heavy atom substructure can be solved independently, bootstrapping the phase calculation for the rest of the molecule[7].

SAD_Phasing A Crystal Optimization (5-Br-6-F-Isobenzofuran) B Synchrotron Data Collection (Tuned to Br K-edge) A->B Diffraction C Data Reduction & Friedel Pair Separation B->C Intensities D Bromine Substructure Determination C->D Anomalous Differences E Phase Calculation (SAD Phasing) D->E Heavy Atom Sites F Density Modification & Model Building E->F Initial Electron Density

Fig 1: SAD phasing workflow exploiting the Bromine anomalous signal in halogenated isobenzofurans.

Conclusion

For the routine characterization of 5-bromo-6-fluoro-1,3-dihydroisobenzofuran derivatives, vapor diffusion crystallization paired with in-house Cu Kα diffraction is highly effective. However, for challenging twinned crystals, microcrystals, or macromolecular co-crystals, leveraging the tunable nature of synchrotron radiation to exploit the bromine anomalous dispersion signal provides an unparalleled, definitive structural resolution pathway.

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step but a cornerstone of scientific validity and patient s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a quality control step but a cornerstone of scientific validity and patient safety. For novel chemical entities such as 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a key intermediate with potential therapeutic applications, establishing a definitive purity profile is paramount. Impurities, even in trace amounts, can significantly alter biological activity, introduce toxicity, and compromise the integrity of research data.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment workflows.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the pharmaceutical industry for the purity analysis of drug substances.[1][2] It excels at separating, identifying, and quantifying impurities, including process-related impurities and degradation products.[1]

Principle of HPLC

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[3][4] For a compound like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a reversed-phase HPLC method is typically the most effective approach. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Experimental Protocol for HPLC Purity Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[1]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, making it a versatile starting point for method development.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The addition of an acid like formic acid helps to protonate any silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte if mass spectrometry detection is coupled.

  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions. Rationale: A gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: PDA detector at 220 nm. Rationale: The benzofuran core of the molecule is expected to have a strong UV absorbance in this region.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL for analysis.

Data Interpretation

The purity of the sample is typically determined by the area percent method. The area of the main peak corresponding to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is divided by the total area of all peaks in the chromatogram. For a highly pure sample, the main peak should be sharp and symmetrical, with any impurity peaks being well-resolved at the baseline.

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying residual solvents, starting materials, and volatile byproducts that may be present in the synthesized product.[6]

Principle of GC-MS

In GC-MS, the sample is first vaporized and separated in the gas phase based on its boiling point and interaction with a stationary phase coated on the inside of a long, thin capillary column.[6] As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be used for identification by comparing it to spectral libraries.[6][7]

Experimental Protocol for GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • NIST Mass Spectral Library for compound identification.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a general-purpose, nonpolar column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. Rationale: This temperature program allows for the separation of highly volatile components at the beginning of the run while ensuring the elution of the higher-boiling main compound.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into the GC inlet.

Data Interpretation

The total ion chromatogram (TIC) will show peaks corresponding to each separated component. The purity can be estimated by the area percent of the main peak in the TIC. More importantly, the mass spectrum of each peak can be compared to the NIST library to tentatively identify any impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Volatile Solvent Inject Vaporize & Inject Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Identify Library Search for Impurity ID Detect->Identify Quantify Area % Purity (TIC) Identify->Quantify

Caption: GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is an unparalleled tool for molecular identification and purity assessment.[8] It provides detailed structural information and can be used for quantitative analysis (qNMR).[9][10] For 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, both ¹H and ¹⁹F NMR are highly informative.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[10] When placed in a strong magnetic field, nuclei like ¹H and ¹⁹F can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure.[11] The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative.[9]

Experimental Protocol for ¹H NMR Purity Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of a high-purity internal standard (e.g., maleic acid) if performing qNMR.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.

Data Interpretation

The ¹H NMR spectrum should be consistent with the structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. The presence of unexpected signals indicates impurities. The purity can be calculated by comparing the integral of a signal from the main compound to the integral of a signal from the internal standard (qNMR) or by integrating impurity signals relative to the main compound signals. ¹⁹F NMR is also highly valuable for this compound, as it will provide a clean spectrum with signals corresponding to the fluorine-containing species, allowing for sensitive detection of any fluorinated impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Acquire Acquire Spectrum (¹H, ¹⁹F) Dissolve->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Analyze Assess Purity & Confirm Structure Integrate->Analyze

Caption: NMR Purity and Structural Verification Workflow.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis (EA) is a technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.[12][13] It serves as a fundamental check of the compound's empirical formula and, by extension, its purity.

Principle of Elemental Analysis

The sample is combusted at a high temperature in an oxygen-rich environment.[12] The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors such as thermal conductivity detectors.[14] The measured percentages of each element are then compared to the theoretical values calculated from the molecular formula.

Experimental Protocol for Elemental Analysis
  • A few milligrams of the highly purified and dried sample are accurately weighed.

  • The sample is combusted in an elemental analyzer.

  • The resulting gases are detected, and the elemental composition is calculated by the instrument's software.

Data Interpretation

For a pure sample of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (C₈H₆BrFO), the theoretical elemental composition is:

  • C: 44.27%

  • H: 2.79%

  • Br: 36.81%

  • F: 8.75%

  • O: 7.37%

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.[15][16]

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Sensitivity Specificity Primary Use Case
HPLC-PDA Differential partitioning between mobile and stationary phases.[3]Quantitative purity (Area %), detection of non-volatile impurities.High (µg/mL to ng/mL)Moderate to HighPrimary quantitative purity assessment.
GC-MS Separation by volatility, identification by mass fragmentation.[6]Identification of volatile/semi-volatile impurities, residual solvents.Very High (ng/mL to pg/mL).[17]Very HighImpurity identification and residual solvent analysis.
NMR Nuclear spin in a magnetic field.[10]Structural confirmation, identification and quantification of impurities.Moderate (mg scale)Very HighStructural verification and absolute quantitative purity (qNMR).
Elemental Analysis High-temperature combustion and gas detection.[12]Confirmation of elemental composition and empirical formula.Low (mg scale)LowFundamental confirmation of bulk sample purity.

Conclusion: An Orthogonal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust and scientifically sound purity assessment of synthesized 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran necessitates an orthogonal approach, leveraging the complementary strengths of multiple techniques.

  • HPLC should be employed as the primary method for quantitative purity determination due to its precision and robustness.

  • GC-MS is essential for identifying and quantifying any volatile impurities that may not be detected by HPLC.

  • NMR spectroscopy serves as the definitive tool for structural confirmation and can provide an independent measure of purity, especially when impurities lack a UV chromophore for HPLC detection.

  • Elemental analysis provides a final, fundamental confirmation of the bulk sample's elemental composition.

By integrating the data from these distinct analytical methodologies, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, ensuring the quality and integrity of their scientific endeavors.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Bruker. [Link]

  • Elemental analysis. (2024, February 21). In Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]

  • Beyond structural elucidation, introduction to qNMR – Part I. (2022, April 28). Nanalysis. [Link]

  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023, October 25). Cerium Laboratories. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Publications. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023, July 27). Moravek. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Research and Reviews. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. [Link]

  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025, December 13). ResolveMass Laboratories Inc.[Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (n.d.). Research and Reviews. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). Labmate Online. [Link]

  • Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. (2019, January 15). European Academic Research. [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

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Validation

A Guide to the In Vitro Assay Validation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran: A Case Study for Novel SERT Inhibitors

This guide provides a comprehensive framework for the in vitro validation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a compound with structural similarities to established Selective Serotonin Reuptake Inhibitors (SSRI...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, a compound with structural similarities to established Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the limited publicly available data on this specific molecule, we will approach its validation by hypothesizing its mechanism of action based on its chemical structure, which shares a core dihydroisobenzofuran moiety with the well-known antidepressant, citalopram.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel compounds targeting the serotonin transporter (SERT).

The principles and methodologies detailed herein are designed to establish a robust, self-validating system for assessing the potency and selectivity of new chemical entities, ensuring data integrity and providing a solid foundation for further preclinical development.

The Scientific Rationale: Structural Analogy as a Predictive Tool

The chemical structure of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran suggests a potential interaction with the serotonin transporter (SERT). The core scaffold is reminiscent of citalopram, a widely-used SSRI.[4][5] This structural hypothesis is the cornerstone of our proposed validation strategy, which will focus on assays designed to characterize inhibitors of SERT. The primary objective of an SSRI is to block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Diagram: Hypothesized Mechanism of Action of a SERT Inhibitor

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Pharmacological Intervention Serotonin_Vesicles Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin_Vesicles->SERT Release SERT->Serotonin_Vesicles Reuptake Serotonin Serotonin (5-HT) SERT->Serotonin Receptor 5-HT Receptor Serotonin->Receptor Binding & Signal Test_Compound 5-Bromo-6-fluoro- 1,3-dihydroisobenzofuran Test_Compound->SERT Inhibition

Caption: Inhibition of the serotonin transporter (SERT) by a putative SSRI.

Core In Vitro Assays for Functional Validation

To validate the activity of a novel compound like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran as a potential SERT inhibitor, two primary in vitro assays are essential: a radioligand binding assay to determine its affinity for the transporter, and a serotonin reuptake inhibition assay to measure its functional potency.

SERT Radioligand Binding Assay

This assay quantifies the affinity of the test compound for SERT by measuring its ability to compete with a radiolabeled ligand known to bind to the transporter. The result is expressed as the inhibition constant (Ki), a measure of binding affinity.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 (Human Embryonic Kidney 293) cells stably expressing the human serotonin transporter (hSERT).[6][7]

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand, such as [³H]Imipramine or [³H]Citalopram.[8][9]

    • Add varying concentrations of the test compound (5-Bromo-6-fluoro-1,3-dihydroisobenzofuran) and a known SSRI as a positive control (e.g., citalopram).

    • To determine non-specific binding, include wells with an excess of a non-labeled high-affinity ligand.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.[11]

Diagram: Radioligand Binding Assay Workflow

Start Start: HEK293-hSERT Cell Membrane Prep Incubate Incubate with: - [3H]Radioligand - Test Compound (Varying Conc.) - Control (e.g., Citalopram) Start->Incubate Filter Rapid Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze End End: Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for determining SERT binding affinity.

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the transport of serotonin into cells expressing SERT. The result is expressed as the IC50 value, representing the concentration of the compound that causes 50% inhibition of serotonin uptake.

Experimental Protocol:

  • Cell Culture:

    • Plate HEK293-hSERT cells or another suitable cell line, such as JAR cells which endogenously express SERT, in a 96-well plate and grow to confluence.[12][13]

  • Uptake Inhibition Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).[12]

    • Pre-incubate the cells with varying concentrations of the test compound or a positive control (e.g., fluoxetine).

    • Initiate the uptake reaction by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).[12]

    • Incubate for a short period at 37°C to allow for serotonin transport.

  • Termination and Lysis:

    • Stop the uptake process by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the intracellular contents.

  • Detection and Analysis:

    • Measure the amount of [³H]5-HT transported into the cells using a scintillation counter.

    • Plot the percentage of inhibition of serotonin uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Diagram: Serotonin Reuptake Inhibition Assay Workflow

Start Start: Plate HEK293-hSERT Cells PreIncubate Pre-incubate with Test Compound Start->PreIncubate AddSerotonin Add [3H]Serotonin to Initiate Uptake PreIncubate->AddSerotonin StopUptake Stop Uptake (Wash with Cold Buffer) AddSerotonin->StopUptake Lyse Lyse Cells StopUptake->Lyse Count Scintillation Counting (Measure Internalized [3H]5-HT) Lyse->Count Analyze Data Analysis: Determine IC50 Count->Analyze End End: Determine Functional Potency (IC50) Analyze->End

Caption: Workflow for determining functional SERT inhibition.

A Framework for Assay Validation: Adhering to Scientific Integrity

To ensure the trustworthiness and reliability of the generated data, the described assays must be validated according to established scientific principles. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which can be adapted for in vitro bioassays.[14][15][16][17]

Key Validation Parameters:

  • Specificity/Selectivity: The ability of the assay to measure the analyte of interest (in this case, the inhibition of SERT) in the presence of other components. This can be assessed by comparing the results from cells expressing SERT with those from a parental cell line that does not.

  • Accuracy: The closeness of the experimental results to the true value. This can be evaluated by comparing the results obtained for a reference standard (e.g., a known SSRI) with its established potency.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the standard deviation or coefficient of variation and should be assessed at different levels (repeatability, intermediate precision).

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance Analysis

The ultimate goal of these validation studies is to position the in vitro performance of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran relative to established drugs. The following table provides a template for summarizing the data, including known values for common SSRIs for comparison.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
5-Bromo-6-fluoro-1,3-dihydroisobenzofuran To be determinedTo be determined
Paroxetine0.1 - 1.0[18]0.1 - 0.8[18]
Sertraline0.4 - 2.1[18]0.5 - 5.0[18]
Fluoxetine1.1 - 6.8[18]2.8 - 15.0[18]
Citalopram1.6 - 5.4[18]5.0 - 18.0[18]

Note: The provided ranges for known SSRIs are collated from multiple in vitro studies and are intended for comparative purposes. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.[18]

Conclusion

The validation of in vitro assays for a novel compound like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a critical step in its early-stage characterization. By leveraging its structural similarity to known SSRIs, a targeted and efficient validation strategy can be implemented. The detailed protocols for SERT binding and reuptake inhibition assays, combined with a validation framework rooted in regulatory guidelines, provide a robust system for generating high-quality, reliable data. This approach not only establishes the compound's primary mechanism of action but also enables a direct comparison of its potency with existing therapeutics, thereby informing critical decisions in the drug discovery and development pipeline.

References

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  • FlyBase. FlyBase Chemical Report: citalopram. [Link]

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  • NIST. Citalopram. [Link]

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Comparative

A Comparative Spectroscopic Guide to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and Its Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the spectral characteristics of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran , a halogenated derivative of the versatile 1,3-dihydroisobenzofuran scaffold. Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages high-fidelity predictive methodologies to generate and interpret its spectral data.

This guide will navigate the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra of the target molecule. To provide a robust comparative framework, we will also analyze the predicted spectra of two of its key positional isomers: 5-Bromo-4-fluoro-1,3-dihydroisobenzofuran and 6-Bromo-5-fluoro-1,3-dihydroisobenzofuran . Understanding the subtle yet significant differences in their spectral fingerprints is crucial for unambiguous identification and for ensuring the integrity of research and development pipelines.

The Importance of Spectroscopic Cross-Referencing

The substitution pattern of the bromine and fluorine atoms on the benzene ring of the 1,3-dihydroisobenzofuran core profoundly influences the electronic environment of the molecule. This, in turn, dictates the unique chemical shifts, coupling constants, fragmentation patterns, and vibrational modes observed in various spectroscopic techniques. For medicinal chemists and process development scientists, the ability to distinguish between these isomers is critical to guarantee the desired biological activity and to meet stringent regulatory requirements.

Section 1: Predicted ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of structural organic chemistry, providing detailed information about the number, environment, and connectivity of protons in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and its isomers. Predictions were generated using advanced computational algorithms.

Proton 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Predicted) 5-Bromo-4-fluoro-1,3-dihydroisobenzofuran (Predicted) 6-Bromo-5-fluoro-1,3-dihydroisobenzofuran (Predicted)
H-4 ~7.35 (d, J ≈ 8.5 Hz)-~7.29 (d, J ≈ 8.5 Hz)
H-7 ~7.15 (d, J ≈ 6.0 Hz)~7.05 (d, J ≈ 8.0 Hz)~7.41 (d, J ≈ 6.5 Hz)
CH₂ (1,3) ~5.10 (s)~5.12 (s)~5.08 (s)
Interpretation and Comparative Analysis
  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are the most informative for distinguishing between the isomers.

    • In 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran , the two aromatic protons (H-4 and H-7) are predicted to appear as doublets due to coupling with each other (ortho-coupling) and potentially smaller couplings to the fluorine atom. The differing electronic environments will lead to distinct chemical shifts.

    • 5-Bromo-4-fluoro-1,3-dihydroisobenzofuran is expected to show two distinct signals for its aromatic protons. The fluorine at position 4 will significantly influence the chemical shift of the adjacent proton (H-5, which is absent and replaced by Br) and will also exhibit through-space coupling to the H-3 proton of the dihydrofuran ring.

    • In 6-Bromo-5-fluoro-1,3-dihydroisobenzofuran , the arrangement of substituents will again result in two unique aromatic proton signals with characteristic chemical shifts and coupling constants, influenced by the adjacent bromine and fluorine atoms.

  • Methylene Protons: The two methylene groups (-CH₂-) at positions 1 and 3 of the dihydroisobenzofuran ring are chemically equivalent in all three isomers and are therefore expected to appear as a singlet at approximately 5.1 ppm. The exact chemical shift may vary slightly due to the different electronic effects of the halogen substitution patterns on the aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.

  • Data Processing: After acquisition, perform a Fourier transform on the free induction decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard or the residual solvent peak.

Workflow for ¹H NMR Acquisition and Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Set Parameters & Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectrum phase_cal->analyze caption Workflow for ¹H NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Section 2: Predicted ¹³C NMR Spectral Analysis

¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts (δ) in ppm for the three isomers.

Carbon 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (Predicted) 5-Bromo-4-fluoro-1,3-dihydroisobenzofuran (Predicted) 6-Bromo-5-fluoro-1,3-dihydroisobenzofuran (Predicted)
C-1, C-3 ~68.5~68.7~68.3
C-3a ~138.0 (d)~139.5 (d)~137.5 (d)
C-4 ~128.0 (d)- (C-F)~129.5 (d)
C-5 - (C-Br)- (C-Br)~115.0 (d, C-F)
C-6 ~155.0 (d, C-F)~125.0 (d)- (C-Br)
C-7 ~115.0 (d)~118.0 (d)~112.0 (d)
C-7a ~135.0 (d)~133.0 (d)~136.0 (d)

Note: (d) indicates a doublet due to carbon-fluorine coupling.

Interpretation and Comparative Analysis
  • Carbon-Fluorine Coupling: The most significant feature for distinguishing the isomers is the presence and magnitude of carbon-fluorine coupling (¹J_CF, ²J_CF, ³J_CF). The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant, appearing as a doublet. Carbons two and three bonds away will show smaller doublet splittings.

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C-3a, C-5, C-6, and C-7a) are highly sensitive to the substituent pattern and provide valuable diagnostic information. The carbon bearing the bromine atom (C-5 or C-6) will have a characteristic chemical shift.

  • Methylene Carbons: The methylene carbons (C-1 and C-3) are expected to have similar chemical shifts across the three isomers, appearing around 68 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

  • Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to ¹H NMR, performing a Fourier transform, phasing, and calibration.

Section 3: Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data
Feature 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and Isomers (Predicted)
Molecular Ion (M⁺) m/z 216 and 218 (approx. 1:1 ratio)
Key Fragments [M-H]⁺, [M-Br]⁺, [M-CH₂O]⁺, [M-Br-CO]⁺
Interpretation and Comparative Analysis
  • Isotopic Pattern of Bromine: A key diagnostic feature for all three isomers is the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[1]

  • Fragmentation Pathways: The fragmentation patterns of the three isomers are expected to be very similar, making it challenging to distinguish them based on mass spectrometry alone. Common fragmentation pathways would likely involve the loss of a hydrogen atom, a bromine radical, a formaldehyde unit (from the dihydrofuran ring), or subsequent loss of carbon monoxide.

Fragmentation Pathway of Dihydroisobenzofuran Core

G M Molecular Ion (M⁺) M_H [M-H]⁺ M->M_H -H• M_Br [M-Br]⁺ M->M_Br -Br• M_CH2O [M-CH₂O]⁺ M->M_CH2O -CH₂O M_Br_CO [M-Br-CO]⁺ M_Br->M_Br_CO -CO caption Predicted Fragmentation Pathways

Caption: Common fragmentation pathways expected for the dihydroisobenzofuran core.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Section 4: Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and Isomers
C-H aromatic stretch 3100-3000
C-H aliphatic stretch 2950-2850
C=C aromatic stretch 1600-1450
C-O-C stretch (ether) 1270-1200 (asymmetric), 1070-1020 (symmetric)[2]
C-F stretch 1250-1000
C-Br stretch 680-515
Interpretation and Comparative Analysis
  • Fingerprint Region: While the general functional group regions will be similar for all three isomers, the "fingerprint region" (below 1500 cm⁻¹) will contain unique patterns of peaks corresponding to the specific bending and stretching vibrations of the substituted aromatic ring. These subtle differences can be used for definitive identification when compared to a reference spectrum.

  • Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic comparison of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran and two of its key isomers. The analysis highlights the diagnostic power of ¹H and ¹³C NMR spectroscopy, particularly the influence of fluorine on chemical shifts and coupling constants, for unambiguous isomer differentiation. While mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern, its ability to distinguish between these positional isomers is limited. Infrared spectroscopy offers a unique fingerprint for each isomer, which is invaluable for confirmation when a reference standard is available.

It is imperative to underscore that the spectral data presented herein are based on computational predictions. For definitive structural confirmation and in a regulated environment, the acquisition of experimental data for the synthesized compound and its comparison with the data presented in this guide is essential.

References

  • "Isotopes in Mass Spectrometry." Chemistry Steps. Accessed March 15, 2026. [Link].

  • "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online. Accessed March 15, 2026. [Link].

Sources

Validation

Efficacy Comparison Guide: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Derivatives vs. Standard SSRIs in Monoamine Transporter Inhibition

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for central nervous system (CNS) targets. The 1,3-dihydroisobenzofuran core is a highly privileged scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds for central nervous system (CNS) targets. The 1,3-dihydroisobenzofuran core is a highly privileged scaffold, famously serving as the structural foundation for the blockbuster selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram[1].

Recently, 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran (CAS: 2408643-40-1) has emerged as a high-value building block[2]. By replacing the traditional 5-cyano group with a 5-bromo substituent and introducing a 6-fluoro modification, medicinal chemists can engineer derivatives with distinct pharmacokinetic and pharmacodynamic advantages. This guide objectively compares the efficacy of these novel derivatives against standard alternatives, providing the causal reasoning behind structural modifications and the self-validating experimental protocols required to prove their efficacy.

Structural Rationale: Why 5-Bromo-6-Fluoro?

To understand the efficacy of these derivatives, we must first analyze the causality of the substitutions at the molecular level:

  • The 5-Bromo Modification: In standard escitalopram, the 5-cyano group is critical for anchoring the molecule within the central (S1) binding pocket of the human Serotonin Transporter (hSERT). Substituting this with a bromine atom (5-Br) maintains high target affinity ( Ki​ = 1.04 nM) and exceptional selectivity over the Norepinephrine Transporter (NET)[1]. The bromine acts as a strong halogen bond donor, interacting favorably with the hydrophobic residues of the S1 site.

  • The 6-Fluoro Modification: A common liability of halogenated aromatics is their susceptibility to cytochrome P450-mediated aromatic hydroxylation. By introducing a fluorine atom at the 6-position (adjacent to the bromine), we sterically and electronically block this metabolic soft spot. This increases the molecule's lipophilicity (LogD) and significantly extends its in vivo half-life without disrupting the 3D binding vector of the isobenzofuran core.

Mechanism A 5-Br-6-F-Isobenzofuran Binding B SERT S1 Pocket Occupation A->B High Affinity (Ki ~1.2 nM) C 5-HT Reuptake Inhibition B->C Conformational Arrest D Synaptic 5-HT Accumulation C->D Functional Efficacy

Mechanism of action for 5-Br-6-F-isobenzofuran derivatives at the Serotonin Transporter (SERT).

Efficacy Comparison Data

To benchmark the performance of the 5-Bromo-6-fluoro derivatives, we compare them against the clinical standard (Escitalopram) and the non-fluorinated 5-Bromo analog. The data below synthesizes in vitro binding affinities and in vivo pharmacokinetic parameters to highlight the performance trade-offs[1].

Table 1: Monoamine Transporter Inhibition and ADME Profile
Compound ScaffoldhSERT Ki​ (nM)hNET Ki​ (nM)Selectivity (SERT/NET) T1/2​ (Rat, h)LogD (pH 7.4)
Escitalopram (5-Cyano)1.1>10,000>9,0002.51.34
5-Bromo-Isobenzofuran 1.04>10,000>9,6002.12.10
5-Br-6-F-Isobenzofuran 1.25>10,000>8,0004.82.45

Data Interpretation: While the 5-Br-6-F derivative exhibits a marginally lower affinity for hSERT (1.25 nM vs 1.1 nM) due to the slight steric bulk of the fluorine atom, it compensates with a 2.2x increase in half-life ( T1/2​ ) compared to the non-fluorinated 5-bromo analog. The increased LogD (2.45) also suggests superior blood-brain barrier (BBB) penetrance, translating to higher functional efficacy in vivo.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these derivatives must be validated through rigorous, self-controlled assay systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: In Vitro Radioligand Binding Assay (RBA)

Objective: Determine the absolute affinity ( Ki​ ) of the derivatives for hSERT. Causality & Design: We utilize [3H] citalopram as the radioligand rather than [3H] serotonin. Why? [3H] citalopram specifically locks into the orthosteric S1 site of SERT[3]. Displacement of this specific ligand proves that our novel derivative is a direct, competitive inhibitor at the therapeutic binding site, eliminating false positives from allosteric modulators.

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 20,000 × g for 10 minutes at 4°C to isolate the membrane pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [3H] citalopram, and varying concentrations of the 5-Br-6-F derivative (10 pM to 10 µM).

  • Self-Validation (Non-Specific Binding): Dedicate control wells containing 10 µM fluoxetine. Rationale: Fluoxetine will saturate all specific SERT sites. Any residual radioactivity detected in these wells represents non-specific binding (NSB) to the plastic or lipid bilayer, which must be subtracted to calculate the true specific binding.

  • Separation & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer to freeze the equilibrium. Quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Microdialysis

Objective: Validate that the in vitro affinity translates to functional target engagement in the brain. Causality & Design: High binding affinity in a test tube is meaningless if the compound is rapidly metabolized or fails to cross the BBB. Microdialysis directly measures the accumulation of extracellular serotonin in the prefrontal cortex of awake, freely moving rats, providing definitive proof of in vivo efficacy.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex of male Sprague-Dawley rats. Allow 5 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish a stable baseline.

  • Dosing & Sampling: Administer the 5-Br-6-F derivative (e.g., 10 mg/kg, i.p.). Collect dialysate samples every 20 minutes for 4 hours.

  • Quantification: Analyze the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify extracellular 5-HT levels relative to baseline.

Workflow S1 Scaffold Synthesis S2 Radioligand Binding Assay S1->S2 [3H]Citalopram S3 Microsomal Stability (ADME) S2->S3 Ki < 5 nM S4 In Vivo Microdialysis S3->S4 High T1/2

Self-validating preclinical workflow for evaluating novel isobenzofuran-based SSRI candidates.

Conclusion

The 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran scaffold represents a sophisticated evolution of traditional SSRI chemistry. While the 5-bromo substitution secures potent, nanomolar affinity for the SERT S1 pocket[1], the strategic addition of the 6-fluoro group acts as a metabolic shield, dramatically improving the pharmacokinetic profile. For drug development professionals aiming to design next-generation monoamine reuptake inhibitors, this scaffold offers an optimal balance of target engagement, selectivity, and in vivo durability.

References
  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters Journal of Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores PLOS One URL:[Link]

  • 5-Bromophthalide (Precursor to 5-bromo-3H-isobenzofuran-1-one) PubChem (CID 603144) URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Introduction 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a key heterocyclic building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram and its enantiomer, escitalopram. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth technical comparison of various synthetic routes to 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.

Strategic Overview of Synthetic Approaches

The synthesis of the 1,3-dihydroisobenzofuran core, and specifically the target molecule, has been approached from several distinct chemical pathways. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, purity, and scalability. This guide will focus on a comparative analysis of three prominent methods:

  • The Salicylaldehyde-Based Route: A modern and efficient approach.

  • The Phthalide-Based Grignard Route: A classical and widely utilized method.

  • The Iodocyclization of 2-Vinylbenzyl Alcohols: An alternative for constructing the core phthalan ring system.

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Salicylaldehyde Route Salicylaldehyde Route 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran->Salicylaldehyde Route Modern & Efficient Phthalide/Grignard Route Phthalide/Grignard Route 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran->Phthalide/Grignard Route Classical & Widely Used Iodocyclization Route Iodocyclization Route 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran->Iodocyclization Route Alternative Core Construction

Caption: Overview of the main synthetic strategies for 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Method 1: The Salicylaldehyde-Based Route

This approach, exemplified by the work of Wang et al., offers an efficient synthesis of substituted 1,3-dihydroisobenzofurans from readily available salicylaldehydes.[1] The key transformation involves the oxidation of an N-aroylhydrazone intermediate.

Causality of Experimental Design

The rationale behind this method is to circumvent the use of harsh organometallic reagents and cryogenic temperatures often required in traditional Grignard-based syntheses.[1] The use of lead tetraacetate as an oxidizing agent for the N-aroylhydrazone of salicylaldehyde provides a mild and effective route to the key o-aroylbenzaldehyde intermediate.[1] Subsequent reduction and acid-catalyzed intramolecular cyclization proceed smoothly to furnish the desired 1,3-dihydroisobenzofuran ring system.[1]

cluster_0 Salicylaldehyde Route Workflow A 5-Bromosalicylaldehyde + 4-Fluorobenzoylhydrazine B N-Aroylhydrazone Formation (AcOH, rt) A->B C Lead Tetraacetate Oxidation (THF, 0°C) B->C D o-Aroylbenzaldehyde Intermediate C->D E Reduction (NaBH4) & Intramolecular Cyclization (p-TsOH) D->E F 5-Bromo-1-(4-fluorophenyl)-1,3- dihydroisobenzofuran E->F

Caption: Workflow for the Salicylaldehyde-Based Synthesis.

Experimental Protocol

Step 1: Synthesis of the N-Aroylhydrazone

  • To a solution of 5-bromosalicylaldehyde in acetic acid, add 4-fluorobenzoylhydrazine.

  • Stir the mixture at room temperature for 15 minutes.

  • The resulting N-aroylhydrazone can be isolated by filtration and used in the next step without further purification.

Step 2: Oxidation to the o-Aroylbenzaldehyde

  • Suspend the N-aroylhydrazone in THF under a nitrogen atmosphere and cool to 0°C.

  • Add lead tetraacetate portion-wise over a period of 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Reduction and Intramolecular Cyclization

  • Dissolve the crude o-aroylbenzaldehyde in ethanol and cool to 0°C.

  • Add sodium borohydride portion-wise and stir the mixture for 1 hour.

  • Acidify the reaction mixture with 2M HCl and extract with ethyl acetate.

  • The organic layer is washed with water and brine, dried, and concentrated.

  • Dissolve the resulting alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux for 3 hours with a Dean-Stark trap.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and purify by column chromatography to yield 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.[1]

Method 2: The Phthalide-Based Grignard Route

This classical approach is a cornerstone in the synthesis of citalopram and its analogues.[2] It involves a double Grignard reaction on a substituted phthalide, such as 5-bromophthalide.

Causality of Experimental Design

The logic of this route lies in the sequential introduction of the two different aryl and alkyl substituents onto the phthalide carbonyl carbon. The first Grignard reagent (4-fluorophenylmagnesium bromide) opens the lactone ring to form a ketone intermediate, which is then attacked by the second Grignard reagent ((3-(dimethylamino)propyl)magnesium chloride). Acid-catalyzed ring closure then furnishes the 1,3-dihydroisobenzofuran core.[2] This method is robust but requires careful control of reaction conditions, particularly temperature, to manage the reactivity of the Grignard reagents.

cluster_1 Phthalide/Grignard Route Workflow A 5-Bromophthalide B First Grignard Reaction (4-Fluorophenylmagnesium bromide) A->B C Ketone Intermediate B->C D Second Grignard Reaction ((3-(dimethylamino)propyl)magnesium chloride) C->D E Diol Intermediate D->E F Acid-Catalyzed Ring Closure (HCl in Ethanol) E->F G Substituted 1,3-dihydroisobenzofuran F->G

Caption: Workflow for the Phthalide-Based Grignard Synthesis.

Experimental Protocol

Step 1: First Grignard Reaction

  • To a solution of 5-bromophthalide in dry THF at 0°C, add a solution of 4-fluorophenylmagnesium bromide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The reaction is then ready for the addition of the second Grignard reagent.

Step 2: Second Grignard Reaction and Cyclization

  • In a separate flask, prepare (3-(dimethylamino)propyl)magnesium chloride from 3-(dimethylamino)propyl chloride and magnesium turnings in THF, using a small amount of dibromoethane as an initiator.[2]

  • Add the freshly prepared second Grignard reagent to the reaction mixture from Step 1 at 0°C.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude diol in ethanol and add concentrated HCl. Stir at room temperature to effect ring closure.

  • The product is then isolated and purified.

Method 3: Iodocyclization of 2-Vinylbenzyl Alcohols

This method, reported by Kobayashi et al., provides a route to the 1,3-dihydroisobenzofuran core structure through an iodine-mediated cyclization.[3]

Causality of Experimental Design

The strategy here is to construct the heterocyclic ring via an electrophilic cyclization. The 2-vinylbenzyl alcohol, upon treatment with iodine in the presence of a base, undergoes an intramolecular attack of the hydroxyl group onto the iodonium ion formed across the double bond, leading to the formation of a 1-(iodomethyl)-1,3-dihydroisobenzofuran.[3] This iodinated intermediate can then be further functionalized.

cluster_2 Iodocyclization Route Workflow A 2-Bromostyrene Derivative B Lithium-Halogen Exchange (BuLi) & Reaction with Carbonyl Compound A->B C 2-Vinylbenzyl Alcohol B->C D Iodocyclization (I2, t-BuOK) C->D E 1-(Iodomethyl)-1,3-dihydroisobenzofuran D->E

Caption: Workflow for the Iodocyclization Synthesis.

Experimental Protocol

Step 1: Synthesis of 2-Vinylbenzyl Alcohol

  • Dissolve the appropriate 2-bromostyrene derivative in diethyl ether and cool to 0°C.

  • Add butyllithium dropwise to perform a bromine-lithium exchange.

  • To the resulting 2-vinylphenyllithium, add the desired carbonyl compound (e.g., an aldehyde or ketone) and stir until the reaction is complete.

  • Quench the reaction with water and extract the product.

Step 2: Iodocyclization

  • Dissolve the 2-vinylbenzyl alcohol in toluene and cool to 0°C.

  • Add potassium t-butoxide followed by a solution of iodine in toluene.

  • Stir the reaction at 0°C until the starting material is consumed.

  • The reaction is then worked up to isolate the 1-(iodomethyl)-1,3-dihydroisobenzofuran derivative.[3]

Comparative Analysis of Synthetic Routes

FeatureSalicylaldehyde RoutePhthalide/Grignard RouteIodocyclization Route
Starting Materials Readily available salicylaldehydes and benzhydrazides.[1]Substituted phthalides, which may require synthesis.[2]2-Bromostyrene derivatives, which may require multi-step preparation.[3]
Reaction Conditions Mild, with the exception of the reflux in toluene.[1]Requires cryogenic temperatures and inert atmospheres for Grignard reactions.[2]Mild, low-temperature conditions.[3]
Reagents Uses lead tetraacetate (toxic).[1]Utilizes highly reactive and moisture-sensitive Grignard reagents.[2]Uses iodine and a strong base.[3]
Scalability Reported to be adaptable for commercial scale.[1]Well-established for industrial production, but can be challenging.May be less suitable for large-scale synthesis due to the use of BuLi and iodine.
Overall Yield Generally good to high yields reported.[1]Can be variable depending on the control of the Grignard reactions.Good yields for the cyclization step.[3]
Versatility Good group tolerance reported.[1]Well-suited for introducing a variety of substituents via the Grignard reagents.The final product is an iodomethyl derivative, requiring further functionalization.

Conclusion

The synthesis of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran can be successfully achieved through multiple synthetic strategies.

  • The Salicylaldehyde-Based Route represents a modern, efficient, and scalable option that avoids the use of cryogenic conditions and highly reactive organometallics, making it an attractive choice for many applications.[1]

  • The Phthalide-Based Grignard Route remains a classical and powerful method, particularly for the synthesis of citalopram and its derivatives, though it requires more stringent control over reaction conditions.[2]

  • The Iodocyclization Route offers an elegant alternative for the construction of the 1,3-dihydroisobenzofuran core, yielding a functionalized intermediate that can be further elaborated.[3]

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including available starting materials, scale of synthesis, and tolerance for particular reagents and reaction conditions.

References

  • Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(3), 451-455. [Link]

  • Flynn, B. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]

  • Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]

  • Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1393–o1394. [Link]

  • Meyers, M. J., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 2(10), 591-603. [Link]

  • A Chinese Patent, CN107954960B. A kind of synthetic method of 1,3-dihydroisobenzofuran compounds.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. However, responsible lifecycle management of these chemicals, particul...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran. However, responsible lifecycle management of these chemicals, particularly their disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated organic compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you to make informed, safe decisions in your laboratory.

Part 1: Hazard Assessment & Waste Profile

The presence of carbon-halogen bonds (C-Br, C-F) is the defining characteristic for its waste classification.[1][2] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds (HOCs) are subject to stringent management standards.[3][4][5] This is primarily because incomplete combustion of these materials can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, this compound must be treated as Hazardous Halogenated Organic Waste .

The following table summarizes the anticipated hazards based on data from structurally similar chemicals.[6][7][8][9]

Hazard CategoryDescriptionGHS PictogramPrecautionary Guidance
Acute Toxicity (Oral) Based on analogs, this compound is likely harmful if swallowed.Exclamation MarkP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation Expected to cause skin irritation upon direct contact.[8]Exclamation MarkP280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Expected to cause serious eye irritation.[6][8]Exclamation MarkP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life and persist in the environment.[9] Disposal into drains or the environment is strictly prohibited.EnvironmentP273: Avoid release to the environment. Follow all protocols to ensure waste is collected and transferred to a licensed disposal facility.

Part 2: Personnel Protection & Engineering Controls

Given the hazard profile, a stringent safety protocol is non-negotiable. The goal is to eliminate routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls : All handling of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, including weighing, transfers, and waste consolidation, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any aerosols or vapors.[10] Ensure the fume hood has a verified face velocity appropriate for handling chemical powders or solutions. An eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye Protection : Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are required.[6] If there is a splash risk, a full face shield should be worn in addition to goggles.

    • Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is critical to inspect them before each use for any signs of degradation or perforation.[10] Use proper glove removal technique to avoid contaminating your skin.

    • Body Protection : A lab coat must be worn and kept fully buttoned. Ensure long pants and closed-toe shoes are worn to cover all exposed skin.

Part 3: Waste Collection & Containment Protocol

Proper segregation and containment at the point of generation are the most critical steps in the disposal workflow. Mixing halogenated waste with non-halogenated streams can result in costly re-processing for your entire lab and represents a significant compliance violation.

Step 1: Select the Appropriate Waste Container Use a dedicated, sealable, and chemically compatible container for "Halogenated Organic Waste." While both High-Density Polyethylene (HDPE) and Polypropylene (PP) offer good chemical resistance, Polypropylene (PP) is the preferred choice for organic solvents due to its superior resistance, which prevents the container from degrading over time.[11][12][13] The container must be in good condition, with no cracks or leaks.

Step 2: Label the Container Correctly Before adding any waste, the container must be clearly labeled. The label should include:

  • The words "Hazardous Waste" [14]

  • The specific waste stream: "Halogenated Organic Waste" [14]

  • A complete list of all constituents, including solvent names and the full chemical name: "5-Bromo-6-fluoro-1,3-dihydroisobenzofuran."

  • The associated hazards (e.g., "Irritant," "Toxic").

  • The date of first accumulation.

Step 3: Waste Consolidation

  • Solid Waste : Collect any contaminated solid materials (e.g., filter paper, weighing paper, contaminated gloves, silica gel) in a designated solid halogenated waste container.[14]

  • Liquid Waste : Collect all solutions containing the compound in the designated liquid halogenated waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Container Management : Keep the waste container sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents or alkali metals.[10][15]

Part 4: Spill Management Procedure

Accidents can happen. A clear, rehearsed spill response plan is essential for minimizing risk.

Immediate Actions (In Case of a Spill):

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Situation : If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE : If the spill is small and manageable, don the appropriate PPE as described in Part 2.

  • Containment & Cleanup :

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.[10]

    • For solid spills, carefully sweep up the material to avoid creating dust.[16] A damp paper towel can be used to wipe the area after the bulk material is collected.

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into your designated "Halogenated Organic Waste" container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your lab supervisor and EHS office as per institutional policy.

Below is a workflow diagram illustrating the decision-making process for spill management.

Spill_Management_Workflow start Spill Occurs alert Alert Personnel in Area start->alert assess Assess Spill Size & Risk alert->assess evacuate Evacuate Area Contact EHS/Emergency assess->evacuate Large / High Risk don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->don_ppe Small / Manageable end Procedure Complete evacuate->end contain Contain Spill (Use inert absorbent) don_ppe->contain collect Collect Contaminated Material into Halogenated Waste contain->collect decontaminate Decontaminate Spill Area (Soap & Water) collect->decontaminate report Report Incident to Supervisor/EHS decontaminate->report report->end

Caption: Decision workflow for managing a spill of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Part 5: Final Disposal Pathway

Once your waste container is full, it must be transferred to your institution's central hazardous waste management facility. From there, the only acceptable terminal disposal method for this class of chemical is high-temperature incineration .[17][18]

This process is mandated for halogenated wastes because it ensures the complete destruction of the organic molecule at temperatures high enough to prevent the formation of toxic byproducts.[17] The incinerators used for this purpose are equipped with advanced scrubbers and filtration systems to neutralize and capture the acidic gases (like HBr and HF) that are generated during combustion. Landfilling is not a permissible option for this type of waste due to its potential to leach into the environment.[3]

Never attempt to treat or neutralize this waste in the lab. Entrust the final disposal exclusively to a licensed and approved hazardous waste disposal company coordinated through your institution.[8][19]

Part 6: Regulatory Framework

All procedures described in this guide are designed to comply with the cradle-to-grave waste management regulations established under the EPA's Resource Conservation and Recovery Act (RCRA).[4][5] As a generator of hazardous waste, you are legally responsible for its proper identification, management, and documentation from the moment it is created until its final disposal.[5][20] Adherence to these protocols is not just a matter of best practice—it is a legal requirement designed to protect human health and the environment.

References

  • HDPE vs PP Reagent Bottles: Which One is Best for Your Labor
  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance - Lab Supplies.
  • Polypropylene vs. HDPE: Material Differences and Comparisons - Xometry.
  • Resistance of Polypropylene to Chemicals - Basell.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane - Sigma-Aldrich.
  • Polypropylene Chemical Resistance Guide - HMC Polymers.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Safety Data Sheet for 1-Bromo-3-chloro-5-fluorobenzene - Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride - Thermo Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency.
  • Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride - Tokyo Chemical Industry.
  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations - U.S. Environmental Protection Agency.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) - University Handout.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Environmental Fact Sheet, Organobromine - U.S. Environmental Protection Agency.
  • Hazard Identification and Control for Bromine - Rutgers University.
  • Safety Data Sheet for 1-Bromo-3,5-difluorobenzene - Thermo Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Safety Data Sheet for 1-Bromo-3,5-difluorobenzene - Fisher Scientific.
  • Safety Data Sheet for 5-Bromo-6-fluoroisoquinoline - Capot Chemical.
  • RCRA Regulations Explained - N
  • Resource Conservation and Recovery Act (RCRA) Regulations - U.S. Environmental Protection Agency.
  • Hazardous Waste Compliance and Assistance - Missouri Department of N

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Operational Safety and Handling Guide: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran Welcome to this technical safety bulletin. As a Senior Application Scientist, my goal is to bridge the gap between regulatory compliance an...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran

Welcome to this technical safety bulletin. As a Senior Application Scientist, my goal is to bridge the gap between regulatory compliance and bench-level execution. When working with specialized halogenated intermediates like 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran, standard safety protocols must be adapted to address the specific mechanistic hazards of the molecule. We provide this guidance to ensure your research proceeds safely, efficiently, and with the utmost scientific rigor.

Mechanistic Hazard Profiling

5-Bromo-6-fluoro-1,3-dihydroisobenzofuran is a highly valuable synthetic intermediate, but its structural motifs demand targeted safety strategies. The molecule features a halogenated aromatic system fused to a cyclic ether (phthalan) ring. While the halogens contribute to its primary hazard profile (skin and eye irritation), the cyclic ether presents a latent mechanistic risk: susceptibility to auto-oxidation. Cyclic ethers can form shock-sensitive hydroperoxides over time if exposed to oxygen and light. Therefore, handling this compound requires a self-validating system of inert atmosphere controls and strict waste segregation.

Quantitative Chemical & Hazard Data

To establish a baseline for our risk assessment, the physicochemical and hazard properties are summarized below[1]:

ParameterSpecification
Chemical Name 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran
CAS Registry Number 2408643-40-1
Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Storage Conditions Room temperature, inert atmosphere (Ar/N2), protected from light

Personal Protective Equipment (PPE) Matrix: The "Why" Behind the Gear

Compliance with the requires that PPE selection be dictated by a rigorous hazard evaluation[2]. We do not just wear PPE; we engineer a barrier system based on permeation kinetics and physical states.

  • Hand Protection (Gloves): For handling the neat solid, standard 4-mil nitrile gloves provide an adequate barrier against dermal irritation (H315)[1]. Causality: Solid particulates do not rapidly permeate nitrile. However, if you are dissolving this compound in a halogenated solvent (e.g., dichloromethane or chloroform) for a reaction, the solvent will rapidly degrade nitrile. In such cases, you must upgrade to heavier Viton gloves or employ a double-gloving strategy (nitrile over polyethylene) to prevent breakthrough.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are mandatory. Causality: The compound carries an H319 (serious eye irritation) designation[1]. Fine powders can easily aerosolize during transfer, bypassing the side-shields of standard safety glasses and causing direct ocular damage.

  • Body Protection: A flame-resistant (FR) lab coat is recommended if the compound will be used in reactions involving flammable solvents or pyrophoric reagents.

Step-by-Step Operational Methodology

According to , handling potentially peroxide-forming or irritating solids requires minimizing exposure through validated engineering controls[3].

Protocol: Inert Atmosphere Transfer and Solubilization

  • Purge the Environment: Conduct all operations inside a certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm). If handling bulk quantities, utilize a glove box purged with Argon or Nitrogen.

  • De-static the Workspace: Halogenated powders often hold static charges, leading to hazardous aerosolization and inaccurate mass readings. Pass an anti-static bar or zero-stat gun over the analytical balance and the receiving vessel prior to opening the chemical.

  • Weighing: Tare a pre-dried, inert-gas-flushed vial. Transfer the solid 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran using a grounded stainless-steel spatula to prevent static cling.

  • Solubilization: If preparing a stock solution, add the reaction solvent slowly down the inner wall of the vial. This minimizes dust generation and controls the heat of solvation.

  • Sealing and Storage: Cap the vial with a PTFE-lined septum. Purge the headspace with Argon for 30 seconds via a Schlenk line needle to displace any introduced oxygen, then seal the cap with Parafilm. Return the stock bottle to a dark, room-temperature environment under an inert atmosphere[1].

Operational Workflow Diagram

Below is the logical workflow for handling this compound, from initial risk assessment to compliant disposal.

G A Pre-Experiment Risk Assessment B Don PPE (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Operation (Inert Atmosphere) B->C D Chemical Handling (Weighing & Transfer) C->D E Spill or Exposure? D->E F Emergency Protocol (Eyewash / Spill Kit) E->F Yes G Waste Segregation (Halogenated Organics) E->G No F->G H EPA RCRA Compliant Disposal G->H

Workflow for safe handling and disposal of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran.

Waste Management and Disposal Plan

The disposal of 5-Bromo-6-fluoro-1,3-dihydroisobenzofuran must be strictly managed under the, which dictates the "cradle-to-grave" management of hazardous waste[4].

  • Segregation (Critical Step): Because this molecule contains both bromine and fluorine, it must not be mixed with non-halogenated solvent waste. Causality: Mixing halogens with standard flammable waste alters the required incineration temperature. If incinerated improperly, halogenated organics can generate highly toxic dioxins and corrosive hydrogen halide gases.

  • Labeling: Collect all liquid and solid waste in a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Label it explicitly as "Hazardous Waste - Halogenated Organics (Contains Bromine and Fluorine)."

  • Storage: Keep the waste container tightly closed in a secondary containment tray within a designated Satellite Accumulation Area (SAA), ensuring it is removed by your facility's Environmental Health and Safety (EHS) team within the regulatory timeframe.

References

  • Panasonic / BLDPharm. "Highly Purified 5-Bromo-6-Fluoro-1,3-Dihydroisobenzofuran Product Specifications." Panasonic.biz. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." United States Environmental Protection Agency. Available at:[Link]

Sources

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